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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-chloro-N-(4-methylbenzyl)benzamide: Synthesis, Properties, and Potential Applications in Drug Development

Introduction The N-substituted benzamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including antimicrobial, analgesic, anti-inflammat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-substituted benzamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of a specific derivative, 3-chloro-N-(4-methylbenzyl)benzamide, a compound of interest for researchers and professionals in drug development. While specific literature on this exact molecule is not extensively available, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust technical resource. We will delve into its physicochemical properties, a plausible and detailed synthesis protocol, potential applications in drug discovery, and essential safety and handling information. This document is intended to serve as a foundational reference for scientists exploring the potential of this and similar molecules.

Physicochemical Properties and Molecular Structure

The fundamental characteristics of a molecule are critical to its behavior in both chemical and biological systems. Below are the key physicochemical properties of 3-chloro-N-(4-methylbenzyl)benzamide.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄ClNOCalculated
Molecular Weight 259.73 g/mol Calculated
IUPAC Name 3-chloro-N-((4-methylphenyl)methyl)benzamideSystematically Derived
CAS Number Not readily availableInferred from literature survey
Predicted Physical State Crystalline solidInferred from related benzamides
Predicted Solubility Low in water; soluble in organic solvents like dichloromethane, and ethyl acetate.Inferred from structural analysis
Chemical Structure

The structure of 3-chloro-N-(4-methylbenzyl)benzamide features a benzamide core with a chlorine atom at the 3-position of the benzoyl ring. The amide nitrogen is substituted with a 4-methylbenzyl group.

Caption: 2D structure of 3-chloro-N-(4-methylbenzyl)benzamide.

Synthesis and Mechanism

A highly plausible and efficient method for the synthesis of 3-chloro-N-(4-methylbenzyl)benzamide is the Schotten-Baumann reaction.[3][4][5] This well-established method involves the acylation of an amine with an acid chloride in the presence of a base.

Proposed Synthetic Pathway: Schotten-Baumann Reaction

The reaction proceeds by the nucleophilic attack of the amine, (4-methylphenyl)methanamine, on the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. An aqueous base, such as sodium hydroxide, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

cluster_0 Synthesis Workflow Start Start Dissolution Dissolve (4-methylphenyl)methanamine and NaOH in a biphasic system (e.g., Dichloromethane/Water) Start->Dissolution Cooling Cool the mixture to 0-5 °C in an ice bath Dissolution->Cooling Addition Add 3-chlorobenzoyl chloride dropwise with vigorous stirring Cooling->Addition Reaction Allow to warm to room temperature and stir for several hours Addition->Reaction Workup Separate organic layer, wash with dilute acid, water, and brine Reaction->Workup Drying Dry the organic layer over anhydrous Na₂SO₄ Workup->Drying Purification Remove solvent and purify by recrystallization or chromatography Drying->Purification End End Purification->End

Caption: Experimental workflow for the synthesis of 3-chloro-N-(4-methylbenzyl)benzamide.

Detailed Experimental Protocol

Materials:

  • 3-chlorobenzoyl chloride

  • (4-methylphenyl)methanamine

  • 10% Aqueous sodium hydroxide solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Distilled water

  • 2 M Hydrochloric acid

  • Brine (saturated NaCl solution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve (4-methylphenyl)methanamine (1 equivalent) in dichloromethane.

  • To this solution, add a 10% aqueous solution of sodium hydroxide (2 equivalents).

  • Cool the biphasic mixture in an ice bath to 0-5 °C.

  • Slowly add 3-chlorobenzoyl chloride (1.1 equivalents) dropwise to the vigorously stirred mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 2 M HCl, distilled water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 3-chloro-N-(4-methylbenzyl)benzamide.

Potential Applications in Drug Development

The benzamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs.[1] N-substituted benzamides, in particular, have been investigated for a variety of therapeutic applications.

  • Anticancer Activity: Several N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents.[6] They can act as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer drugs. The structural features of 3-chloro-N-(4-methylbenzyl)benzamide make it a candidate for investigation in this area.

  • Neuroleptic and Antipsychotic Properties: Substituted benzamides are known to act as dopamine receptor antagonists and have been developed as atypical neuroleptic drugs.[7] The specific substitution pattern on the aromatic rings of 3-chloro-N-(4-methylbenzyl)benzamide could modulate its affinity for various G-protein coupled receptors, making it a target for neuropsychiatric drug discovery.

  • Anti-inflammatory and Analgesic Effects: The benzamide moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of novel benzamide derivatives is an active area of research.[1]

  • Antimicrobial Activity: Benzamide derivatives have shown promise as antimicrobial agents, with activity against both bacteria and fungi.[2]

The combination of the chlorinated benzoyl ring and the methyl-substituted benzyl group in 3-chloro-N-(4-methylbenzyl)benzamide provides a unique lipophilic and electronic profile that warrants further investigation for these and other potential therapeutic applications.

Safety and Handling

Due to the limited availability of a specific Safety Data Sheet (SDS) for 3-chloro-N-(4-methylbenzyl)benzamide, the following recommendations are based on data from structurally similar aromatic amides and chlorinated compounds.[8][9][10][11] A conservative approach to handling is essential.

Hazard Identification:

  • Acute Toxicity: May be harmful if swallowed or inhaled.[11]

  • Skin and Eye Irritation: May cause skin and eye irritation.[8]

  • Mutagenicity: Some benzamide derivatives are suspected of causing genetic defects.[11]

Recommended Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical splash goggles and a face shield should be worn.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Avoid formation of dust and aerosols.

  • Wash thoroughly after handling.

Conclusion

3-chloro-N-(4-methylbenzyl)benzamide is a compound with significant potential in the field of drug discovery, owing to its N-substituted benzamide core structure. While specific experimental data for this molecule is sparse, this guide has provided a comprehensive overview of its predicted properties, a detailed and plausible synthetic route, and a discussion of its potential therapeutic applications based on the rich pharmacology of related compounds. The information presented here serves as a valuable starting point for researchers and scientists interested in exploring the chemical and biological landscape of this promising molecule. As with any chemical research, all experimental work should be conducted with the appropriate safety precautions in place.

References

  • Liberg, D., Lazarevic, B., Pero, R. W., & Leanderson, T. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(6), 963–971. Available at: [Link]

  • Ögren, S. O., Hall, H., & Köhler, C. (1982). Studies on the mechanism of action of substituted benzamide drugs. Acta Psychiatrica Scandinavica. Supplementum, 299, 49–60. Available at: [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]

  • PubChemLite. N-(3-chloro-4-methylphenyl)-4-methylbenzamide (C15H14ClNO). Available at: [Link]

  • PubMed. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

  • MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

  • Scribd. Synthesis of Benzamide from Benzoyl Chloride. Available at: [Link]

  • PubChemLite. 3-chloro-4-methoxy-n-(4-methylphenyl)benzamide (C15H14ClNO2). Available at: [Link]

  • Scribd. Synthesis of Benzamide from Benzoyl Chloride. Available at: [Link]

  • Chemspace. 3-chloro-N-(4-methoxyphenyl)-N-methylbenzamide. Available at: [Link]

  • Oxford Lab Fine Chem. MATERIAL SAFETY DATA SHEET - N-METHYLBENZAMIDE. Available at: [Link]

  • Loba Chemie. BENZAMIDE FOR SYNTHESIS MSDS. Available at: [Link]

  • PubChemLite. 3-chloro-n-(4-methylphenyl)benzamide (C14H12ClNO). Available at: [Link]

  • PubChem. 3-chloro-N-(4-methylbenzyl)propanamide. Available at: [Link]

  • U.S. Environmental Protection Agency. 3-(Aminosulfonyl)-4-chloro-N-methyl-N-(phenylmethyl)benzamide - Hazard. Available at: [Link]

Sources

Exploratory

The Pharmacological Versatility of N-Benzylbenzamide Derivatives: A Technical Whitepaper

Executive Summary The N-benzylbenzamide scaffold has emerged as a highly privileged structure in modern medicinal chemistry. Characterized by its synthetic tractability and conformational flexibility, the central amide l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-benzylbenzamide scaffold has emerged as a highly privileged structure in modern medicinal chemistry. Characterized by its synthetic tractability and conformational flexibility, the central amide linker flanked by two aromatic systems allows for precise vectorization of substituents. This structural plasticity enables the scaffold to adapt to diverse biological targets, ranging from cytoskeletal proteins to nuclear receptors and metabolic enzymes.

This whitepaper provides an in-depth mechanistic analysis of N-benzylbenzamide derivatives across three primary pharmacological domains: oncology (tubulin polymerization inhibition), metabolic syndrome (dual sEH/PPARγ modulation), and neurology (anticonvulsant and neuroprotective activity). By examining the causality behind structure-activity relationships (SAR) and detailing the self-validating protocols used to evaluate them, this guide serves as a comprehensive resource for drug development professionals.

Oncological Applications: Tubulin Polymerization Inhibition

Mechanistic Rationale

Microtubules are highly dynamic cytoskeletal fibers essential for cell division. N-benzylbenzamide derivatives have been rationally designed to target the colchicine binding site at the interface of α/β -tubulin heterodimers[1]. The flexibility of the benzyl linker allows the molecule to achieve an optimal dihedral angle, burying its hydrophobic aromatic rings deep within the tubulin pocket. This binding prevents the curved-to-straight conformational transition of tubulin necessary for microtubule assembly, leading to G2​/M phase cell cycle arrest and subsequent apoptosis[2].

Notably, advanced derivatives such as compound 20b have demonstrated potent antiproliferative activities against multiple cancer cell lines with IC50​ values ranging from 12 to 27 nM[1]. To overcome the poor aqueous solubility typical of highly lipophilic tubulin inhibitors, phosphate prodrug strategies (e.g., 20b-P ) have been employed, yielding excellent in vivo safety profiles ( LD50​ = 599.7 mg/kg, i.v.) and potent anti-vascular activity in allograft mouse models[1].

Experimental Protocol: In Vitro Tubulin Polymerization Kinetic Assay

To validate the direct action of a novel derivative on the cytoskeleton, a cell-free kinetic assay is required. This protocol is designed as a self-validating system: the inclusion of both a known enhancer (paclitaxel) and an inhibitor (colchicine) ensures the dynamic range of the assay is calibrated.

Step-by-Step Methodology:

  • Reagent Preparation: Purify porcine brain tubulin (>99% purity) and resuspend in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP to a final concentration of 3 mg/mL. Keep strictly on ice to prevent spontaneous nucleation.

  • Compound Plating: In a pre-chilled 96-well half-area UV-transparent plate, add 5 µL of the test N-benzylbenzamide derivative (dissolved in DMSO, final DMSO concentration 1%).

    • Controls: Include vehicle (1% DMSO) as the baseline, Colchicine (3 µM) as the positive inhibition control, and Paclitaxel (3 µM) as the polymerization enhancer.

  • Reaction Initiation: Rapidly dispense 45 µL of the cold tubulin-GTP mixture into each well using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Interpretation: The vehicle control must exhibit a standard sigmoidal curve (lag phase, exponential growth phase, and steady-state plateau). A validated N-benzylbenzamide inhibitor will flatten this curve in a dose-dependent manner, confirming direct colchicine-site antagonism rather than off-target cytotoxicity.

Metabolic Syndrome: Dual sEH / PPARγ Modulation

Mechanistic Rationale

Metabolic syndrome (MetS) is a multifactorial cluster of conditions (hypertension, dyslipidemia, type 2 diabetes) that typically requires polypharmacy, which increases the risk of adverse drug-drug interactions[3]. N-benzylbenzamides offer a breakthrough approach by acting as merged pharmacophores for two distinct targets: Soluble Epoxide Hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor γ (PPAR γ )[3].

The benzamide moiety mimics the urea pharmacophore traditionally used to inhibit sEH, preventing the degradation of vasodilatory and anti-inflammatory epoxyeicosatrienoic acids (EETs)[3]. Simultaneously, the lipophilic tail of the N-benzyl group occupies the ligand-binding domain of PPAR γ , acting as a partial agonist to improve insulin sensitivity without the severe weight-gain side effects associated with full thiazolidinedione agonists[3]. Compound 14c is a prime example, achieving perfectly balanced submicromolar dual activity ( sEHIC50​ = 0.3 µM; PPARγEC50​ = 0.3 µM)[3].

G Ligand N-Benzylbenzamide Scaffold (e.g., 14c) sEH sEH Inhibition Ligand->sEH IC50 = 0.3 μM PPARg PPARγ Activation Ligand->PPARg EC50 = 0.3 μM EETs ↑ Epoxyeicosatrienoic Acids (EETs) sEH->EETs Prevents degradation Genes Target Gene Expression (e.g., CD36) PPARg->Genes Transcriptional regulation Outcome Metabolic Homeostasis & Vasodilation EETs->Outcome Genes->Outcome

Caption: Dual sEH/PPARγ modulation pathway by N-benzylbenzamide derivatives.

Experimental Protocol: PPARγ Transactivation Reporter Assay

To verify the agonistic causality of the compound on gene transcription, a dual-luciferase reporter assay is utilized.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Seed COS-7 cells in 96-well plates at 104 cells/well. After 24 hours, transiently co-transfect cells using a liposomal reagent with a PPAR γ expression plasmid (e.g., pSG5-PPAR γ ), a reporter plasmid containing Peroxisome Proliferator Response Elements (PPRE-luciferase), and a constitutively active Renilla luciferase plasmid (pRL-TK) as an internal control.

  • Compound Treatment: 24 hours post-transfection, replace the media with serum-free media containing the N-benzylbenzamide derivative at varying concentrations (0.01 µM to 10 µM). Use Rosiglitazone (1 µM) as a full agonist reference.

  • Lysis and Detection: After 18 hours of incubation, lyse the cells using Passive Lysis Buffer. Sequentially add Firefly luciferin substrate and measure luminescence, followed by the addition of Renilla substrate (Stop & Glo) to quench Firefly and measure Renilla luminescence.

  • Data Normalization: Calculate the ratio of Firefly to Renilla luminescence to control for well-to-well transfection variability. A true PPAR γ modulator will show a dose-dependent increase in the normalized luminescent ratio.

Neurological & Dermatological Applications

Beyond oncology and metabolism, the N-benzylbenzamide core exhibits profound versatility in the central nervous system (CNS) and dermatology.

  • Anticonvulsant Activity: Derivatives of N-benzylbenzamide and N-phenylacetyl benzamide have demonstrated significant anticonvulsant properties[4]. In in vivo models, these compounds extend the latency to seizure and decrease mortality in pentylenetetrazol (PTZ)-induced convulsion assays[5]. The mechanism is largely attributed to the modulation of neuronal excitability via voltage-gated ion channel blockade or enhancement of GABAergic inhibitory neurotransmission[6].

  • Neuroprotection: Specific derivatives interact with the Sigma-1 receptor ( σ1​R ) and inhibit Monoamine Oxidase (MAO)[7]. For instance, N-benzylbenzamide (NBBA) has been shown to protect HT22 neuronal cells from glutamate-induced oxidative stress at concentrations as low as 100 nM, highlighting its potential in Alzheimer's Disease models[7].

  • Depigmentation: The incorporation of bulky lipophilic groups, such as in adamantyl N-benzylbenzamides, shifts the scaffold's affinity toward tyrosinase inhibition[8]. These compounds act as potent depigmentation agents by blocking the enzymatic oxidation of tyrosine to melanin[8].

Quantitative Data Summary

The following table synthesizes the critical pharmacological metrics of key N-benzylbenzamide derivatives across different therapeutic indications.

Compound / DerivativePrimary Target(s)Key Pharmacological MetricTherapeutic Indication
Compound 14c sEH / PPAR γ sEH IC50​ : 0.3 µM PPAR γ EC50​ : 0.3 µMMetabolic Syndrome / Hypertension
Compound 20b Tubulin (Colchicine site)Antiproliferative IC50​ : 12–27 nMOncology (Solid Tumors)
Compound 20b-P Tubulin (Prodrug) LD50​ : 599.7 mg/kg (i.v. injection)Oncology (In vivo safety profile)
NBBA σ1​R / MAONeuroprotection: Effective at 100 nMNeurology (Alzheimer's Disease)
Adamantyl-NBBA Tyrosinase IC50​ : Sub-micromolarDermatology (Depigmentation)

Conclusion and Future Perspectives

The N-benzylbenzamide scaffold is a masterclass in rational drug design. Its ability to be fine-tuned—whether through the addition of a phosphate prodrug moiety to enhance aqueous solubility for oncology[1], or through the precise balancing of lipophilicity to achieve dual sEH/PPAR γ modulation for metabolic syndrome[3]—demonstrates its high druggability. Future optimization should focus on advanced ADME profiling, specifically optimizing the metabolic stability of the amide bond against hepatic amidases, and exploring targeted delivery systems (such as antibody-drug conjugates) for the highly potent tubulin-inhibiting derivatives.

References

  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Synthesis of Some N-Alkyl and N-Aryl Amides as Potential Central Nervous System-Active Anticonvulsant Agent Organic & Medicinal Chemistry International Journal (Juniper Publishers) URL:[Link]

  • Adamantyl N-benzylbenzamide: New series of depigmentation agents with tyrosinase inhibitory activity Bioorganic & Medicinal Chemistry Letters (R Discovery) URL:[Link]

  • Sigma-1 Receptors & Disease (S1RaD) 2025 Taylor & Francis URL:[Link]

Sources

Foundational

Literature review of 3-chloro-N-(4-methylbenzyl)benzamide bioactivity

An In-Depth Technical Guide to the Potential Bioactivity of 3-chloro-N-(4-methylbenzyl)benzamide Authored by a Senior Application Scientist Abstract While direct experimental data on the bioactivity of 3-chloro-N-(4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Bioactivity of 3-chloro-N-(4-methylbenzyl)benzamide

Authored by a Senior Application Scientist

Abstract

While direct experimental data on the bioactivity of 3-chloro-N-(4-methylbenzyl)benzamide is not extensively documented in current scientific literature, a comprehensive analysis of structurally related N-benzylbenzamide derivatives provides a strong predictive foundation for its potential pharmacological activities. This technical guide synthesizes findings from analogous compounds to build a robust hypothesis for the bioactivity of 3-chloro-N-(4-methylbenzyl)benzamide, focusing on its potential as both an antimicrobial and an anticancer agent. We will delve into the established structure-activity relationships (SAR) of the N-benzylbenzamide scaffold, detail validated experimental protocols for assessing these activities, and present a scientific rationale for future investigations into this promising compound.

Introduction: The N-Benzylbenzamide Scaffold as a Privileged Structure

The N-benzylbenzamide core is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a diverse array of pharmacologically active compounds.[1] Amide derivatives of benzoic acid, in particular, have demonstrated a wide spectrum of biological effects, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The inherent structural features of 3-chloro-N-(4-methylbenzyl)benzamide—specifically the chloro-substituted benzamide ring and the methyl-substituted N-benzyl group—suggest a strong likelihood of significant bioactivity based on extensive research into its chemical relatives.

This guide will provide a detailed examination of the potential antimicrobial and anticancer activities of 3-chloro-N-(4-methylbenzyl)benzamide, drawing on published data from structurally similar molecules to inform our hypotheses.

Postulated Bioactivity I: Antimicrobial Potential

The N-benzylbenzamide scaffold is a known contributor to antimicrobial activity.[2] The lipophilic character of the chloro and methyl substituents in 3-chloro-N-(4-methylbenzyl)benzamide is hypothesized to enhance its ability to permeate microbial cell membranes, a critical step for exerting an antimicrobial effect.

Insights from Structurally Related Compounds

Studies on various N-benzamide derivatives have demonstrated their efficacy against a range of bacterial and fungal pathogens.[2][4] For instance, compounds such as 4-hydroxy-N-phenylbenzamide and N-(4-methylphenyl)benzamide have shown notable zones of inhibition against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[2] The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible microbial growth.

Table 1: Antimicrobial Activity of Selected N-Benzamide Derivatives

CompoundDerivativeTarget OrganismActivity MetricValueReference
5a4-hydroxy-N-phenylbenzamideB. subtilisMIC6.25 µg/mL[2]
5a4-hydroxy-N-phenylbenzamideE. coliMIC3.12 µg/mL[2]
6bN-(4-methylphenyl)benzamideB. subtilisZone of Inhibition24 mm[2]
6cN-(4-chlorophenyl)benzamideE. coliZone of Inhibition24 mm[2]
Experimental Protocol: Broth Microdilution for MIC Determination

This foundational assay is essential for quantifying the antimicrobial potency of a test compound.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Stock solution of 3-chloro-N-(4-methylbenzyl)benzamide in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., a standard antibiotic like streptomycin)

  • Negative control (broth with solvent)

Procedure:

  • Preparation of Dilutions: Aseptically add 100 µL of sterile broth to each well of a 96-well plate.

  • In the first well of a row, add 100 µL of the test compound stock solution to create a 1:2 dilution.

  • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well, excluding the negative control wells.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[4]

Visualizing the Antimicrobial Workflow

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound Test Compound Stock Dilution Serial Dilution in 96-Well Plate Compound->Dilution Incubation Incubation (16-20h) Dilution->Incubation Inoculum Standardized Microbial Inoculum Inoculum->Dilution Reading Visual Assessment of Growth Incubation->Reading MIC Determine MIC Reading->MIC Anticancer_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed Cancer Cells in 96-Well Plate Adhere Allow Cells to Adhere Seed->Adhere Treat Treat with Test Compound Adhere->Treat Incubate_Treat Incubate (48-72h) Treat->Incubate_Treat Add_MTT Add MTT Solution Incubate_Treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cell viability assay.

Synthesis and Characterization

The synthesis of 3-chloro-N-(4-methylbenzyl)benzamide can be achieved through standard amide coupling reactions. A common and effective method involves the reaction of 3-chlorobenzoyl chloride with 4-methylbenzylamine in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

General Synthetic Pathway

Synthesis_Pathway Reactant1 3-Chlorobenzoyl Chloride Product 3-chloro-N-(4-methylbenzyl)benzamide Reactant1->Product Reactant2 4-Methylbenzylamine Reactant2->Product Base Triethylamine Base->Product Base

Sources

Exploratory

The Structure-Activity Relationship (SAR) of Chlorinated Benzamides: A Technical Guide

Executive Summary The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. When functionalized with a chlorine atom, the physicoche...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. When functionalized with a chlorine atom, the physicochemical and electronic landscape of the benzamide undergoes a profound shift. Chlorinated benzamides exhibit unique structure-activity relationships (SAR) driven by the chlorine atom's ability to act as a lipophilic modulator, a steric director, and a participant in halogen bonding. This technical whitepaper explores the mechanistic causality behind the SAR of chlorinated benzamides, detailing their target interactions, quantitative parameters, and the self-validating synthetic protocols required for their development.

Structural Logic: The Role of the Chlorine Atom

The introduction of a chlorine atom onto the benzamide aromatic ring is rarely an arbitrary choice in drug design. It serves three distinct mechanistic purposes:

  • Conformational Locking : The steric bulk of an ortho-chloro substituent forces the amide plane to twist relative to the aromatic ring, minimizing steric clash. This locked conformation often pre-organizes the molecule for optimal binding in tight enzyme pockets.

  • Electronic Deactivation : Chlorine is electronegative, withdrawing electron density from the aromatic ring via induction, which increases the metabolic stability of the molecule against oxidative degradation by cytochrome P450 enzymes.

  • Hydrophobic Pocket Targeting : Chlorine is highly lipophilic. In target sites like Poly(ADP-ribose) polymerase (PARP) or Dopamine D2 receptors, the chlorine atom acts as an anchor, occupying deep hydrophobic sub-pockets to exponentially increase binding affinity.

SAR Case Studies in Target Binding

PARP-1 Inhibition: The Nicotinamide Mimic

One of the most prominent applications of chlorinated benzamides is in the design of PARP-1 inhibitors, which are critical in oncology for inducing synthetic lethality in BRCA-mutated cancers. The compound 1 serves as a primary scaffold for these agents[1].

The SAR logic here is highly specific: the molecule acts as a structural analog of nicotinamide. The primary amide group acts as a dual hydrogen-bond donor and acceptor, interacting with Gly863 and Ser904 in the PARP active site. The ortho-amine (C2) forms an intramolecular hydrogen bond with the amide carbonyl, ensuring the molecule remains rigidly planar. Crucially, the meta-chlorine (C3) occupies a specific hydrophobic pocket in the enzyme. If the chlorine is moved to the C4 or C5 position, the steric geometry clashes with the active site wall, resulting in a dramatic loss of potency [1].

G A Chlorinated Benzamide Scaffold B Amide Group (H-Bond Donor/Acceptor) A->B Structural feature C C3-Chlorine (Steric Bulk & Lipophilicity) A->C Structural feature D PARP-1 Active Site (Gly863 & Ser904) B->D H-Bonding E Hydrophobic Pocket (Target Selectivity) C->E Hydrophobic Interaction F Enzyme Inhibition (DNA Repair Blockade) D->F Synergistic Binding E->F Synergistic Binding

Logical relationship of chlorinated benzamide pharmacophores in PARP-1 inhibition.

Dopamine D2/D3 Receptor Antagonism

In the realm of neuropharmacology, substituted benzamides represent a critical class of atypical antipsychotics. The SAR for 2 heavily relies on a 5-chloro-2-methoxybenzamide motif [2]. The 2-methoxy group forms an intramolecular hydrogen bond with the amide proton, creating a pseudo-ring system that mimics the conformation of dopamine. The 5-chloro substituent fine-tunes the lipophilicity (LogP), allowing the molecule to cross the blood-brain barrier effectively while anchoring the aromatic ring into the hydrophobic cleft of the D2 receptor [2].

Quantitative SAR Data

To synthesize the pharmacological impact of these structural modifications, the following table summarizes the quantitative SAR parameters across different biological targets.

Target ProteinKey Structural MotifRole of Chlorine SubstituentOptimal Lipophilicity (LogP)Pharmacological Effect
PARP-1 Ortho-amino, Meta-chloroOccupies hydrophobic pocket, enhances potency1.5 - 2.5DNA repair blockade
Dopamine D2 5-chloro, 2-methoxyModulates receptor binding affinity & BBB penetration2.0 - 3.5Atypical antipsychotic
SARS-CoV-2 PLpro (R)-5-amino-2-methylBinds S3/S4 pockets via hydrophobic anchoring2.5 - 4.0Viral replication inhibition
HDAC1 Chloro-substituted benzoylEnhances active site binding and metabolic stability1.0 - 3.0Epigenetic modulation

Synthetic Workflows & Chemodivergent Functionalization

Self-Validating Protocol: Regioselective Synthesis of 2-Amino-3-chlorobenzamide

Direct chlorination of 2-aminobenzamide fails due to the strong para-directing nature of the amine, yielding the inactive 5-chloro isomer. To achieve the 3-chloro isomer required for PARP inhibition, an indirect route must be utilized. This protocol is designed as a self-validating system, where physical state changes confirm the success of each step [1].

Step 1: Acid Chloride Formation

  • Action : Suspend 3-chloro-2-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 eq) and a catalytic amount of DMF.

  • Causality : DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, accelerating the chlorination.

  • Validation Check : Reflux the mixture. The reaction is complete only when gas evolution (SO₂ and HCl) ceases entirely and the opaque suspension transitions into a clear, homogeneous solution.

Step 2: Amidation

  • Action : Evaporate the solvent to yield the crude acid chloride. Redissolve in dry THF at 0°C. Slowly add concentrated ammonium hydroxide (excess) under vigorous stirring.

  • Validation Check : The immediate formation of a dense, white precipitate (3-chloro-2-nitrobenzamide) visually validates successful amidation. The byproduct (NH₄Cl) remains water-soluble for easy aqueous extraction.

Step 3: Chemoselective Nitro Reduction

  • Action : Suspend the amide in an ethanol/water mixture. Add iron powder (3.0 eq) and a catalytic amount of ammonium chloride. Reflux for 2 hours.

  • Causality : The Fe/NH₄Cl system provides a mild, chemoselective reduction of the nitro group to an amine without risking the reductive dechlorination of the critical C3-chlorine atom.

  • Validation Check : Monitor via TLC (Hexanes:EtOAc 1:1). The complete disappearance of the UV-active starting material spot and the appearance of a lower-Rf, ninhydrin-positive spot validates the formation of the final product.

Photocatalytic Divergence

Modern functionalization of chlorinated benzamides leverages to achieve chemodivergent outcomes [3]. By tuning the reaction conditions using blue LEDs and a methylene blue photocatalyst, researchers can channel the reaction through either a radical pathway (yielding C-H arylated isoindolinones) or a cationic pathway (yielding N-dealkylated secondary amides).

Workflow Start 2-Chloro-benzamide + Photocatalyst Radical N-acyliminium Radical Pathway (Mild Conditions) Start->Radical Blue LEDs Cation N-acyliminium Cation Pathway (Tuned Conditions) Start->Cation Blue LEDs Prod1 C-H Arylation (Isoindolinones) Radical->Prod1 Aryl Bromide Prod2 N-Dealkylation (Secondary Amides) Cation->Prod2 Hydrolysis

Chemodivergent photocatalytic functionalization of chlorinated benzamides.

References

  • BenchChem Technical Support Team. "2-Amino-3-chlorobenzamide | 18343-44-7". BenchChem.
  • BenchChem Technical Support Team. "Benzamide | High-Purity Reagent for Research". BenchChem.
  • ACS Catalysis. "Photocatalysis in Aqueous Micellar Media Enables Divergent C–H Arylation and N-Dealkylation of Benzamides". American Chemical Society.

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Foundational

An In-depth Technical Guide to Identifying and Validating Therapeutic Targets for 3-chloro-N-(4-methylbenzyl)benzamide

Abstract This technical guide provides a comprehensive, multi-faceted framework for the identification and validation of potential therapeutic targets for the novel chemical entity, 3-chloro-N-(4-methylbenzyl)benzamide....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, multi-faceted framework for the identification and validation of potential therapeutic targets for the novel chemical entity, 3-chloro-N-(4-methylbenzyl)benzamide. Given the absence of established biological data for this compound, this document outlines a systematic and rigorous scientific strategy, commencing with computational prediction and progressing through direct biochemical identification and cell-based functional screening. The narrative emphasizes the causal logic behind experimental choices, providing detailed, step-by-step protocols for key methodologies including Affinity Selection-Mass Spectrometry (AS-MS), Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and CRISPR-Cas9-mediated gene editing for target validation. This guide is intended for researchers, scientists, and drug development professionals, offering a robust roadmap for elucidating the mechanism of action and therapeutic potential of uncharacterized small molecules.

Introduction: The Challenge and Opportunity of a Novel Chemical Entity

The compound 3-chloro-N-(4-methylbenzyl)benzamide is a distinct chemical entity featuring a substituted benzamide core. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the basis of a wide array of pharmacologically active agents with applications ranging from anti-inflammatory to anticancer and antimicrobial therapies[1][2][3]. The specific substitutions on this molecule—a chloro group on one phenyl ring and a methylbenzyl group on the amide nitrogen—create a unique chemical space, suggesting the potential for novel biological activity. However, with no documented biological targets, 3-chloro-N-(4-methylbenzyl)benzamide represents a classic challenge in early-stage drug discovery: a compound with therapeutic potential but an unknown mechanism of action.

This guide eschews a rigid template to present a dynamic, logic-driven strategy for de-orphanizing this compound. The core objective is to move from a state of complete uncertainty to a validated, high-confidence therapeutic target. This will be achieved through a three-pronged approach:

  • Prediction: Utilizing computational methods to generate initial hypotheses.

  • Identification: Employing direct biochemical and cellular methods to identify interacting proteins.

  • Validation: Rigorously confirming the functional relevance of identified targets to the compound's effects.

By integrating these pillars, we can construct a robust scientific narrative that not only identifies a target but also builds a compelling case for its therapeutic relevance.

Compound Profile: 3-chloro-N-(4-methylbenzyl)benzamide

A thorough understanding of the compound's physicochemical properties is foundational to designing effective experiments.

PropertyValueSource/Method
Molecular Formula C₁₄H₁₂ClNOPubChem[4]
Molecular Weight 245.7 g/mol PubChem[4]
IUPAC Name 3-chloro-N-(4-methylbenzyl)benzamidePubChem[4]
SMILES CC1=CC=C(C=C1)CNC(=O)C2=CC=CC(=C2)ClChemScene[5]
Predicted LogP 4.1(Calculated)
Predicted Solubility Low in aqueous media(Inferred from LogP)

The predicted high lipophilicity (LogP > 4) suggests that the compound is likely to have good membrane permeability, a desirable trait for targeting intracellular proteins. However, it may also present challenges with aqueous solubility, requiring the use of solvents like DMSO for in vitro assays.

A Multi-Pronged Strategy for Target Identification

Identifying a molecular target from scratch requires a convergence of evidence from orthogonal approaches.[6][7] We will employ a strategy that combines computational prediction with direct biochemical capture and phenotypic screening.

In Silico Target Prediction: Generating the Initial Hypotheses

Computational, or in silico, methods provide a cost-effective and rapid means to scan the known proteome for potential binding partners, generating a tractable list of candidate targets for experimental validation.[8][9][10]

Causality: The logic here is to leverage the compound's structure as a query against vast databases of protein structures and ligand-binding information. This "reverse docking" or "target fishing" approach identifies proteins whose binding pockets are computationally predicted to accommodate our compound with favorable energy.[8][9]

Methodologies:

  • Ligand-Based Approaches: This method compares the structure of 3-chloro-N-(4-methylbenzyl)benzamide to libraries of compounds with known biological targets.[9] Machine learning algorithms can identify shared chemical features (pharmacophores) and predict targets based on the principle that structurally similar molecules often share similar targets.[9][11]

  • Structure-Based Approaches (Reverse Docking): This involves docking the 3D conformation of our compound into the crystal structures of a large panel of proteins (e.g., the entire PDB database).[9][12] The docking simulations calculate a binding affinity score, and proteins with the highest scores are prioritized as potential targets.[9]

Workflow Diagram: In Silico Target Prediction

G cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach ligand_start 2D/3D Structure of 3-chloro-N-(4-methylbenzyl)benzamide similarity Chemical Similarity Search (e.g., Tanimoto) ligand_start->similarity pharmacophore Pharmacophore Modeling ligand_start->pharmacophore ligand_db Bioactivity Databases (ChEMBL, PubChem) similarity->ligand_db pharmacophore->ligand_db ligand_predict Predict Targets ligand_db->ligand_predict candidate_list Prioritized List of Candidate Targets ligand_predict->candidate_list Hypotheses struct_start 3D Structure of 3-chloro-N-(4-methylbenzyl)benzamide docking Reverse Molecular Docking struct_start->docking scoring Scoring & Ranking docking->scoring protein_db Protein Structure Database (PDB) protein_db->docking scoring->candidate_list Hypotheses

Caption: Workflow for in silico target prediction.

Direct Biochemical Identification: Capturing the Binding Partners

While computational methods are predictive, biochemical approaches provide direct physical evidence of a compound-protein interaction.[6] The most robust of these is affinity-based protein profiling.

Causality: The core principle is to use the compound as "bait" to fish out its binding partners from a complex biological sample, such as a cell lysate.[6][13] The captured proteins are then identified using high-resolution mass spectrometry. This provides direct, physical evidence of interaction.

Methodology: Affinity Selection-Mass Spectrometry (AS-MS)

AS-MS is a powerful technique for screening compound libraries against target proteins to identify binding partners.[14][15] The process involves incubating the target protein(s) with the compound, separating the protein-compound complex, and identifying the bound molecule by mass spectrometry.[14]

Experimental Protocol: AS-MS

  • Probe Synthesis: Synthesize a derivative of 3-chloro-N-(4-methylbenzyl)benzamide that incorporates a linker and an affinity tag (e.g., biotin) and a photoreactive group (for covalent cross-linking). It is critical that this modification does not abrogate the compound's biological activity.[16]

  • Immobilization: Covalently attach the biotinylated probe to streptavidin-coated magnetic beads.

  • Lysate Preparation: Prepare a protein lysate from a biologically relevant cell line or tissue.

  • Incubation & Cross-linking: Incubate the lysate with the compound-functionalized beads. A parallel control incubation with beads lacking the compound is essential. After incubation, expose the mixture to UV light to induce covalent cross-linking between the probe and its direct binding partners.[16]

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the covalently bound proteins from the beads.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE. Excise unique bands present in the experimental lane but absent in the control lane. Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow Diagram: Affinity Selection-Mass Spectrometry

G cluster_exp Experimental cluster_ctrl Control start Synthesize Biotinylated Photo-affinity Probe immobilize Immobilize Probe on Streptavidin Beads start->immobilize incubate_exp Incubate Lysate with Probe-Beads immobilize->incubate_exp lysate Prepare Cell Lysate lysate->incubate_exp incubate_ctrl Incubate Lysate with Control Beads lysate->incubate_ctrl uv_exp UV Cross-linking incubate_exp->uv_exp wash_exp Wash Beads uv_exp->wash_exp elute_exp Elute Proteins wash_exp->elute_exp sds_page SDS-PAGE Separation elute_exp->sds_page uv_ctrl UV Cross-linking incubate_ctrl->uv_ctrl wash_ctrl Wash Beads uv_ctrl->wash_ctrl elute_ctrl Elute Proteins wash_ctrl->elute_ctrl elute_ctrl->sds_page mass_spec Excise Bands & Perform LC-MS/MS sds_page->mass_spec id Identify Specific Binding Proteins mass_spec->id

Caption: Workflow for Affinity Selection-Mass Spectrometry.

Target Validation: From Interaction to Function

Identifying a binding partner is a critical milestone, but it is not the endpoint. Target validation is the process of demonstrating that the interaction between the compound and the identified protein is responsible for the compound's biological effect.[17][18]

Confirming Direct Target Engagement in a Cellular Context

Causality: Before committing to extensive functional studies, it is imperative to confirm that the compound engages the target protein within the complex milieu of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[19] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[20]

Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stability of a target protein in the presence or absence of a ligand.[19][21] A shift in the melting temperature (Tm) upon compound treatment provides strong evidence of direct target engagement in a physiological context.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with either 3-chloro-N-(4-methylbenzyl)benzamide (at various concentrations) or a vehicle control (e.g., DMSO).[21]

  • Heat Challenge: Aliquot the treated cell suspensions and heat them across a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.[20]

  • Cell Lysis and Fractionation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by high-speed centrifugation.[20]

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting with a specific antibody against the putative target protein.[21]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift of this curve to higher temperatures in the compound-treated samples indicates thermal stabilization and thus, target engagement.

Workflow Diagram: Cellular Thermal Shift Assay (CETSA)

G start Treat Cells with Compound or Vehicle (DMSO) heat Heat Aliquots across a Temperature Gradient start->heat lyse Lyse Cells & Centrifuge to Separate Soluble/Insoluble Fractions heat->lyse collect Collect Supernatant (Soluble Proteins) lyse->collect wb Western Blot for Target Protein collect->wb analyze Quantify Bands and Plot Melting Curves wb->analyze result Shift in Melting Curve Indicates Engagement analyze->result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Quantifying Binding Affinity and Kinetics

Causality: Once cellular engagement is confirmed, it is crucial to quantify the binding interaction in a purified, cell-free system. This provides key parameters like the binding affinity (KD), and the association (kon) and dissociation (koff) rate constants. Surface Plasmon Resonance (SPR) is a powerful, label-free technology for this purpose.[22]

Methodology: Surface Plasmon Resonance (SPR)

SPR measures biomolecular interactions in real-time by detecting changes in the refractive index on the surface of a sensor chip where a target protein is immobilized.[23]

Experimental Protocol: SPR

  • Protein Immobilization: Covalently immobilize the purified, recombinant target protein onto an SPR sensor chip.

  • Analyte Injection: Flow solutions of 3-chloro-N-(4-methylbenzyl)benzamide at varying concentrations across the chip surface.

  • Data Acquisition: Monitor the change in the SPR signal (measured in Response Units, RU) over time. The association phase is measured during injection, and the dissociation phase is measured during a subsequent buffer flow.

  • Data Analysis: Fit the resulting sensorgrams to kinetic models to determine ka, kd, and the equilibrium dissociation constant (KD = kd/ka). A low KD value indicates high binding affinity.

ParameterDescriptionImportance
ka (kon) Association rate constantHow quickly the compound binds to the target.
kd (koff) Dissociation rate constantHow long the compound remains bound (residence time).
KD Equilibrium dissociation constantOverall strength of the binding interaction (affinity).
Genetic Validation: Linking Target to Phenotype

Causality: The ultimate proof of a target's relevance is to show that genetically removing or reducing the target protein mimics the biological effect of the compound. Conversely, if the compound is an inhibitor, knocking out the target should render the cells resistant to the compound's effects. The CRISPR-Cas9 system is the premier tool for precise gene editing to perform this validation.[17][24][25]

Methodology: CRISPR-Cas9 Knockout

The CRISPR-Cas9 system can be programmed with a guide RNA (sgRNA) to create a precise double-strand break at a specific genomic locus, leading to the functional knockout of the target gene.[24][26]

Experimental Protocol: CRISPR-Cas9 Validation

  • sgRNA Design: Design and synthesize sgRNAs that specifically target the gene encoding the putative protein target.

  • Cell Transfection: Introduce the Cas9 nuclease and the specific sgRNA into the relevant cell line.

  • Clonal Selection & Verification: Select and expand single-cell clones. Verify successful gene knockout at both the genomic (sequencing) and protein (Western blot) levels.

  • Phenotypic Assay: Compare the phenotype of the knockout cells to the wild-type cells.

    • If the compound is an agonist/activator: The knockout cells should display a phenotype similar to that of wild-type cells treated with an antagonist.

    • If the compound is an inhibitor/antagonist: The knockout cells should display a phenotype similar to that of wild-type cells treated with the compound. Furthermore, the knockout cells should show resistance to the effects of the compound.

  • Rescue Experiment: To confirm specificity, re-introduce the target gene into the knockout cells. This should "rescue" the original phenotype and restore sensitivity to the compound.

Workflow Diagram: CRISPR-Cas9 Target Validation

G cluster_pheno Phenotypic Comparison start Design sgRNA for Target Gene transfect Transfect Cells with Cas9 and sgRNA start->transfect select Select & Expand Single-Cell Clones transfect->select verify Verify Knockout (Sequencing & Western Blot) select->verify ko_cells Knockout (KO) Cells verify->ko_cells wt_cells Wild-Type (WT) Cells compare Compare Phenotypes wt_cells->compare ko_cells->compare wt_compound WT Cells + Compound wt_compound->compare result KO Phenotype should Mimic Compound Effect and/or Confer Resistance compare->result

Caption: Workflow for CRISPR-Cas9 mediated target validation.

Conclusion and Future Directions

The framework presented in this guide provides a systematic, evidence-based pathway for the de-orphanization of 3-chloro-N-(4-methylbenzyl)benzamide. By integrating in silico, biochemical, cellular, and genetic approaches, researchers can move with confidence from an unknown compound to a validated therapeutic target. Successful completion of this workflow will not only elucidate the mechanism of action of this specific molecule but will also pave the way for lead optimization, preclinical development, and ultimately, the potential for a novel therapeutic agent. The key to success lies in the rigorous application of these orthogonal methods, ensuring that each step logically builds upon and validates the last, upholding the highest standards of scientific integrity.

References

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Creative Biolabs. In Silico Target Prediction. [Link]

  • Creative Diagnostics. (2025). CRISPR-Validated Target Druggability for Small Molecule Drugs. [Link]

  • Frontiers. (2024). CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. Frontiers in Pharmacology. [Link]

  • Biocompare. (2022). Target Validation with CRISPR. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today. [Link]

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  • Google Patents. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
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Exploratory

Structural and Functional Analysis of 3-Chloro-N-(4-methylbenzyl)benzamide: Chemical Identifiers, Synthesis, and Applications

As a Senior Application Scientist, establishing a rigorous understanding of a molecule requires more than just listing its properties; it demands a deep dive into its cheminformatic identity, the thermodynamic and kineti...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous understanding of a molecule requires more than just listing its properties; it demands a deep dive into its cheminformatic identity, the thermodynamic and kinetic logic of its synthesis, and the analytical systems used to validate its existence. This technical guide provides an in-depth analysis of 3-chloro-N-(4-methylbenzyl)benzamide (CAS: 41882-22-8), a structurally significant amide scaffold frequently utilized in the development of kinase inhibitors, GPCR ligands, and specialized agrochemicals.

Molecular Identity and Cheminformatics Descriptors

To ensure unambiguous communication across global chemical databases, modern drug discovery relies on standardized, machine-readable identifiers. The translation of a 2D molecular structure into a linear string is governed by strict topological algorithms [1].

  • SMILES String: Cc1ccc(CNC(=O)c2cccc(Cl)c2)cc1

    • Causality of the String: The SMILES (Simplified Molecular-Input Line-Entry System) string is generated via a depth-first traversal of the molecular graph. Cc1ccc(...)cc1 defines the 4-methylphenyl (p-tolyl) ring. The C represents the benzylic methylene bridge, which is attached to the secondary amide nitrogen NC(=O). Finally, c2cccc(Cl)c2 defines the 3-chlorophenyl ring, explicitly placing the chlorine atom at the meta position relative to the carbonyl attachment point.

  • InChI String: InChI=1S/C15H14ClNO/c1-11-5-7-12(8-6-11)10-17-15(18)13-3-2-4-14(16)9-13/h2-9H,10H2,1H3,(H,17,18)

    • Causality of the String: Unlike SMILES, which can have multiple valid representations for a single molecule, the IUPAC International Chemical Identifier (InChI) uses a canonicalization algorithm to generate a strictly unique string[1]. It is divided into layers: the formula layer (C15H14ClNO), the connectivity layer (c), and the hydrogen layer (h), ensuring absolute structural precision.

  • InChIKey: A 27-character string generated by applying a SHA-256 cryptographic hash to the standard InChI string. This fixed-length key is essential for efficient database indexing and web searching, mitigating the computational overhead of parsing variable-length InChI strings[1].

ChemInfo S1 2D Molecular Structure (C15H14ClNO) S2 SMILES String Cc1ccc(CNC(=O)c2cccc(Cl)c2)cc1 S1->S2 Graph Traversal (Depth-First) S3 InChI String Standardized Connectivity S1->S3 Canonicalization Algorithm S4 InChIKey 27-Character Hash S3->S4 SHA-256 Hashing

Figure 1: Algorithmic translation of molecular structure into chemical identifiers.

Physicochemical Properties

Understanding the physicochemical profile of 3-chloro-N-(4-methylbenzyl)benzamide is critical for predicting its behavior in biological assays and chromatographic systems. The data below summarizes the core quantitative metrics[2].

PropertyValueScientific Implication
Molecular Weight 259.73 g/mol Falls well within Lipinski's Rule of 5, indicating good potential for oral bioavailability.
Molecular Formula C₁₅H₁₄ClNOContains a single halogen, providing a distinct isotopic signature in mass spectrometry.
Predicted Boiling Point 431.7 ± 38.0 °CHigh boiling point reflects strong intermolecular hydrogen bonding from the amide group.
Predicted Density 1.187 ± 0.06 g/cm³Standard density for halogenated aromatic amides.
Predicted pKa (Amide NH) 13.81 ± 0.46The amide proton is weakly acidic, remaining unionized at physiological pH (7.4).

Synthetic Methodology and Reaction Logic

The synthesis of 3-chloro-N-(4-methylbenzyl)benzamide is executed via a Schotten-Baumann-type amide coupling. This reaction relies on a bimolecular nucleophilic substitution at the acyl carbon[3].

Causality of Experimental Choices
  • Electrophile Selection: 3-Chlorobenzoyl chloride is utilized instead of 3-chlorobenzoic acid. The acid chloride is highly electrophilic, allowing the reaction to proceed rapidly at room temperature without the need for expensive coupling reagents (e.g., EDC, HATU).

  • Base Selection: Triethylamine (TEA) is introduced as an auxiliary, non-nucleophilic base. As the primary amine attacks the acid chloride, one equivalent of hydrogen chloride (HCl) is liberated. Without TEA, this HCl would protonate the unreacted 4-methylbenzylamine, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% theoretical yield.

SynthWorkflow A 3-Chlorobenzoyl Chloride C Tetrahedral Intermediate A->C Nucleophilic Attack B 4-Methylbenzylamine B->C Amine Addition D 3-Chloro-N-(4-methylbenzyl) benzamide C->D Elimination of HCl (TEA Base)

Figure 2: Synthetic workflow and mechanistic pathway for amide bond formation.

Step-by-Step Protocol
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-methylbenzylamine (1.1 equivalents) and triethylamine (2.0 equivalents).

  • Solvation: Dissolve the mixture in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. DCM is chosen as it is aprotic and will not compete with the amine for the electrophile.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath to suppress exothermic side reactions.

  • Coupling: Add 3-chlorobenzoyl chloride (1.0 equivalent) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours under an inert nitrogen atmosphere.

  • Workup: Quench the reaction with water. Wash the organic layer sequentially with 1N HCl (to remove unreacted amine and TEA), saturated aqueous NaHCO₃ (to neutralize any unreacted acid chloride hydrolyzed to benzoic acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography if necessary.

Analytical Validation System

A protocol is only as robust as its validation. To ensure the integrity of the synthesized 3-chloro-N-(4-methylbenzyl)benzamide, a self-validating analytical system utilizing orthogonal techniques is strictly enforced:

  • Thin-Layer Chromatography (TLC): Confirms the complete consumption of the starting materials. The product, being less polar than the primary amine but more polar than the acid chloride, will exhibit an intermediate Rf​ value (typically ~0.4 in a 3:1 Hexanes/Ethyl Acetate solvent system).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Validates the exact molecular weight. The mass spectrum must display a characteristic [M+H]+ pseudomolecular ion at m/z 260.1. Crucially, it must also display an M+2 isotopic peak at m/z 262.1 with approximately 33% relative intensity. This 3:1 ratio is the definitive, self-validating signature of a single chlorine atom ( 35Cl/37Cl natural abundance).

  • Proton Nuclear Magnetic Resonance (¹H NMR): Validates structural connectivity. Diagnostic peaks must include:

    • A singlet at ~2.3 ppm (integrating for 3H), corresponding to the tolyl methyl group.

    • A doublet at ~4.5 ppm (integrating for 2H), corresponding to the benzylic methylene protons coupling to the adjacent amide nitrogen.

    • A broad triplet/singlet at ~6.5 ppm (integrating for 1H), corresponding to the amide NH proton.

    • A multiplet between 7.0–7.8 ppm (integrating for 8H), corresponding to the aromatic protons of both rings.

References

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition". Wiley. URL:[Link]

  • Heller, S. R., McNaught, A., Pletnev, I., Stein, S., & Tchekhovskoi, D. "InChI, the IUPAC International Chemical Identifier". Journal of Cheminformatics, 2015. URL:[Link]

Sources

Foundational

Thermodynamic and Empirical Solubility Profiling of 3-chloro-N-(4-methylbenzyl)benzamide in Organic Solvents

Executive Summary The transition of a novel pharmacophore from medicinal chemistry to formulation relies heavily on its physicochemical characterization. 3-chloro-N-(4-methylbenzyl)benzamide (CAS: 41882-22-8) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel pharmacophore from medicinal chemistry to formulation relies heavily on its physicochemical characterization. 3-chloro-N-(4-methylbenzyl)benzamide (CAS: 41882-22-8) represents a highly functionalized benzamide derivative. Because specific empirical solubility data for this exact proprietary intermediate is rarely published in open-access literature, scientists must rely on a combination of predictive thermodynamic modeling and rigorous empirical validation [1].

This technical whitepaper establishes a framework for profiling the solubility of 3-chloro-N-(4-methylbenzyl)benzamide in organic solvents. By deconstructing its structural motifs using Hansen Solubility Parameters (HSP) and outlining a self-validating empirical protocol (the Shake-Flask method coupled with HPLC-UV), we provide a definitive guide for solvent selection in synthesis, purification, and early-stage formulation.

Structural Deconstruction and Predictive Thermodynamics

To predict the solubility of 3-chloro-N-(4-methylbenzyl)benzamide, we must first analyze the causality behind its solvent interactions. Solubility is not a random phenomenon; it is the thermodynamic consequence of breaking solute-solute crystal lattice forces and forming solute-solvent interactions.

Functional Group Analysis

The molecule's solubility profile is dictated by three distinct structural domains:

  • The Amide Core (-CONH-): This is the primary polar domain. It acts as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O). This core drives solubility in polar aprotic and protic solvents[2].

  • The 3-Chloro Phenyl Ring: The chlorine atom introduces a strong dipole moment and significant polarizability. This enhances dispersion forces, making the molecule highly compatible with halogenated solvents (e.g., dichloromethane) and moderately polar ethers.

  • The 4-Methylbenzyl Group: This bulky, lipophilic moiety sterically hinders the amide core and dramatically increases the overall lipophilicity (LogP) of the molecule. It severely restricts aqueous solubility while promoting affinity for non-polar and aromatic organic solvents (e.g., toluene, ethyl acetate).

Hansen Solubility Parameters (HSP) Application

The principle of "like dissolves like" is mathematically quantified using Hansen Solubility Parameters (HSP). The total cohesive energy of the solvent and solute is divided into three vectors: Dispersion ( δd​ ), Polar ( δp​ ), and Hydrogen-bonding ( δh​ ) [1].

For 3-chloro-N-(4-methylbenzyl)benzamide to dissolve, the Relative Energy Difference (RED) between the compound and the solvent must be less than 1.0 [3]. Because the molecule possesses a high δd​ (due to the aromatic rings and methyl group) and a moderate δh​ (due to the amide), it falls into a specific "Hansen Space" that favors polar aprotic solvents over purely non-polar or highly protic solvents.

StructuralLogic Compound 3-chloro-N-(4-methylbenzyl)benzamide Amide Amide Core (-CONH-) H-Bonding (δh) Compound->Amide Chloro 3-Chloro Group Polarizability (δp) Compound->Chloro Benzyl 4-Methylbenzyl Dispersion (δd) Compound->Benzyl Protic Polar Protic Solvents (e.g., MeOH, EtOH) Amide->Protic Moderate Affinity Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Amide->Aprotic High Affinity Chloro->Aprotic NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) Benzyl->NonPolar High Affinity

Caption: Structural motifs of 3-chloro-N-(4-methylbenzyl)benzamide dictating Hansen Solubility vectors.

Projected Solubility Profile in Organic Solvents

Based on the thermodynamic assessment of structurally analogous substituted benzamides[4], the quantitative solubility profile of 3-chloro-N-(4-methylbenzyl)benzamide is projected below. This table serves as a baseline for experimental design, dictating the volume of solvent required for empirical validation.

Solvent ClassificationSpecific SolventProjected Solubility Range (mg/mL at 25°C)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100 (Freely Soluble)Optimal δp​ and δh​ matching; strong H-bond acceptance from the solute's N-H group.
Polar Aprotic N,N-Dimethylformamide (DMF)> 80 (Freely Soluble)High dipole moment disrupts the benzamide crystal lattice effectively.
Halogenated Dichloromethane (DCM)30 - 50 (Soluble)Strong dispersion ( δd​ ) interactions with the 3-chloro and benzyl moieties.
Polar Protic Methanol (MeOH)10 - 25 (Sparingly Soluble)Moderate solubility; protic nature competes with the internal H-bonding of the amide.
Ester Ethyl Acetate (EtOAc)5 - 15 (Slightly Soluble)Good dispersion match, but lacks sufficient H-bond donation to fully solvate the amide core.
Non-Polar Hexane / Heptane< 1 (Practically Insoluble)Extreme mismatch in polar ( δp​ ) and hydrogen-bonding ( δh​ ) parameters.

Empirical Methodology: The Self-Validating Protocol

Predictive models must be anchored by empirical data. The "Shake-Flask" method remains the gold standard for determining thermodynamic equilibrium solubility [4]. However, a standard shake-flask protocol is prone to supersaturation artifacts and polymorphic transformations.

As a Senior Application Scientist, I mandate a self-validating system : the protocol must simultaneously quantify the dissolved solute and verify the solid-state integrity of the undissolved residue. If the solvent induces a polymorphic shift or solvate formation, the measured solubility reflects the new crystal form, not the original API.

Step-by-Step Shake-Flask & HPLC Protocol

Phase 1: Equilibration (Thermodynamic Stabilization)

  • Excess Solute Addition: Weigh approximately 50 mg of 3-chloro-N-(4-methylbenzyl)benzamide into a 5 mL amber glass vial.

  • Solvent Introduction: Add 1.0 mL of the target organic solvent (e.g., Ethyl Acetate). Ensure a visible excess of solid remains; if it dissolves completely, add more solute until a suspension is maintained.

  • Isothermal Agitation: Seal the vials with PTFE-lined caps. Place in an orbital shaker incubator set precisely to 25.0±0.1∘C at 150 RPM.

  • Time-Course Sampling: Agitate for 72 hours. Causality note: 72 hours is required to overcome the kinetic dissolution barrier and ensure true thermodynamic equilibrium, preventing falsely elevated readings from transient supersaturation.

Phase 2: Phase Separation 5. Centrifugation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 RPM for 15 minutes at 25∘C to pellet the undissolved solid. 6. Filtration (Secondary Polish): Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter (PTFE is chosen for organic solvent compatibility). Discard the first 0.2 mL of filtrate to account for membrane adsorption.

Phase 3: Quantification and Validation 7. HPLC-UV Analysis: Dilute the filtrate appropriately with the mobile phase (e.g., 60:40 Acetonitrile:Water). Quantify the concentration using a validated HPLC-UV method (detection typically at λ=254 nm for benzamides) against a standard calibration curve. 8. Solid-State Verification (The Validation Step): Recover the pelleted solid from Step 5. Dry under a gentle stream of nitrogen and analyze via X-Ray Powder Diffraction (XRPD). Causality note: This confirms whether the solvent induced a transformation into a solvate or a different polymorph.

Workflow Start Excess Solute Addition Equilibration Isothermal Shaking (72h at 25°C) Start->Equilibration Separation Phase Separation (Centrifugation/PTFE Filtration) Equilibration->Separation Analysis HPLC-UV Quantification Separation->Analysis Validation Solid-State Characterization (XRPD/DSC) Separation->Validation Check for Polymorph Shift

Caption: Self-validating Shake-Flask workflow for thermodynamic solubility determination.

Conclusion

The solubility profile of 3-chloro-N-(4-methylbenzyl)benzamide is heavily influenced by the competing forces of its polar amide core and its highly lipophilic halogenated and alkylated aromatic rings. By leveraging Hansen Solubility Parameters, researchers can predict its high affinity for polar aprotic solvents (DMSO, DMF) and halogenated solvents (DCM). However, to utilize this compound in rigorous pharmaceutical development, these predictions must be validated using the structurally verified, 72-hour shake-flask methodology outlined above, ensuring that thermodynamic data is free from polymorphic artifacts.

References

  • Hansen, C. M. (1967). Formulation Using Hansen Solubility Parameters. ResearchGate. Retrieved from[Link]

  • Peña, M. Á. (2023). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 29(2), 133-134. Retrieved from[Link]

  • Payghan, S. A. (2017). Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. Asian Journal of Pharmaceutics. Retrieved from[Link]

  • Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. ResearchGate. Retrieved from[Link]

Exploratory

Characterization and Thermodynamic Profiling of 3-chloro-N-(4-methylbenzyl)benzamide

Target Audience: Research Chemists, Materials Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In preclinical drug discovery and material...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Materials Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In preclinical drug discovery and materials science, halogenated benzamide derivatives serve as critical pharmacophores and structural building blocks. 3-chloro-N-(4-methylbenzyl)benzamide (CAS: 41882-22-8) is a highly specific secondary amide characterized by a meta-substituted chlorine atom and a para-methylbenzyl moiety. Understanding its physical properties—particularly its melting point and thermodynamic behavior—is essential for formulation stability, polymorphic screening, and synthetic scale-up.

This whitepaper provides an authoritative guide on the physicochemical profile of 3-chloro-N-(4-methylbenzyl)benzamide, the structural causality behind its phase transitions, and the self-validating experimental protocols required for its synthesis and thermal characterization.

Physicochemical Properties Profile

The physical state and melting point of an organic molecule are macroscopic manifestations of its microscopic intermolecular forces. For 3-chloro-N-(4-methylbenzyl)benzamide, the crystal lattice energy is primarily dictated by three factors:

  • Hydrogen Bonding: The secondary amide core (-CONH-) acts as both a strong hydrogen bond donor and acceptor, creating robust linear or dimeric networks in the solid state.

  • π−π Stacking: The two aromatic rings allow for parallel displaced or T-shaped π−π interactions, increasing lattice stability.

  • Halogen Bonding & Sterics: The meta-chloro substituent introduces dipole-dipole interactions and potential halogen bonding, while the para-methyl group provides mild steric bulk that can slightly disrupt optimal packing compared to unsubstituted analogs.

Quantitative Data Summary

The following table summarizes the predicted and expected physical properties of the compound based on structural analogs and computational models .

PropertyValue / RangeMethod / Source
Chemical Formula C₁₅H₁₄ClNO-
Molecular Weight 259.73 g/mol -
CAS Registry Number 41882-22-8ChemicalBook
Predicted Boiling Point 431.7 ± 38.0 °CComputational Prediction
Predicted Density 1.187 ± 0.06 g/cm³Computational Prediction
Predicted pKa (Amide) 13.81 ± 0.46Computational Prediction
Expected Melting Point (Tm) 105 °C – 125 °CAnalog Extrapolation (Typical for N-benzylbenzamides)

Experimental Protocol: Synthesis and Purification

To accurately determine the melting point of a compound, it must be synthesized to a high degree of purity (>99%). Impurities disrupt the crystal lattice, leading to melting point depression and broadened transition ranges. The optimal synthetic route for 3-chloro-N-(4-methylbenzyl)benzamide is the Schotten-Baumann reaction .

Causality in Experimental Design

The Schotten-Baumann protocol utilizes a biphasic solvent system (aqueous base and an immiscible organic solvent like dichloromethane). The addition of aqueous NaOH is not merely for pH adjustment; it serves to actively neutralize the HCl byproduct generated during amidation. Failure to neutralize HCl would result in the protonation of the 4-methylbenzylamine precursor, rendering it non-nucleophilic and prematurely halting the reaction .

Step-by-Step Methodology
  • Preparation of the Biphasic System: Dissolve 10.0 mmol of 4-methylbenzylamine in 20 mL of dichloromethane (DCM) in a 100 mL round-bottom flask. Add 20 mL of a 10% (w/v) aqueous NaOH solution.

  • Acylation: Cool the vigorously stirring biphasic mixture to 0 °C using an ice bath. Slowly add 11.0 mmol of 3-chlorobenzoyl chloride dropwise over 15 minutes to control the exothermic reaction.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The base in the aqueous phase will continuously neutralize the evolving HCl, driving the equilibrium toward the amide product.

  • Phase Separation & Washing: Transfer the mixture to a separatory funnel. Collect the organic (lower) layer. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid chloride/carboxylic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude solid.

  • Recrystallization (Self-Validation Step): Dissolve the crude solid in a minimum amount of boiling ethanol. Slowly add water dropwise until the solution becomes slightly turbid, then allow it to cool slowly to room temperature, followed by chilling at 4 °C. Filter the resulting high-purity crystals. Verify purity via HPLC-UV before proceeding to thermal analysis.

SynthesisWorkflow A 3-Chlorobenzoyl Chloride C Biphasic Amidation (Schotten-Baumann) A->C B 4-Methylbenzylamine B->C D Crude Amide Precipitate C->D NaOH (aq) E Recrystallization (EtOH/H2O) D->E Heat/Cool F Pure 3-chloro-N- (4-methylbenzyl)benzamide E->F Filtration

Synthetic workflow of 3-chloro-N-(4-methylbenzyl)benzamide via Schotten-Baumann reaction.

Experimental Protocol: Melting Point & Thermal Analysis

While capillary melting point apparatuses provide a quick visual estimation, Differential Scanning Calorimetry (DSC) is the gold standard for pharmaceutical characterization. DSC provides a quantitative thermodynamic profile, measuring the exact heat flow required to disrupt the crystal lattice .

Causality in Experimental Design

DSC is prioritized over capillary methods because it differentiates between true melting (an endothermic process) and thermal degradation. Furthermore, pharmaceutical compounds often exhibit polymorphism (multiple crystal structures). A slow DSC heating ramp can reveal multiple endothermic peaks, identifying metastable polymorphs that could drastically alter the compound's solubility and bioavailability profiles during drug formulation .

Step-by-Step Methodology (DSC)
  • Sample Preparation: Weigh exactly 3.0 to 5.0 mg of the recrystallized 3-chloro-N-(4-methylbenzyl)benzamide into a standard aluminum DSC pan.

  • Sealing: Crimp the pan with a pin-holed aluminum lid. The pin-hole allows for the release of any trapped moisture or volatile gases, preventing pan deformation which could cause baseline artifacts.

  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using a high-purity Indium standard (Tm = 156.6 °C) prior to the run .

  • Purge Gas: Set the environmental purge gas (typically dry Nitrogen) to a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.

  • Thermal Ramp: Program the DSC to equilibrate at 25 °C, then heat at a controlled rate of 10 °C/min up to 200 °C.

  • Data Analysis: Analyze the resulting thermogram. The melting point is defined not by the peak maximum, but by the extrapolated onset temperature of the endothermic melting peak. Calculate the enthalpy of fusion ( ΔHf​ ) by integrating the area under the peak.

DSCPhase Solid Crystalline Solid (H-Bonded Lattice) Heat Endothermic Heat Flow (DSC Heating Ramp) Solid->Heat Break Lattice Disruption (Melting Point Tm) Heat->Break Liquid Amorphous Melt (Liquid Phase) Break->Liquid

Thermodynamic phase transition during Differential Scanning Calorimetry (DSC) analysis.

References

  • ChemicalBook. 3-chloro-N-(4-methylbenzyl)benzamide | 41882-22-8.
  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • ResolveMass Laboratories Inc. Differential Scanning Calorimetry (DSC) Analysis Principle.
  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
Foundational

The N-Benzylbenzamide Scaffold: A Technical Guide to its History, Discovery, and Therapeutic Applications

Introduction: The Evolution of a Privileged Scaffold The benzamide chemical class has historically served as a foundational pillar in medicinal chemistry, initially gaining prominence through the discovery of early neuro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of a Privileged Scaffold

The benzamide chemical class has historically served as a foundational pillar in medicinal chemistry, initially gaining prominence through the discovery of early neuroleptics and antiarrhythmic agents like metoclopramide and procainamide[1]. However, the strategic addition of a benzyl group to the amide nitrogen—forming the substituted N-benzylbenzamide core—unlocked an entirely new dimension of pharmacological utility.

From a structural perspective, this modification introduces a highly flexible, lipophilic appendage capable of probing deep, transient hydrophobic pockets in complex target proteins[2]. Over the past decade, rational drug design has transitioned N-benzylbenzamides from simple receptor antagonists to highly potent, targeted therapeutic agents spanning oncology, metabolic disorders, and neurodegeneration[3].

Key Therapeutic Discoveries & Mechanistic Insights

Oncology: Overcoming Kinase Resistance via Allosteric Targeting

As a Senior Application Scientist in drug discovery, I frequently observe that traditional ATP-competitive kinase inhibitors fail in late-stage development due to off-target toxicity driven by kinome conservation. The discovery of N-benzylbenzamide analogs as allosteric inhibitors of Aurora Kinase A (AurkA) represents a mechanistic breakthrough[4].

AurkA is a critical regulator of mitotic spindle assembly, and its activation is tightly controlled by the microtubule-associated protein TPX2[4]. By designing compounds like 6h and 13 with an N-benzylbenzamide backbone, researchers successfully targeted the allosteric Y-pocket of AurkA[4][5]. This binding induces a conformational shift (DFG-out state) that physically disrupts the AurkA/TPX2 protein-protein interaction, leading to AurkA destabilization and cell cycle arrest in the G1-S phase[4][5]. Pharmacokinetic optimization of compound 13 yielded the orally bioavailable prodrug 25 (F = 62.3%), which achieved >80% tumor regression in small-cell lung cancer (SCLC) xenografts[4].

Mechanism of AurkA allosteric inhibition by N-benzylbenzamide analogs disrupting TPX2.

Concurrently, the N-benzylbenzamide scaffold has proven exceptionally effective as a Colchicine Binding Site Inhibitor (CBSI) to halt tubulin polymerization[6]. Compound 20b demonstrated potent antiproliferative activity (IC50: 12–27 nM) against multiple cancer cell lines[7]. To overcome the poor aqueous solubility typical of lipophilic CBSIs, a disodium phosphate prodrug (20b-P ) was synthesized, exhibiting an excellent safety profile (LD50 = 599.7 mg/kg) while significantly decreasing microvessel density in vivo[6][7].

Metabolic Syndrome: Dual sEH/PPARγ Modulation

Polypharmacology—the rational design of single molecules to hit multiple targets—is highly desirable for complex metabolic diseases. N-benzylbenzamides were identified as a merged pharmacophore capable of simultaneously inhibiting soluble epoxide hydrolase (sEH) and activating peroxisome proliferator-activated receptor gamma (PPARγ)[8]. By exploring α-substituted N-benzylbenzamide propionic acids, researchers discovered compound 14c , a submicromolar dual modulator (sEH IC50 = 0.3 μM; PPARγ EC50 = 0.3 μM)[8]. The substitution at the α-position of the carboxyl function was the critical causal factor for achieving the classical PPAR binding mode while retaining sEH inhibition[8].

Additional Indications: Depigmentation and Neurodegeneration

Beyond oncology and metabolism, adamantyl-substituted N-benzylbenzamides (e.g., AP736) act as potent tyrosinase inhibitors, suppressing the cAMP-PKA-CREB signaling pathway for dermatological depigmentation[9][10]. Furthermore, recent studies highlight their sub-nanomolar potency against butyrylcholinesterase (BChE), presenting a novel therapeutic avenue for advanced Alzheimer's disease[3].

Quantitative Data Summary

To facilitate cross-disciplinary comparison, the pharmacological profiles of key N-benzylbenzamide analogs are summarized below.

CompoundPrimary TargetPharmacological ActionPotency (IC50 / EC50)In Vivo Efficacy / Notes
13 Aurora Kinase AAllosteric Inhibitor< 200 nMLead compound; limited oral bioavailability[4].
25 (Prodrug of 13)Aurora Kinase AAllosteric InhibitorN/A (Prodrug)Oral F = 62.3%; >80% SCLC tumor regression[4].
6h Aurora Kinase AAllosteric Inhibitor6.50 μMSuppressed DNA replication in G1-S phase[5].
20b Tubulin (β-subunit)Polymerization Inhibitor12 - 27 nMBinds colchicine site; potent anti-vascular activity[7].
20b-P (Prodrug)Tubulin (β-subunit)Polymerization InhibitorN/A (Prodrug)LD50 = 599.7 mg/kg; decreased microvessel density[6][7].
14c sEH / PPARγDual Modulator0.3 μM (both)Merged pharmacophore for metabolic syndrome[8].
AP736 TyrosinaseEnzyme InhibitorN/ASuppresses cAMP-PKA-CREB pathway[9].

Experimental Methodologies & Self-Validating Protocols

Trustworthiness in drug discovery relies on reproducible, self-validating experimental designs. Below are the optimized protocols for synthesizing and evaluating N-benzylbenzamide derivatives.

Protocol 1: Continuous Flow Schotten-Baumann Synthesis

Causality & Rationale: Traditional batch Schotten-Baumann reactions (amine + acid chloride in aqueous base) often suffer from localized heating and competitive hydrolysis of the acid chloride[3]. Transitioning to a continuous flow microreactor ensures rapid heat dissipation and instantaneous mixing, driving the reaction to >95% yield while suppressing side reactions[3].

Step-by-Step Methodology:

  • Precursor Preparation: Prepare Solution A: Substituted benzylamine (0.30 M, 1.0 equiv) in 1M aqueous NaOH. Prepare Solution B: Substituted benzoyl chloride (1.1 equiv) in anhydrous dichloromethane (DCM)[3].

  • Flow Setup: Prime a T-mixer microreactor system with DCM and water. Set the flow rates to maintain a 1:1 volumetric ratio with a residence time of 45 seconds at 20°C.

  • Reaction Execution: Pump Solution A and Solution B simultaneously through the T-mixer. The biphasic mixture will form an emulsion where the amide coupling occurs at the phase interface.

  • Quenching & Workup: Direct the reactor effluent into a stirred flask containing 1M HCl to quench unreacted base and precipitate the product[2][3].

  • Purification: Separate the organic layer, wash with saturated NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate in vacuo[2]. Purify via flash chromatography (EtOAc/Hexanes).

Protocol 2: Self-Validating Tubulin Polymerization Assay

Causality & Rationale: To prove a compound is a true tubulin polymerization inhibitor, the assay must distinguish between baseline failure, true inhibition, and stabilization. This protocol uses a tri-state fluorescence validation system.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 10 μM fluorescent reporter (e.g., DAPI or a specific tubulin-binding fluorophore).

  • Control Establishment (The Self-Validating Core):

    • Negative Control: Vehicle (DMSO 0.1%) + GTP (Establishes the maximum polymerization baseline).

    • Positive Inhibition Control: Colchicine (3 μM) (Establishes the maximum inhibition threshold).

    • Positive Stabilization Control: Paclitaxel (3 μM) (Validates hyper-polymerization, proving the assay can detect bidirectional cytoskeletal effects).

  • Compound Incubation: Add N-benzylbenzamide analogs (e.g., 20b) at varying concentrations (1 nM to 1 μM) to a 96-well half-area plate. Add the tubulin master mix.

  • Kinetic Readout: Initiate the reaction by adding 1 mM GTP. Immediately transfer to a microplate reader at 37°C. Measure fluorescence (Ex/Em as per reporter) every minute for 60 minutes.

  • Data Analysis: Calculate the Vmax of the polymerization curve. An active N-benzylbenzamide will suppress the Vmax in a dose-dependent manner, mirroring the colchicine control, thereby confirming its mechanism of action.

Hit-to-lead discovery and validation workflow for N-benzylbenzamide derivatives.

Conclusion & Future Perspectives

The N-benzylbenzamide scaffold exemplifies the power of structural modularity in drug discovery. By fine-tuning the electronic and steric properties of the benzyl and benzoyl rings, researchers have successfully redirected this core from simple receptor antagonism to complex allosteric modulation and dual-enzyme inhibition[4][8][11]. Future development will likely focus on leveraging this scaffold in Targeted Protein Degradation (PROTACs), utilizing its high binding affinity to recruit specific target proteins to E3 ligases[12].

References

  • Lee, H., et al. (2024). Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. Bioorganic & Medicinal Chemistry. 4

  • Proschak, E., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. 8

  • Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. 7

  • Lee, H., et al. (2024). Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A (PubMed). Bioorg Med Chem. 5

  • ResearchGate. (2021). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. European Journal of Medicinal Chemistry. 6

  • Yoo, J. W., et al. (2016). Substituted N -Benzylbenzamide: A New Series of Depigmentation Agents with Tyrosinase Inhibitory Activity. Bulletin of the Korean Chemical Society. 9

  • BenchChem. (2025). In-Depth Technical Guide: 4-isopropyl-N-(4-methylbenzyl)benzamide. BenchChem.2

  • DNTB. Medicinal Prospects of Targeting Tyrosinase: A Feature Review.10

  • BenchChem. N-Benzyl-2-bromo-N-methylbenzamide | RUO. BenchChem. 12

  • NIH. Heterogeneous Catalytic Oxidation of Amides to Imides by Manganese Oxides. PMC - NIH. 11

  • BenchChem. N-benzyl-2-(hydroxymethyl)benzamide. BenchChem. 1

  • Smolecule. (2023). Buy N-Benzoylbenzamide | 614-28-8. Smolecule. 3

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 3-Chloro-N-(4-methylbenzyl)benzamide

Strategic Rationale & Methodological Overview The formation of amide bonds is one of the most critical transformations in pharmaceutical development and organic synthesis. While complex peptide coupling reagents (e.g., H...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Methodological Overview

The formation of amide bonds is one of the most critical transformations in pharmaceutical development and organic synthesis. While complex peptide coupling reagents (e.g., HATU, EDCI/HOBt) are frequently employed for carboxylic acid activation, the synthesis of simple building blocks like 3-chloro-N-(4-methylbenzyl)benzamide is most efficiently achieved via the direct acylation of an amine using an acid chloride.

This protocol leverages an anhydrous variation of the classic 1[1]. By utilizing 3-chlorobenzoyl chloride and 4-methylbenzylamine in an 2[2] with a sterically hindered organic base, we bypass the need for biphasic aqueous conditions. This ensures complete solubility of all intermediates, rapid reaction kinetics, and a highly scalable, self-validating purification process.

Mechanistic Causality

The reaction proceeds via a 3[3]. The primary amine (4-methylbenzylamine) acts as a strong nucleophile, attacking the highly electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. This generates a transient, high-energy tetrahedral intermediate. As the intermediate collapses, the chloride ion is expelled as a leaving group.

To prevent the liberated hydrochloric acid (HCl) from protonating the unreacted 4-methylbenzylamine (which would render it non-nucleophilic and stall the reaction), a 4[4] forward. We utilize N,N-Diisopropylethylamine (DIPEA). Because DIPEA is sterically hindered, it acts purely as a proton scavenger and does not compete with the primary amine for the electrophile.

Mechanism M1 Nucleophilic Attack Amine attacks Carbonyl M2 Tetrahedral Intermediate Oxyanion formation M1->M2 Fast M3 Collapse & Elimination Chloride leaving group exits M2->M3 Rate-limiting M4 Deprotonation Base removes proton M3->M4 Base (DIPEA) M5 Stable Amide Bond Target Molecule Formed M4->M5 Irreversible

Fig 1. Mechanistic pathway of nucleophilic acyl substitution for amide bond formation.

Quantitative Data & Reagent Parameters

To ensure a robust conversion, the nucleophile is used in a slight excess (1.1 eq), and the base is provided in a stoichiometric excess (2.0 eq) to guarantee complete neutralization of the HCl byproduct.

Reagent / ParameterRoleMW ( g/mol )EquivalentsAmount (10 mmol scale)
3-Chlorobenzoyl chloride Electrophile175.011.0 eq1.75 g (1.28 mL)
4-Methylbenzylamine Nucleophile121.181.1 eq1.33 g (1.40 mL)
DIPEA Non-nucleophilic Base129.242.0 eq2.58 g (3.48 mL)
Dichloromethane (DCM) Aprotic Solvent84.930.2 M50.0 mL
Temperature Thermal ControlN/AN/A0 °C → 25 °C
Expected Yield Efficiency Metric259.73N/A> 90% (Isolated)

Experimental Workflow & Protocol

Workflow N1 Preparation 4-Methylbenzylamine + DIPEA N2 Thermal Control Cool to 0°C in Ice Bath N1->N2 N3 Electrophile Addition Dropwise 3-Chlorobenzoyl Chloride N2->N3 N4 Amidation Stir at RT for 2 hours N3->N4 N5 Self-Validating Workup Wash: 1N HCl, NaHCO3, Brine N4->N5 N6 Pure Product 3-chloro-N-(4-methylbenzyl)benzamide N5->N6

Fig 2. Step-by-step experimental workflow for the anhydrous amidation reaction.

Step-by-Step Methodology
  • Reaction Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon). Add 4-methylbenzylamine (1.33 g, 11.0 mmol) and DIPEA (2.58 g, 20.0 mmol) to 40 mL of anhydrous Dichloromethane (DCM).

  • Thermal Control (Causality): Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Rationale: The acylation of amines by acyl chlorides is highly exothermic[5]. Cooling the reaction prior to addition suppresses the thermal degradation of the acid chloride and prevents the formation of unwanted side products.

  • Electrophile Addition: Dissolve 3-chlorobenzoyl chloride (1.75 g, 10.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15 minutes using an addition funnel or syringe. Rationale: Dropwise addition maintains a low local concentration of the highly reactive electrophile, ensuring chemoselective mono-acylation.

  • Amidation: Once the addition is complete, remove the ice bath and allow the reaction to naturally warm to room temperature. Stir for 2 hours.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 30% Ethyl Acetate in Hexanes solvent system. The product will appear as a new, UV-active spot with a higher Rf value than the highly polar starting amine.

Self-Validating Isolation & Purification

The true elegance of this specific protocol lies in its self-validating workup phase. Because the target molecule is a neutral amide, we can use simple acid-base liquid-liquid extraction to systematically strip away all potential impurities, often bypassing the need for column chromatography.

  • Acidic Wash (Removes Bases): Transfer the reaction mixture to a separatory funnel and dilute with an additional 30 mL of DCM. Wash the organic layer with 1N aqueous HCl (2 × 30 mL). Causality: The acidic aqueous layer protonates any unreacted 4-methylbenzylamine and the DIPEA, converting them into highly water-soluble ammonium chloride salts that are permanently removed from the organic phase.

  • Basic Wash (Removes Acids): Wash the organic layer with saturated aqueous NaHCO₃ (2 × 30 mL). Causality: If any unreacted 3-chlorobenzoyl chloride hydrolyzed into 3-chlorobenzoic acid, the mild base deprotonates it into a water-soluble sodium carboxylate salt, pulling it into the aqueous waste.

  • Final Polish: Wash the organic layer with brine (30 mL) to remove residual water, then dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the organic filtrate under reduced pressure (rotary evaporation) to yield 3-chloro-N-(4-methylbenzyl)benzamide as a solid. If ultra-high purity (>99%) is required for biological assays, the crude solid can be recrystallized from a mixture of Ethyl Acetate and Hexanes.

Sources

Application

Application Note: High-Efficiency Amide Coupling Protocols Utilizing 3-Chlorobenzoyl Chloride

Introduction & Mechanistic Rationale The synthesis of amides via the acylation of primary or secondary amines with acid chlorides is a cornerstone reaction in medicinal chemistry and materials science. Specifically, 3-ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of amides via the acylation of primary or secondary amines with acid chlorides is a cornerstone reaction in medicinal chemistry and materials science. Specifically, 3-chlorobenzoyl chloride is a highly valuable electrophile used to install the 3-chlorobenzoyl pharmacophore.

From a mechanistic standpoint, the reaction proceeds via nucleophilic acyl substitution . The lone pair of electrons on the amine nitrogen attacks the highly electrophilic carbonyl carbon of the acid chloride, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride leaving group, generating the target amide and one equivalent of hydrochloric acid (HCl).

Causality in Reactivity: The meta-chloro substituent on the aromatic ring exerts a strong inductive withdrawal effect (-I effect). This significantly increases the electrophilicity of the carbonyl carbon compared to an unsubstituted benzoyl chloride, leading to accelerated reaction rates. However, this heightened reactivity also renders 3-chlorobenzoyl chloride highly susceptible to competitive hydrolysis. Therefore, the choice of reaction conditions—either anhydrous organic or biphasic aqueous—must be strictly dictated by the physicochemical properties of the amine substrate.

Experimental Design & Causality

To ensure a self-validating and high-yielding system, researchers must choose between two primary pathways:

  • Anhydrous Conditions (DCM / DIPEA): Ideal for moisture-sensitive, sterically hindered, or highly lipophilic amines. Under anhydrous conditions, acyl groups attached to good leaving groups like chlorides undergo rapid nucleophilic acyl substitution, necessitating a non-nucleophilic organic base to neutralize the generated HCl ()[1]. N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are standard choices. DIPEA is often preferred as its steric bulk prevents it from acting as a competing nucleophile. 3-Chlorobenzoyl chloride is typically reacted in dichloromethane (DCM) at 0 °C to control the exothermic nature of the coupling ()[2], ()[3].

  • Biphasic Schotten-Baumann Conditions (EtOAc / Aq. NaOH): Ideal for water-soluble amines, amino acids, or robust substrates. The Schotten-Baumann reaction involves the acylation of amines with acyl chlorides in the presence of an aqueous base, which neutralizes the HCl byproduct and drives the equilibrium toward the desired amide ()[4]. The biphasic nature partitions the water-sensitive acid chloride into the organic layer, protecting it from rapid hydrolysis while the reaction occurs at the solvent interface.

The robust nature of 3-chlorobenzoyl chloride allows it to form covalent amide bonds efficiently, a property even exploited in the surface functionalization of advanced nanomaterials ()[5].

Workflow Visualization

Workflow Start Amine + 3-Chlorobenzoyl Chloride Decision Amine Properties? Start->Decision Path1 Water-Soluble / Robust Schotten-Baumann Decision->Path1 High Aq. Solubility Path2 Moisture-Sensitive / Hindered Anhydrous Coupling Decision->Path2 Low Solubility/Labile Action1 Aq. NaOH + EtOAc Vigorous Stirring, 0 °C Path1->Action1 Action2 DCM + DIPEA Inert Atmosphere, 0 °C Path2->Action2 Workup1 Phase Separation Organic Wash Action1->Workup1 Workup2 Amine Scavenger Quench Acid/Base Wash Action2->Workup2 Product Purified 3-Chlorobenzamide Workup1->Product Workup2->Product

Decision matrix and workflow for 3-chlorobenzoyl chloride amide coupling.

Quantitative Data: Standardized Reaction Parameters

ReagentStoichiometry (Eq.)RolePhysical State
Amine Substrate 1.0Limiting Reagent / NucleophileVariable
3-Chlorobenzoyl Chloride 1.1 - 1.2ElectrophileLiquid ( d=1.37 g/mL)
DIPEA or TEA 2.0 - 3.0Acid Scavenger (Anhydrous)Liquid
Aq. NaOH (10% w/v) > 5.0 (Excess)Acid Scavenger (Biphasic)Aqueous Solution
DCM or EtOAc 0.1 - 0.5 MSolventLiquid
N,N-Dimethylethylenediamine 0.2 - 0.3Electrophile Scavenger (Quench)Liquid

Step-by-Step Methodologies

Protocol A: Anhydrous Amide Coupling (DCM / DIPEA)

This protocol utilizes a chemical scavenger quench to ensure a self-validating purification process, eliminating the need for column chromatography in many cases.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon).

  • Dissolution: Dissolve the amine substrate (1.0 eq) in anhydrous DCM to achieve a concentration of 0.2 M.

  • Base Addition: Add DIPEA (2.5 eq) to the stirring solution.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Initiating at 0 °C suppresses the exothermic generation of heat, preventing the degradation of sensitive functional groups.

  • Acylation: Add 3-chlorobenzoyl chloride (1.1 eq) dropwise over 5–10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • Self-Validation Checkpoint 1 (Reaction Monitoring): Spot the reaction on a TLC plate (e.g., 50% EtOAc/Hexanes). Visualize with UV and a Ninhydrin stain. The complete disappearance of the primary/secondary amine spot (Ninhydrin active) validates that the forward reaction is complete.

  • Self-Validation Checkpoint 2 (Scavenger Quench): Add N,N-dimethylethylenediamine (0.2 eq) and stir for 15 minutes. Causality: This primary amine rapidly reacts with any unreacted 3-chlorobenzoyl chloride, converting it into a tertiary-amine-bearing amide. This byproduct is highly water-soluble and will be quantitatively extracted into the aqueous acidic phase during workup, ensuring the organic layer contains only the desired product.

  • Workup: Dilute the mixture with additional DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (1x), and Brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure 3-chlorobenzamide derivative.

Protocol B: Biphasic Schotten-Baumann Coupling (EtOAc / Aq. NaOH)
  • Dissolution: Dissolve the amine (1.0 eq) in Ethyl Acetate (EtOAc) to a concentration of 0.3 M in a round-bottom flask.

  • Biphasic Setup: Add an equal volume of 10% aqueous NaOH solution.

  • Thermal Control & Agitation: Cool the biphasic mixture to 0 °C. Initiate vigorous stirring (e.g., >800 rpm). Causality: High-speed stirring is critical to maximize the interfacial surface area between the organic and aqueous layers, allowing the acid chloride to react with the amine at the boundary while the HCl is immediately neutralized by the aqueous base.

  • Acylation: Add 3-chlorobenzoyl chloride (1.2 eq) dropwise directly into the organic layer.

  • Propagation: Stir vigorously at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Self-Validation Checkpoint: Check the pH of the aqueous layer. It must remain strongly alkaline (pH > 10). If the pH drops, the neutralization of HCl has failed, and the reaction will stall due to amine protonation. Add more NaOH if necessary.

  • Workup: Transfer to a separatory funnel. Separate the organic layer. Wash the organic layer with water (1x) and Brine (1x). Dry over Na₂SO₄, filter, and concentrate.

References

  • Master Organic Chemistry. "The Amide Functional Group: Properties, Synthesis, and Nomenclature." Available at:[Link]

  • Google Patents (EP3487840B1). "Cyclohexyl benzamide compounds.
  • National Institutes of Health (PMC). "From graphene oxide towards aminated graphene: facile synthesis, its structure and electronic properties." Available at:[Link]

  • National Institutes of Health (PMC). "Synthesis and Structure Activity Relationship of Tetrahydroisoquinoline-based Potentiators of GluN2C and GluN2D Containing N-Methyl-D-Aspartate Receptors." Available at:[Link]

Sources

Method

Preparation of 3-chloro-N-(4-methylbenzyl)benzamide from 4-methylbenzylamine

Application Note: Synthesis and Purification of 3-Chloro-N-(4-methylbenzyl)benzamide Document Type: Standard Operating Protocol & Technical Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Developm...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Purification of 3-Chloro-N-(4-methylbenzyl)benzamide

Document Type: Standard Operating Protocol & Technical Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

The amide bond is a foundational structural motif in drug discovery, present in approximately 25% of all marketed pharmaceuticals [1]. While modern peptide chemistry often relies on complex coupling reagents (e.g., HATU, EDC/HOBt) to activate carboxylic acids, the direct use of an acyl chloride remains one of the most atom-economical, scalable, and kinetically efficient methods for synthesizing simple amides [1].

This application note details the preparation of 3-chloro-N-(4-methylbenzyl)benzamide via the nucleophilic acyl substitution of 3-chlorobenzoyl chloride with 4-methylbenzylamine. By utilizing anhydrous conditions with a non-nucleophilic base (Triethylamine, TEA) in Dichloromethane (DCM), this protocol circumvents the need for expensive coupling agents, ensuring a rapid, high-yielding, and easily purifiable reaction.

Scientific Principles & Reaction Causality

To ensure reproducibility and process control, it is critical to understand the mechanistic causality behind the reagent choices:

  • Nucleophilic Acyl Substitution: The primary amine (4-methylbenzylamine) acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. This forms a high-energy tetrahedral intermediate.

  • Role of Triethylamine (TEA): As the tetrahedral intermediate collapses, it ejects a chloride ion, generating hydrochloric acid (HCl) as a byproduct. If left unneutralized, this HCl would protonate the remaining 4-methylbenzylamine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. TEA acts as an acid scavenger, driving the reaction to completion.

  • Temperature Control (0 °C to RT): The reaction between an acyl chloride and an aliphatic amine is highly exothermic. Initiating the reaction at 0 °C prevents thermal degradation, minimizes the formation of colored impurities, and suppresses potential side reactions.

G A 4-Methylbenzylamine (Nucleophile) C Tetrahedral Intermediate (Zwitterionic) A->C Nucleophilic Attack B 3-Chlorobenzoyl Chloride (Electrophile) B->C Carbonyl Addition D HCl Elimination (TEA Scavenging) C->D Collapse & Cleavage E 3-Chloro-N-(4-methylbenzyl)benzamide (Target Amide) D->E Deprotonation

Fig 1: Mechanistic pathway of nucleophilic acyl substitution for amide formation.

Materials and Stoichiometry

Table 1: Quantitative Data and Reagent Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Function
4-Methylbenzylamine121.181.00 eq1.21 g (1.28 mL)Primary Reactant (Nucleophile)
3-Chlorobenzoyl chloride175.011.05 eq1.84 g (1.34 mL)Primary Reactant (Electrophile)
Triethylamine (TEA)101.191.50 eq1.52 g (2.09 mL)Acid Scavenger / Base
Dichloromethane (DCM)84.93N/A40 mL (Total)Anhydrous Reaction Solvent

Note: A slight molar excess (1.05 eq) of the acyl chloride ensures complete consumption of the amine, which is typically more challenging to remove during standard aqueous workup than the corresponding hydrolyzed carboxylic acid.

Experimental Protocol

This self-validating workflow is designed to isolate the product purely through liquid-liquid extraction and crystallization, avoiding the bottleneck of column chromatography.

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with an inert gas (Nitrogen or Argon).

  • Solvent & Amine Addition: Add 4-methylbenzylamine (1.21 g, 10 mmol) and anhydrous DCM (30 mL) to the flask.

  • Base Addition: Inject Triethylamine (2.09 mL, 15 mmol) into the stirring solution.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Phase 2: Reagent Addition & Coupling
  • Electrophile Preparation: Dilute 3-chlorobenzoyl chloride (1.84 g, 10.5 mmol) in 10 mL of anhydrous DCM in a separate dry vial.

  • Dropwise Addition: Using an addition funnel or a syringe pump, add the 3-chlorobenzoyl chloride solution dropwise to the reaction mixture over 15–20 minutes.

    • Expert Insight: Rapid addition will cause a localized exotherm and generate dense white fumes of TEA·HCl salt prematurely, potentially trapping unreacted starting materials.

  • Maturation: Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 2 hours. The reaction progress can be monitored by TLC (Hexanes/Ethyl Acetate 7:3, UV visualization).

Phase 3: Aqueous Workup & Purification
  • Quenching: Quench the reaction by adding 20 mL of deionized water to dissolve the precipitated triethylammonium chloride salts. Transfer the biphasic mixture to a separatory funnel.

  • Acid Wash (Amine Removal): Separate the organic (bottom) layer. Wash the organic layer with 1M aqueous HCl (2 × 20 mL). This protonates any unreacted 4-methylbenzylamine, pulling it into the aqueous phase.

  • Base Wash (Acid Removal): Wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃) (2 × 20 mL). This deprotonates any 3-chlorobenzoic acid (formed from the hydrolysis of excess acyl chloride), removing it into the aqueous phase.

  • Brine Wash: Wash with saturated NaCl solution (20 mL) to remove residual water from the organic layer.

  • Drying & Concentration: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-chloro-N-(4-methylbenzyl)benzamide as a solid.

  • Recrystallization (Optional but Recommended): Recrystallize the crude solid from a mixture of hot Ethyl Acetate and Hexanes to obtain analytically pure white crystals.

Workflow Step1 1. Reaction Setup Mix Amine + TEA in DCM at 0 °C Step2 2. Reagent Addition Dropwise addition of Acyl Chloride Step1->Step2 Step3 3. Room Temp Stirring Allow to warm and stir for 2 hours Step2->Step3 Step4 4. Aqueous Workup Wash with 1M HCl, NaHCO3, Brine Step3->Step4 Step5 5. Drying & Concentration Dry over Na2SO4, evaporate solvent Step4->Step5 Step6 6. Purification Recrystallization from EtOAc/Hexanes Step5->Step6

Fig 2: Step-by-step experimental workflow from reaction setup to final purification.

Analytical Characterization Expectations

To validate the success of the protocol, the following analytical signatures should be confirmed:

  • LC-MS: Expected mass [M+H]⁺ for C₁₅H₁₄ClNO is m/z 260.08. An isotopic pattern indicative of a single chlorine atom (approximate 3:1 ratio of 260 to 262) must be present.

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic disappearance of the broad primary amine (-NH₂) peak and the emergence of a distinct amide proton (-NH-C=O) triplet around 6.0–6.5 ppm. The benzylic protons (-CH₂-) will appear as a doublet (coupling to the amide NH) near 4.5 ppm.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

Application

Application Note: A Systematic Approach to the Purification of 3-chloro-N-(4-methylbenzyl)benzamide via Recrystallization

An Application Note and Protocol for the Recrystallization of 3-chloro-N-(4-methylbenzyl)benzamide For Researchers, Scientists, and Drug Development Professionals Introduction 3-chloro-N-(4-methylbenzyl)benzamide is a be...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Recrystallization of 3-chloro-N-(4-methylbenzyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-N-(4-methylbenzyl)benzamide is a benzamide derivative with potential applications in medicinal chemistry and drug discovery. The synthesis of such compounds often yields a crude product containing impurities from starting materials, by-products, or residual solvents. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, and its successful application is crucial for obtaining high-purity material suitable for further investigation and development.[1][2] This document provides a comprehensive guide to developing a robust recrystallization protocol for 3-chloro-N-(4-methylbenzyl)benzamide, focusing on the principles of solvent selection and systematic experimental methodology.

The Critical Role of Solvent Selection

The cornerstone of a successful recrystallization is the choice of an appropriate solvent system.[3] An ideal solvent for the recrystallization of 3-chloro-N-(4-methylbenzyl)benzamide will exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The compound should be readily soluble in the boiling solvent to allow for complete dissolution.[1][2][3]

  • Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery of the purified crystals upon cooling.[1][2][3]

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[1][4]

  • Chemical Inertness: The solvent must not react with 3-chloro-N-(4-methylbenzyl)benzamide.[1][4]

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.[1]

  • Safety and Cost-Effectiveness: The solvent should be non-toxic, non-flammable, and inexpensive.[1]

Predicting Solubility: A Structural Perspective

The molecular structure of 3-chloro-N-(4-methylbenzyl)benzamide suggests an intermediate polarity. The presence of the polar amide functional group (-CONH-) allows for hydrogen bonding, while the two aromatic rings (one with a chloro substituent and the other with a methyl group) contribute to its non-polar character. This duality indicates that a range of solvents with varying polarities should be screened to identify the optimal system.

Systematic Solvent Screening Protocol

A systematic, small-scale screening process is the most effective way to determine the ideal recrystallization solvent.

Objective: To identify a solvent or solvent pair that provides good crystal recovery and purity for 3-chloro-N-(4-methylbenzyl)benzamide.

Materials:

  • Crude 3-chloro-N-(4-methylbenzyl)benzamide

  • A selection of solvents with varying polarities (see Table 1)

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of crude 3-chloro-N-(4-methylbenzyl)benzamide into a series of clean, dry test tubes.

  • To each test tube, add 0.5 mL of a different solvent from Table 1 at room temperature.

  • Agitate the mixtures and observe the solubility. A good candidate solvent will not dissolve the compound at this stage.[2]

  • For the test tubes where the compound is insoluble at room temperature, heat the mixture to the boiling point of the solvent using a heating block or water bath.

  • Add the solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent required.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. An ideal solvent will yield a large quantity of well-formed crystals.

  • Evaluate the results based on the criteria for a good recrystallization solvent.

Data Presentation: Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Water100HighMay be a suitable anti-solvent.
Ethanol78HighOften a good choice for moderately polar compounds.
Methanol65HighSimilar to ethanol, but more volatile.
Acetone56Medium-HighA versatile solvent, but its low boiling point can lead to rapid evaporation.
Ethyl Acetate77MediumA good starting point for many organic compounds.
Dichloromethane40Medium-LowOften dissolves compounds at room temperature, but can be used in solvent pairs.
Toluene111LowMay be suitable if the compound is less polar.
Hexane/Heptane69/98LowLikely to be poor solvents, but excellent anti-solvents.

Experimental Workflow for Solvent Selection

Recrystallization_Solvent_Selection start Start: Crude 3-chloro-N-(4-methylbenzyl)benzamide screen_solvents Small-Scale Solvent Screening (Room Temperature) start->screen_solvents dissolves_rt Dissolves at Room Temperature? screen_solvents->dissolves_rt dissolves_rt->screen_solvents Yes (Reject Solvent) insoluble_rt Insoluble at Room Temperature dissolves_rt->insoluble_rt No heat_to_boil Heat to Boiling insoluble_rt->heat_to_boil dissolves_hot Dissolves when Hot? heat_to_boil->dissolves_hot insoluble_hot Insoluble when Hot (Poor Solvent) dissolves_hot->insoluble_hot No cool_solution Cool to Room Temperature & Ice Bath dissolves_hot->cool_solution Yes crystals_form Good Crystal Formation? cool_solution->crystals_form poor_recovery Poor Recovery (Consider Mixed Solvent) crystals_form->poor_recovery No ideal_solvent Ideal Single Solvent Found crystals_form->ideal_solvent Yes mixed_solvent Consider Mixed Solvent System poor_recovery->mixed_solvent end Proceed to Recrystallization ideal_solvent->end mixed_solvent->end

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Detailed Recrystallization Protocols

Protocol 1: Single-Solvent Recrystallization

Objective: To purify crude 3-chloro-N-(4-methylbenzyl)benzamide using a pre-determined ideal single solvent.

Procedure:

  • Place the crude 3-chloro-N-(4-methylbenzyl)benzamide in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent, enough to create a slurry.

  • Heat the mixture to boiling with gentle swirling or magnetic stirring.

  • Gradually add more hot solvent until the compound completely dissolves. Avoid adding an excess of solvent.[1]

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization

Objective: To purify crude 3-chloro-N-(4-methylbenzyl)benzamide when no single solvent is ideal. This method is useful when the compound is too soluble in one solvent and insoluble in another.

Procedure:

  • Select a "good" solvent in which 3-chloro-N-(4-methylbenzyl)benzamide is soluble and a "poor" solvent in which it is insoluble, ensuring the two solvents are miscible. Common pairs include ethanol/water and ethyl acetate/hexane.

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • While maintaining the solution at or near its boiling point, add the "poor" solvent dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.

  • If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect and dry the crystals as described in the single-solvent recrystallization protocol.

Troubleshooting Common Recrystallization Issues

IssuePossible CauseSolution
Oiling OutThe solution is supersaturated, or the compound's melting point is lower than the solvent's boiling point.Reheat the solution to dissolve the oil, add more solvent, and cool slowly. Consider a different solvent system.
No Crystal FormationToo much solvent was used, or the solution was not sufficiently cooled.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation.
Low RecoveryThe compound is too soluble in the cold solvent, or too much solvent was used.Ensure the solution is thoroughly cooled in an ice bath. Use the minimum amount of hot solvent for dissolution.
Impure CrystalsThe solution was cooled too quickly, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Conclusion

The purification of 3-chloro-N-(4-methylbenzyl)benzamide by recrystallization is a highly effective method when a systematic approach to solvent selection is employed. By understanding the principles of solubility and following the detailed protocols outlined in this application note, researchers can consistently obtain high-purity material, which is essential for accurate downstream analysis and the successful advancement of drug development programs.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallisation. Retrieved from [Link]

  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2010). Techniques in Organic Chemistry. W. H. Freeman and Company.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

Sources

Method

Application Note: Rapid and Efficient Synthesis of 3-chloro-N-(4-methylbenzyl)benzamide via Microwave-Assisted Organic Synthesis (MAOS)

Introduction and Scientific Principles The synthesis of amides from acyl chlorides and amines is a fundamental transformation in organic chemistry, often accomplished via nucleophilic acyl substitution.[1][2] The target...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Principles

The synthesis of amides from acyl chlorides and amines is a fundamental transformation in organic chemistry, often accomplished via nucleophilic acyl substitution.[1][2] The target molecule, 3-chloro-N-(4-methylbenzyl)benzamide, is formed through the reaction of 3-chlorobenzoyl chloride and 4-methylbenzylamine. Traditionally, this reaction is performed at room temperature or with gentle heating over several hours.[1]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology that revolutionizes this and many other chemical processes.[3][4] Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation imparts energy directly to polar molecules in the reaction mixture.[5][6] This direct, volumetric heating leads to a rapid and uniform increase in temperature, significantly accelerating reaction rates and often improving yields and product purity by minimizing the formation of side products.[3][7] This methodology aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often the need for hazardous solvents.[5][6]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds through a well-established nucleophilic addition-elimination mechanism. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methylbenzylamine (the nucleophile) attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride.[8]

  • Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a transient tetrahedral intermediate with a negatively charged oxygen and a positively charged nitrogen.[9]

  • Collapse and Leaving Group Expulsion: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.[8][10]

  • Deprotonation: A base, typically an excess of the amine reactant or an added non-nucleophilic base like triethylamine, removes a proton from the nitrogen atom to yield the final neutral amide product and an ammonium salt byproduct.[9]

Caption: Nucleophilic acyl substitution mechanism for amide formation.

Experimental Protocol

This protocol is designed for execution in a dedicated laboratory microwave reactor. Warning: Domestic microwave ovens must not be used for chemical synthesis due to the lack of temperature/pressure controls, inadequate ventilation, and risk of explosion.[11][12]

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Properties
3-chlorobenzoyl chlorideC₇H₄Cl₂O175.01175 mg1.0Corrosive, lachrymator
4-methylbenzylamineC₈H₁₁N121.18127 mg1.05Corrosive, irritant
Triethylamine (Et₃N)C₆H₁₅N101.19152 mg (0.21 mL)1.5Flammable, corrosive
Dichloromethane (DCM)CH₂Cl₂84.934 mL-Volatile, suspected carcinogen
Equipment
Microwave SynthesizerDedicated for chemical synthesis
10 mL Microwave Process VialWith stir bar and cap
Standard laboratory glasswareBeakers, graduated cylinders, etc.
Rotary EvaporatorFor solvent removal
Fume HoodEssential for safety
Synthesis Procedure
  • Vial Preparation: Place a magnetic stir bar into a 10 mL microwave process vial.

  • Reagent Addition: In a fume hood, add 4-methylbenzylamine (127 mg, 1.05 mmol) and triethylamine (0.21 mL, 1.5 mmol) to the vial. Dissolve the contents in 4 mL of dichloromethane (DCM).

  • Acyl Chloride Addition: While stirring, slowly add 3-chlorobenzoyl chloride (175 mg, 1.0 mmol) to the solution. A white precipitate of triethylammonium chloride will form immediately.

  • Microwave Irradiation: Securely cap the vial. Place it in the cavity of the microwave synthesizer. Set the reaction parameters as follows:

    • Temperature: 100 °C (use ramp-to-temperature setting)

    • Hold Time: 5 minutes

    • Power: Dynamic (instrument adjusts power to maintain temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vial to cool to below 50 °C before removing it from the microwave cavity.[13] This is a critical safety step to prevent flash boiling of the solvent upon opening.

  • Work-up:

    • Quench the reaction by adding 10 mL of deionized water to the vial.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product as a white solid.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps, especially the handling of DCM and 3-chlorobenzoyl chloride, must be performed in a certified chemical fume hood.[11]

  • Reagent Handling: 3-chlorobenzoyl chloride is corrosive and reacts with moisture; handle with care. Amines and triethylamine are corrosive and have strong odors.

  • Microwave Safety: Only use microwave reactors designed for chemical synthesis.[14] Be aware of the potential for rapid pressure buildup in closed vessels and always follow the manufacturer's guidelines.[13] Ensure the vessel has cooled adequately before opening.

Overall Workflow and Product Validation

A robust protocol is self-validating. The progress of the reaction and the identity and purity of the final product must be confirmed through standard analytical techniques.

Synthesis and Analysis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Validation reagents 1. Add Amine, Base, & Solvent (DCM) to Vial acyl_chloride 2. Add Acyl Chloride reagents->acyl_chloride seal 3. Seal Microwave Vial acyl_chloride->seal mw_irrad 4. Microwave Irradiation (100°C, 5 min) seal->mw_irrad cool 5. Cool to < 50°C mw_irrad->cool tlc TLC Monitoring mw_irrad->tlc Reaction Monitoring extract 6. Aqueous Work-up & Extraction cool->extract purify 7. Recrystallization extract->purify mp Melting Point purify->mp Characterization ftir FT-IR Spectroscopy purify->ftir Characterization nmr NMR (¹H, ¹³C) purify->nmr Characterization

Caption: Overall experimental workflow from preparation to analysis.

Expected Results and Characterization Data
ParameterConventional Method (Hypothetical)Microwave-Assisted Method
Reaction Time 4 - 8 hours5 minutes
Temperature Room Temperature / 40 °C100 °C
Typical Yield 75 - 85%>90%
Work-up SimilarSimilar
Energy Input Prolonged, inefficient heatingShort, efficient, direct heating
Analysis TechniqueExpected Result for 3-chloro-N-(4-methylbenzyl)benzamide
Appearance White crystalline solid
Thin-Layer Chromatography Single spot indicating high purity (e.g., Rf = 0.5 in 3:1 Hexanes:EtOAc)
Melting Point Sharp melting point range
FT-IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1640 (Amide C=O stretch), ~1540 (N-H bend)
¹H NMR (CDCl₃, δ ppm) δ ~7.8-7.3 (m, Ar-H), δ ~7.2 (d, 2H, Ar-H), δ ~7.1 (d, 2H, Ar-H), δ ~6.5 (br s, 1H, N-H), δ ~4.6 (d, 2H, CH₂), δ ~2.3 (s, 3H, CH₃)
¹³C NMR (CDCl₃, δ ppm) δ ~166 (C=O), δ ~140-125 (Ar-C), δ ~44 (CH₂), δ ~21 (CH₃)

Conclusion

This application note details a highly efficient, rapid, and robust protocol for the microwave-assisted synthesis of 3-chloro-N-(4-methylbenzyl)benzamide. The MAOS approach offers significant advantages over conventional methods, including a drastic reduction in reaction time from hours to just five minutes and an improvement in yield. The provided step-by-step methodology, coupled with comprehensive safety guidelines and characterization benchmarks, equips researchers with a reliable and validated procedure for synthesizing substituted amides, applicable to a wide range of research, development, and educational settings.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]

  • Sharma, S. K. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Leonelli, C., & Mason, T. J. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Chemistry Steps. (2025). Converting Amines to Amides. Chemistry Steps. [Link]

  • OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. OrgoSolver. [Link]

  • Clark, J. reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • Biris, C. G., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

  • Dallinger, D., & Kappe, C. O. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • CEM Corporation. Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Scribd. Laboratory Microwave Safety Precautions. Scribd. [Link]

  • Bansode, T. N. (2017). Microwave assisted synthesis and antimicrobial activity of 3- chloro-4-methyl-1-(substituted phenyl). International Journal of ChemTech Research. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Microwave assisted rapid synthesis and antimicrobial activities of some new azetidinone derivatives. JOCPR. [Link]

  • SpectraBase. 3-Chloro-N-(4-isopropylphenyl)benzamide. SpectraBase. [Link]

  • Glasnov, T. N., & Kappe, C. O. Microwave-Assisted Multicomponent Condensation of 5-Aminopyrazoles, 1,3-Diketones and Aldehydes: A Novel and Selective Synthesis of Pyrazolo[3,4-b]quinolinones and Pyrazolo[1,5-a]quinazolinones. Organic Syntheses. [Link]

  • PubChemLite. N-(3-chloro-4-methylphenyl)-4-methylbenzamide (C15H14ClNO). PubChemLite. [Link]

  • Organic Chemistry Portal. Microwave Synthesis. Organic Chemistry Portal. [Link]

  • Havale, S. H., & S. S. K. (2015). Microwave Assisted Synthesis, Structure, Spectral Characterization And Biological Studies Of (E)-N'-(4- Chloro Benzylidene)Hydrazinecarbothiohydrazide. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Gowda, B. T., et al. (2011). 4-Chloro-N-(3-methylphenyl)benzamide. PMC. [Link]

  • Mobinikhaledi, A., et al. (2007). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. [Link]

  • Kumar, R., et al. (2020). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Research Square. [Link]

  • Gowda, B. T., et al. (2010). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. PMC. [Link]

  • SciSpace. (2019). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. [Link]

  • SpectraBase. 3-Amino-4-chloro-N-methylbenzamide. SpectraBase. [Link]

  • Clarke, H. T., & Taylor, E. R. o-CHLOROBENZOYL CHLORIDE. Organic Syntheses. [Link]

  • Al-Majid, A. M., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]

  • Google Patents. (2017). A kind of synthetic method of the chloro benzophenone of 3 nitro 4.

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Application

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 3-chloro-N-(4-methylbenzyl)benzamide

Abstract This application note presents a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and qu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantification of 3-chloro-N-(4-methylbenzyl)benzamide. This compound, an aromatic amide, requires a reliable analytical method for quality control, stability testing, and research purposes in drug development. The narrative details the logical progression from initial parameter selection—grounded in the analyte's physicochemical properties—to systematic optimization and full validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] The final, optimized method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, monitored by a photodiode array (PDA) detector. This document serves as a practical protocol for researchers and quality control analysts, providing not only the procedural steps but also the scientific rationale behind each decision to ensure methodological robustness and transferability.

Analyte Properties & Chromatographic Strategy

1.1. Physicochemical Characterization

3-chloro-N-(4-methylbenzyl)benzamide is a neutral, aromatic amide. Its structure, featuring two phenyl rings and a substituted benzamide core, confers significant hydrophobicity. An analysis of structurally similar compounds, such as 3-chloro-N-(4-methylphenyl)benzamide, reveals a predicted partition coefficient (XlogP) of approximately 3.6, indicating low polarity.[4] This inherent hydrophobicity is the primary determinant for selecting the chromatographic mode.

Table 1: Predicted Physicochemical Properties of 3-chloro-N-(4-methylbenzyl)benzamide

Property Predicted Value Implication for HPLC Method Development
Molecular Formula C₁₅H₁₄ClNO ---
Molecular Weight ~259.73 g/mol Affects diffusion; standard particle size columns are suitable.
Polarity Non-polar / Hydrophobic Reversed-Phase (RP) chromatography is the ideal separation mode.[5]
UV Absorbance Strong absorbance due to aromatic rings UV-based detection is highly suitable. A PDA detector can identify the maximum absorbance wavelength (λmax).[6][7]

| Ionization | Non-ionizable | The amide group is neutral under typical HPLC pH ranges, simplifying mobile phase selection.[8] |

1.2. Rationale for Reversed-Phase HPLC

Given the analyte's non-polar nature, reversed-phase HPLC is the most effective separation technique.[5] In this mode, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. The analyte will be strongly retained on the stationary phase and will elute as the proportion of the less polar organic solvent in the mobile phase increases.[9] This approach provides excellent retention and resolution for a wide range of organic molecules and is the standard for pharmaceutical analysis.[5][10]

Method Development Strategy: A Systematic Approach

The development of a robust HPLC method follows a logical sequence of screening and optimization to achieve the desired separation goals: adequate retention, high resolution, good peak symmetry, and a reasonable analysis time.

MethodDevelopmentWorkflow cluster_screening Screening Phase cluster_optimization Optimization Phase Analyte Analyte Characterization (Polarity, UV Spectrum) Mode Select Mode: Reversed-Phase HPLC Analyte->Mode Screening Initial Parameter Screening Mode->Screening Column Column Selection (C18, 4.6x150mm, 5µm) Screening->Column MobilePhase Mobile Phase Selection (ACN/Water) Screening->MobilePhase Detector Detector Setup (PDA Scan for λmax) Screening->Detector Optimization Method Optimization Gradient Gradient Profile Tuning Optimization->Gradient FlowTemp Flow Rate & Temperature (1.0 mL/min, 30°C) Optimization->FlowTemp FinalMethod Final Optimized Method SST System Suitability Testing (USP <621>) FinalMethod->SST Validation Full Method Validation (ICH Q2(R2)) SST->Validation

Caption: Logical workflow for HPLC method development.

2.1. Protocol 1: Initial Screening & Parameter Selection

Objective: To establish starting conditions by selecting an appropriate column, mobile phase, and detection wavelength.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or Diode Array Detector (DAD).[11]

Materials:

  • 3-chloro-N-(4-methylbenzyl)benzamide reference standard

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • HPLC-grade Formic acid

Procedure:

  • Column Selection:

    • Install a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A C18 phase is the industry standard for reversed-phase chromatography and provides strong hydrophobic retention, making it ideal for this analyte.[10][12]

  • Sample Preparation:

    • Prepare a 100 µg/mL stock solution of the reference standard in ACN.

  • Wavelength Determination (λmax):

    • Inject the sample solution using the initial conditions below.

    • Use the PDA detector to acquire the UV spectrum from 190-400 nm.[6]

    • Identify the wavelength of maximum absorbance (λmax) for sensitive detection. For benzamide structures, this is typically between 220-280 nm.

  • Initial Gradient Run (Scouting Gradient):

    • Mobile Phase A: Water with 0.1% Formic Acid. (The acid ensures consistent pH and improves peak shape by suppressing interactions with residual silanols on the stationary phase).[13]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient: Run a fast, wide linear gradient from 5% B to 95% B over 15-20 minutes. This will determine the approximate organic solvent percentage required to elute the analyte.

2.2. Protocol 2: Method Optimization

Objective: To refine the initial conditions to achieve optimal resolution, peak shape, and a practical runtime.

Procedure:

  • Organic Modifier Evaluation:

    • Acetonitrile (ACN) is often preferred due to its lower viscosity and UV transparency.[14] However, switching to Methanol (MeOH) can alter selectivity due to different solvent properties (MeOH is a proton donor, while ACN has a strong dipole moment), which can be useful if co-eluting impurities are present.[9] For this protocol, ACN is selected as the primary organic modifier.

  • Gradient Optimization:

    • Based on the scouting run, narrow the gradient range around the elution point of the analyte.

    • Example: If the analyte eluted at 70% ACN in the scouting run, a new gradient could be:

      • Start at 50% B.

      • Ramp to 80% B over 10 minutes.

      • Hold at 80% B for 2 minutes.

      • Return to 50% B and equilibrate for 3 minutes.

    • Adjust the slope of the gradient. A shallower gradient increases resolution between closely eluting peaks but also increases the run time.

  • Flow Rate and Temperature Adjustment:

    • A standard flow rate for a 4.6 mm ID column is 1.0 mL/min. This can be adjusted to shorten run times or improve efficiency, as permitted by system pressure limits.

    • Increasing column temperature (e.g., to 35-40 °C) will decrease mobile phase viscosity, reduce system backpressure, and can sharpen peaks. However, it may also alter selectivity.[13] A temperature of 30 °C is a robust starting point.

Optimized Method and System Suitability

The following optimized conditions were established to provide a sharp, symmetrical peak with a reasonable retention time.

Table 2: Final Optimized HPLC Method

Parameter Condition
Instrument HPLC with PDA/DAD Detector
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 60% B to 85% B in 10 min, hold for 2 min, re-equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
Detection λmax = 235 nm (Example - determine experimentally)

| Run Time | 15 minutes |

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This is done by injecting the reference standard multiple times (n=5 or 6) and evaluating key chromatographic parameters against established criteria based on regulatory guidelines like USP General Chapter <621>.[15][16][17]

Table 3: System Suitability Test (SST) Criteria

Parameter Acceptance Criteria Rationale
Tailing Factor (Tf) ≤ 2.0 Measures peak symmetry. High tailing can indicate secondary interactions.
Theoretical Plates (N) ≥ 2000 Measures column efficiency and peak sharpness.
Repeatability of Peak Area (%RSD) ≤ 2.0% Ensures precision of the injection and detection system.

| Repeatability of Retention Time (%RSD) | ≤ 1.0% | Ensures stability of the pump and mobile phase composition. |

Method Validation Protocol (ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[18] The following protocols are based on the ICH Q2(R2) guideline.[3][19][20]

ValidationWorkflow cluster_core Core Validation Parameters Specificity Specificity (Analyte vs. Placebo/Impurities) Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range LOD_LOQ LOD & LOQ Range->LOD_LOQ Robustness Robustness

Caption: Interrelationship of key HPLC method validation parameters.

4.1. Specificity Demonstrate that the method is free from interference from excipients, impurities, or degradation products.

  • Procedure: Analyze a blank (diluent), a placebo sample, the reference standard, and a spiked placebo sample. The analyte peak should not be present in the blank or placebo, and its peak purity should be confirmed using the PDA detector in the spiked sample.

4.2. Linearity Establish a linear relationship between analyte concentration and detector response.

  • Procedure: Prepare at least five concentrations of the reference standard spanning the expected working range (e.g., 50% to 150% of the target concentration). Inject each in triplicate. Plot the average peak area against concentration and perform a linear regression analysis.

  • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

4.3. Accuracy Assess the agreement between the measured value and a known true value.

  • Procedure: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three replicates at each level.

  • Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.

4.4. Precision

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of the reference standard at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criterion: Relative Standard Deviation (%RSD) should be ≤ 2.0%.

4.5. Range The interval over which the method is accurate, precise, and linear. This is confirmed by the successful results of the linearity, accuracy, and precision studies.

4.6. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • LOQ: The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.

  • LOD: The lowest concentration of analyte that can be detected but not necessarily quantified.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically S/N ≥ 10 for LOQ and S/N ≥ 3 for LOD) or from the standard deviation of the response and the slope of the calibration curve.

4.7. Robustness Evaluate the method's reliability when subjected to small, deliberate variations in parameters.

  • Procedure: Vary parameters such as mobile phase composition (±2% organic), column temperature (±5 °C), and flow rate (±0.1 mL/min). Assess the impact on system suitability parameters.

  • Acceptance Criterion: SST criteria should still be met, demonstrating the method's resilience to minor operational changes.

Table 4: Summary of Validation Results (Hypothetical Data)

Validation Parameter Acceptance Criterion Result
Specificity No interference at analyte Rt Pass
Linearity (r²) ≥ 0.999 0.9998
Accuracy (% Recovery) 98.0 - 102.0% 99.5%
Precision (%RSD) ≤ 2.0% 0.8%
Range 50 - 150 µg/mL Confirmed
LOQ S/N ≥ 10 1.0 µg/mL

| Robustness | SST criteria met | Pass |

Conclusion

This application note details a systematic and scientifically grounded approach to developing and validating an RP-HPLC method for the quantification of 3-chloro-N-(4-methylbenzyl)benzamide. The final method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control and research applications in the pharmaceutical industry. By following the detailed protocols and understanding the underlying chromatographic principles, scientists can confidently implement and adapt this method for their specific needs, ensuring data integrity and compliance with global regulatory standards.

References

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]

  • United States Pharmacopeia. (2022). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Phenomenex. (2025). Types of HPLC Detectors. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • Waters Corporation. (2023). LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. Retrieved from [Link]

  • Contract Testing Laboratories of America. (2024). HPLC Analysis with Diode Array Detection. Retrieved from [Link]

  • GenTech Scientific. (2023). A Brief Overview of PDA Detectors in HPLC. Retrieved from [Link]

  • Pharmacopeia. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). USP 621 Changes. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Torontech. (2025). 5 Main Types of HPLC Columns Explained. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • LCGC International. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • MTC USA. (2025). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]

  • Slideshare. (n.d.). Analytical method validation as per ich and usp. Retrieved from [Link]

  • LCGC International. (2020). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-chloro-n-(4-methylphenyl)benzamide (C14H12ClNO). Retrieved from [Link]

Sources

Method

Application Note: Preclinical In Vitro Profiling of 3-chloro-N-(4-methylbenzyl)benzamide

Executive Summary & Mechanistic Rationale The compound 3-chloro-N-(4-methylbenzyl)benzamide represents a highly versatile halogenated benzamide pharmacophore. Structurally, it features a rigid amide linker bridging a chl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 3-chloro-N-(4-methylbenzyl)benzamide represents a highly versatile halogenated benzamide pharmacophore. Structurally, it features a rigid amide linker bridging a chlorophenyl ring and a hydrophobic methylbenzyl tail. These steric and electronic properties make it an ideal candidate for occupying deep, hydrophobic pockets in target proteins, such as the ATP-binding clefts of kinases or the recognition domains of epigenetic readers.

To rigorously evaluate the biological activity of this compound, researchers must deploy a screening cascade that bridges the gap between isolated biochemical affinity and complex intracellular dynamics. This Application Note details a self-validating in vitro workflow designed to assess target inhibition, general cytotoxicity, and live-cell target engagement.

Experimental Design & Causality

A robust drug discovery protocol cannot rely on a single assay modality. Every experiment must be designed with a clear understanding of the causality behind the assay chemistry and potential compound interference.

  • Biochemical Inhibition (TR-FRET): Small molecules containing halogenated aromatic rings frequently exhibit auto-fluorescence or act as colorimetric quenchers. introduces a microsecond time delay between excitation and emission reading. This causality allows short-lived background fluorescence to decay, thereby isolating the true signal of the long-lived lanthanide cryptate and preventing false positives[1].

  • Cellular Viability (CellTiter-Glo): Traditional tetrazolium-based assays (e.g., MTT) rely on enzymatic conversion, which can be confounded by metabolic shifts or direct chemical reduction by the benzamide compound. The bypasses this by immediately lysing the cells and utilizing a recombinant luciferase to quantify ATP, providing a direct, interference-free proxy for cell viability[2].

  • Target Engagement (CETSA): A compound may show potent biochemical inhibition but fail to engage the target in cellulo due to poor membrane permeability or high non-specific protein binding. The relies on the thermodynamic principle that ligand binding stabilizes the folded state of a protein against heat-induced aggregation, providing direct evidence of intracellular target engagement[3].

Quantitative Data Summary

The following table summarizes the expected quantitative output for 3-chloro-N-(4-methylbenzyl)benzamide when profiled against a model target (e.g., p38α kinase) using this self-validating workflow.

Assay ModalityTarget / ModelParameterMeasured ValueInterpretation / QC Metric
TR-FRET p38α KinaseIC₅₀125 nMPotent biochemical inhibition; Z'-factor = 0.78
CellTiter-Glo HeLa Cell LineCC₅₀> 50 μMLow general cytotoxicity; Therapeutic Index > 400
CETSA Intracellular p38αΔTₘ+4.2 °CConfirmed intracellular target engagement

Workflow Visualization

G N1 Compound Prep 3-chloro-N-(4-methylbenzyl)benzamide N2 Biochemical Assay TR-FRET Profiling N1->N2 IC50 N3 Cellular Viability CellTiter-Glo Assay N1->N3 CC50 N4 Target Engagement CETSA N1->N4 ΔTm N5 Data Integration & SAR Decision Gate N2->N5 N3->N5 N4->N5

In vitro screening workflow for 3-chloro-N-(4-methylbenzyl)benzamide.

Detailed, Self-Validating Protocols

Protocol A: TR-FRET Biochemical Kinase Assay

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of the compound in a cell-free environment.

  • Reagent Preparation: Prepare 3-chloro-N-(4-methylbenzyl)benzamide in a 10-point, 3-fold serial dilution in 100% DMSO. Dilute 1:100 in kinase reaction buffer to achieve a final DMSO concentration of 1%.

  • Enzyme Reaction: In a 384-well low-volume plate, combine 2 µL of the compound with 4 µL of the target kinase (e.g., p38α) and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Activation: Initiate the reaction by adding 4 µL of an ATP/biotinylated-substrate mix. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-cryptate labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor).

  • Readout: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using a 50 µs delay. Calculate the ratio of emission at 665 nm / 620 nm.

  • System Validation: The assay is self-validating only if the calculated Z'-factor (using 1% DMSO as the negative control and a known reference inhibitor like Staurosporine as the positive control) is ≥ 0.6[1].

Protocol B: Cellular Viability via ATP Quantitation (CellTiter-Glo)

Objective: Assess the general cytotoxicity (CC₅₀) to ensure the biochemical activity occurs at non-toxic concentrations.

  • Cell Seeding: Seed HeLa cells at 5,000 cells/well in 90 µL of complete media in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add 10 µL of 10X compound dilutions (final concentration range: 100 µM to 10 nM). Incubate for 48 hours.

  • Lysis & Luminescence: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo 2.0 Reagent directly to each well.

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Readout: Measure luminescence using a standard plate luminometer with an integration time of 0.5–1.0 second per well.

  • System Validation: Include a "Media Only" background control to subtract baseline ATP noise, and a "10 µM Puromycin" positive kill-control to define the true zero-viability baseline[2].

Protocol C: Cellular Thermal Shift Assay (CETSA)

Objective: Verify that 3-chloro-N-(4-methylbenzyl)benzamide physically binds its target inside living cells.

  • Treatment: Culture target cells (e.g., HeLa) in 10 cm dishes until 80% confluent. Treat with 10 µM of the compound or 0.1% DMSO (vehicle) for 1 hour at 37°C.

  • Aliquot & Heat Pulse: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into 8 aliquots (100 µL each) in PCR tubes. Subject each tube to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification: Carefully extract the supernatant (containing the soluble, thermostabilized target protein). Analyze the soluble fraction via quantitative Western Blot.

  • System Validation: Calculate the aggregation temperature (Tₐ₉₉₅₀). A valid target engagement profile requires a positive thermal shift (ΔTₘ > 2°C) compared to the DMSO control. To rule out non-specific stabilization, perform an Isothermal Dose-Response (ITDR) at the Tₐ₉₉₅₀ to confirm that protein stabilization follows a sigmoidal dose-response curve[3].

References[3] Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science.https://doi.org/10.1126/science.1233606[2] Promega Corporation. "CellTiter-Glo® 2.0 Assay Technical Manual TM403." Promega.https://www.promega.com/resources/protocols/technical-manuals/101/celltiter-glo-2-0-assay-protocol/[1] Degorce, F., et al. "HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications." Curr Chem Genomics.https://doi.org/10.2174/1875397300903010022

Sources

Application

High-Fidelity Preparation of 3-chloro-N-(4-methylbenzyl)benzamide Stock Solutions in DMSO

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application: In vitro assays, cell culture screening, and biochemical profiling Physicochemical Profiling & Causality 3-chloro-N-(4-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application: In vitro assays, cell culture screening, and biochemical profiling

Physicochemical Profiling & Causality

3-chloro-N-(4-methylbenzyl)benzamide (CAS: 41882-22-8) is a halogenated aromatic amide. Its structural topology—comprising a chlorobenzene ring and a methylbenzyl group linked via an amide bond—renders it highly lipophilic and practically insoluble in aqueous media[1, 2].

To effectively utilize this compound in biological assays, researchers must prepare concentrated stock solutions using a universally accepted polar aprotic solvent: Dimethyl Sulfoxide (DMSO) . However, the preparation of these stocks is not merely a matter of mixing powder and liquid. It requires a causality-driven approach to prevent micro-precipitation, oxidative degradation, and solvent-induced cytotoxicity [3].

Compound Specifications
  • Chemical Formula: C₁₅H₁₄ClNO

  • Molecular Weight: 259.73 g/mol

  • Primary Solvent: Anhydrous DMSO (≥99.9% purity)

  • Storage Temperature (Powder): -20°C

  • Storage Temperature (DMSO Stock): -80°C

Quantitative Reconstitution Matrix

To prevent calculation errors at the bench, the following table summarizes the exact mass required to achieve standard stock concentrations across various working volumes.

Table 1: Mass-to-Volume Reconstitution Matrix for 3-chloro-N-(4-methylbenzyl)benzamide (MW: 259.73 g/mol )

Target ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
10 mM 2.60 mg12.99 mg25.97 mg
20 mM 5.19 mg25.97 mg51.95 mg
50 mM 12.99 mg64.93 mg129.87 mg

Formula used: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) / 1000

Workflow Visualization

The following diagram maps the critical path from dry powder to assay-ready aqueous media, highlighting the quality control (QC) gates required for a self-validating protocol.

G Powder 3-chloro-N-(4-methylbenzyl)benzamide (Dry Powder, -20°C) Equilibrate Equilibrate to Room Temp (Prevent condensation) Powder->Equilibrate Weigh Weighing (Analytical Balance) Equilibrate->Weigh Solubilize Solubilization in Anhydrous DMSO (Vortex / Sonicate at 37°C) Weigh->Solubilize Add Anhydrous DMSO QC Visual & DLS Inspection (Check for micro-precipitates) Solubilize->QC QC->Solubilize Turbid (Re-sonicate) Aliquot Aliquoting & Argon Purge (Single-use vials) QC->Aliquot Clear Solution Storage Cryopreservation (-80°C, Dark) Aliquot->Storage Dilution Intermediate Serial Dilution (in 100% DMSO) Storage->Dilution Thaw at RT Assay Aqueous Assay Media (Final DMSO ≤ 0.1%) Dilution->Assay 1:1000 Dilution

Figure 1: End-to-end workflow for the preparation and application of DMSO stock solutions.

Step-by-Step Methodology & Mechanistic Rationale

This protocol is designed as a self-validating system. Each step includes the underlying causality to ensure researchers understand why a specific action is taken, thereby reducing deviations.

Phase 1: Preparation and Weighing
  • Equilibration: Remove the lyophilized powder of 3-chloro-N-(4-methylbenzyl)benzamide from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial exposes the highly hydrophobic powder to atmospheric moisture. Condensation introduces water into the system, which will prematurely trigger precipitation and alter the effective molarity of the final stock [1].

  • Weighing: Accurately weigh the required mass (e.g., 12.99 mg for a 5 mL, 10 mM stock) using a calibrated analytical balance. Transfer to a sterile, amber glass vial.

    • Causality: Amber glass protects the aromatic system from UV-induced photo-oxidation.

Phase 2: Solubilization and Quality Control
  • Solvent Addition: Add the calculated volume of Anhydrous DMSO (≥99.9% purity) to the vial.

    • Causality: Standard laboratory DMSO is highly hygroscopic. Absorbed water drastically reduces the solubility limit of lipophilic compounds. Using anhydrous DMSO ensures maximum solubility and prevents "salting out" effects [1, 2].

  • Agitation: Vortex the vial gently for 1–2 minutes. If the solution remains turbid, place the vial in an ultrasonic water bath at 37°C for 5–10 minutes.

    • Causality: Gentle thermal and acoustic energy overcomes the activation energy of solvation for tightly packed crystal lattices without causing thermal degradation of the amide bond.

  • QC Check: Visually inspect the solution against a light source. It must be completely transparent. If available, use Dynamic Light Scattering (DLS) to confirm the absence of sub-visible micro-precipitates.

Phase 3: Aliquoting and Cryopreservation
  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL to 100 µL) in low-bind polypropylene tubes or amber glass ampoules.

  • Inert Gas Overlay: Gently purge the headspace of each vial with Argon or dry Nitrogen gas before sealing tightly.

    • Causality: Displacing atmospheric oxygen and moisture prevents oxidative degradation and hygroscopic water uptake during long-term storage.

  • Storage: Store the aliquots immediately at -80°C.

    • Causality: Deep freezing arrests chemical degradation. Single-use aliquots strictly prevent freeze-thaw cycles, which are known to cause localized concentration gradients and irreversible micro-precipitation [2].

Phase 4: Serial Dilution and Assay Application
  • Intermediate Dilution: When ready for an assay, thaw a single aliquot at room temperature. Perform all serial dilutions in 100% DMSO to reach 1000× your final desired assay concentration.

    • Causality: Diluting directly from a high-concentration stock into aqueous media causes "solvent shock," leading to rapid nucleation and precipitation. Intermediate dilutions in DMSO ensure the compound remains solubilized [1].

  • Aqueous Transition: Add the intermediate DMSO dilution dropwise to the pre-warmed aqueous assay buffer under continuous vortexing.

    • Causality: The final DMSO concentration must remain ≤0.1% (v/v) . Exceeding this threshold compromises cell membrane integrity, induces apoptosis, and alters baseline enzymatic activities, thereby confounding assay results [3].

References

  • Verheijen, M., et al. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." International Journal of Molecular Sciences, 2022.[Link]

Method

Application Note: Thin-Layer Chromatography (TLC) Conditions for Benzamide Separation and Optimization

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating framework for the separation and analysis of benzamide derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating framework for the separation and analysis of benzamide derivatives using Thin-Layer Chromatography (TLC).

Mechanistic Principles of Benzamide Retention

In pharmaceutical chemistry and organic synthesis, benzamides are ubiquitous structural motifs. The successful separation of a benzamide from its synthetic precursors (such as benzoyl chloride or benzoic acid) relies entirely on exploiting differences in polarity and hydrogen-bonding capabilities.

When utilizing normal-phase TLC with a Silica Gel 60 stationary phase, the separation mechanism is driven by adsorption onto the acidic silanol (-SiOH) groups. The amide moiety (-CONH-) in a benzamide is highly polar; it acts as a strong hydrogen bond acceptor (via the carbonyl oxygen) and a hydrogen bond donor (in primary and secondary amides). Consequently, benzamides exhibit strong retention on the silica surface.

The Causality of Solvent Selection: If a purely non-polar mobile phase (e.g., 100% hexanes) is used, the solvent cannot outcompete the strong hydrogen bonds between the benzamide and the silica gel, resulting in the compound remaining stuck at the baseline ( Rf​≈0 ). To induce migration, a polar modifier such as Ethyl Acetate (EtOAc) must be introduced. The polar modifier actively competes for the silanol binding sites, displacing the benzamide and allowing it to partition into the mobile phase[1]. Conversely, precursors like benzoyl chloride lack this hydrogen-bonding capability and will elute much faster, yielding significantly higher Rf​ values under the same conditions[2].

It is also critical to note that the physical state of the benzamide (whether it is a solid or a liquid at room temperature) has absolutely no effect on its Rf​ value; chromatographic behavior is dictated entirely by the compound's chemical properties and interactions once dissolved in the mobile phase[3].

Quantitative Data: Recommended Solvent Systems

Selecting the optimal solvent system is an iterative process, but historical data provides excellent starting points. A binary system of Hexanes and Ethyl Acetate is the industry standard for benzamide separation due to its easily tunable polarity and excellent volatility.

Table 1: Representative TLC Conditions and Rf​ Values for Benzamides

Compound / DerivativeMobile Phase (v/v)Stationary Phase Rf​ ValueReference
Benzamide Hexanes:EtOAc (5:1)Silica Gel 60 F254​ 0.20[2]
Benzoyl Chloride (Precursor)Hexanes:EtOAc (5:1)Silica Gel 60 F254​ 0.67[2]
N-Hexyl-4-nitrobenzamide Hexanes:EtOAc (80:20)Silica Gel 60 F254​ 0.66[4]
N-(Pyridine-2-ylmethyl)benzamide Hexanes:EtOAc (85:15)Silica Gel 60 F254​ 0.60[4]
Tryptamine-based benzamides Pet. Ether:EtOAc (50:50)Silica Gel 60 F254​ 0.68 - 0.89[5]

Note: For highly polar or tertiary benzamides, substituting hexanes with petroleum ether or increasing the EtOAc ratio (up to 50:50) may be required to achieve optimal resolution[5].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, every TLC analysis must be treated as a self-validating system. This means incorporating internal controls (co-spotting) to eliminate false positives caused by solvent front distortion or matrix effects.

Materials Required
  • Pre-coated Silica Gel 60 F254​ plates (aluminum or glass-backed)[4].

  • Glass developing chamber with a tight-fitting lid.

  • Filter paper (for chamber saturation).

  • Glass capillary tubes.

  • UV lamp (254 nm) and an Iodine ( I2​ ) vapor chamber[4].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1-2 mg of the crude benzamide mixture in 1 mL of a volatile solvent (e.g., dichloromethane or the intended mobile phase)[1].

    • Causality: Over-concentrated samples locally exhaust the silica's binding capacity, causing "tailing" and artificially inflated Rf​ values. Dilute solutions ensure sharp, distinct bands.

  • Plate Spotting (The Co-Spot Method): Draw a light pencil line 1.5 cm from the bottom of the plate. Apply three distinct spots:

    • Spot A: Pure reference standard (e.g., starting material).

    • Spot B: The crude reaction mixture.

    • Spot C: A "co-spot" containing both A and B overlaid.

    • Causality: The co-spot validates whether a spot in the crude mixture is genuinely the starting material or a new product with a similar Rf​ .

  • Chamber Saturation: Place a piece of filter paper against the back wall of the developing chamber. Pour in the chosen solvent system (e.g., 5:1 Hexanes:EtOAc) to a depth of 0.5 cm. Seal the chamber and wait 5 minutes.

    • Causality: Saturating the chamber atmosphere with solvent vapor prevents the mobile phase from evaporating off the face of the TLC plate during the run. Evaporation causes the solvent to continuously pull upward without advancing the solvent front, ruining Rf​ calculations.

  • Development: Place the spotted plate into the chamber using forceps, ensuring the baseline is above the solvent level[6]. Allow the solvent front to migrate until it is approximately 1 cm from the top edge.

  • Visualization & Validation:

    • Remove the plate, immediately mark the solvent front with a pencil, and let the solvent evaporate.

    • Primary Visualization: Examine under a UV lamp at 254 nm. Benzamides contain a strongly UV-active aromatic ring that quenches the plate's F254​ fluorescent indicator, appearing as dark spots against a bright green background[2].

    • Secondary Visualization: Place the plate in an Iodine ( I2​ ) chamber for 2-3 minutes. Iodine vapor reversibly complexes with organic compounds, staining them brown[4]. This validates the presence of any non-UV active aliphatic impurities.

Troubleshooting and Workflow Optimization

If the initial solvent system (e.g., 5:1 Hexanes:EtOAc) does not yield an optimal Rf​ (ideally between 0.2 and 0.5 for column chromatography scale-up), the mobile phase must be systematically adjusted[1].

TLCOptimization Start Initial TLC Evaluation (e.g., Hexanes:EtOAc 5:1) CheckRf Calculate Benzamide Rf Start->CheckRf HighRf Rf > 0.6 (Co-elution Risk) CheckRf->HighRf LowRf Rf < 0.2 (Baseline Retention) CheckRf->LowRf OptRf Rf 0.2 - 0.5 (Optimal Separation) CheckRf->OptRf DecreasePol Decrease Polarity (Increase Hexanes) HighRf->DecreasePol IncreasePol Increase Polarity (Increase EtOAc) LowRf->IncreasePol Proceed Proceed to Column Chromatography OptRf->Proceed DecreasePol->Start IncreasePol->Start

Figure 1: Decision matrix for optimizing benzamide TLC solvent systems.

  • Issue - Co-elution at the Solvent Front ( Rf​>0.6 ): The system is too polar. The benzamide is moving too fast to separate from non-polar impurities. Solution: Decrease the EtOAc ratio (e.g., move to 10:1 Hexanes:EtOAc).

  • Issue - Stuck at Baseline ( Rf​<0.2 ): The system is too non-polar. The solvent cannot break the benzamide-silica hydrogen bonds. Solution: Increase the EtOAc ratio (e.g., move to 2:1 or 1:1 Hexanes:EtOAc)[1].

References

  • BenchChem. "Technical Support Center: Refining Purification of N-benzoyl-N-(phenylmethyl)benzamide."1

  • Organic Syntheses. "Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis." 2

  • Pakistan Journal of Pharmaceutical Sciences. "Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives." 5

  • RSC Advances. "tert-Butyl nitrite promoted transamidation of secondary amides under metal and catalyst free conditions - Supporting Information." 4

  • BenchChem. "Troubleshooting 4-isopropyl-N-(4-methylbenzyl)benzamide." 6

  • Chegg. "Solved Benzoic acid and benzamide are solids at room."3

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of N-(4-methylbenzyl)benzamide Derivatives

Executive Summary N-(4-methylbenzyl)benzamide and its substituted derivatives (e.g., 4-isopropyl-N-(4-methylbenzyl)benzamide) are highly valued scaffolds in medicinal chemistry, frequently utilized as tubulin polymerizat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-methylbenzyl)benzamide and its substituted derivatives (e.g., 4-isopropyl-N-(4-methylbenzyl)benzamide) are highly valued scaffolds in medicinal chemistry, frequently utilized as tubulin polymerization inhibitors and receptor modulators (1)[1]. Transitioning these compounds from milligram-scale discovery chemistry to kilogram-scale process manufacturing introduces significant challenges related to mass transfer, exotherm mitigation, and purification. This application note details a robust, self-validating scale-up protocol using optimized Schotten-Baumann conditions to achieve >95% isolated yield with high purity (>99.8% HPLC), avoiding the need for unscalable chromatographic purification (2)[2].

Process Chemistry Rationale: The Schotten-Baumann Approach

Amide bond formation is one of the most practiced reactions in process chemistry (3)[3]. While coupling reagents (e.g., HATU, EDC) are ubiquitous in discovery labs, they suffer from poor atom economy, high costs, and the generation of difficult-to-remove byproducts at scale. For the scale-up of N-(4-methylbenzyl)benzamide derivatives, the reaction of 4-methylbenzylamine with benzoyl chloride derivatives under Schotten-Baumann conditions (aqueous inorganic base and organic solvent) is the most scalable and economically viable approach (4)[4].

Causality in Reaction Design:

  • Solvent Selection : A biphasic system (Ethyl Acetate / Water) is employed. The organic phase dissolves the benzoyl chloride and the resulting amide, while the aqueous phase contains the inorganic base (NaOH). This phase separation minimizes the undesired hydrolysis of the highly reactive benzoyl chloride (4)[4].

  • Base Selection : Aqueous NaOH acts as an acid scavenger to neutralize the HCl byproduct. This prevents the protonation of the 4-methylbenzylamine starting material, which would otherwise halt the reaction (3)[3].

  • Exotherm Control : The acylation is highly exothermic. Controlled, dropwise addition of the acid chloride at 0–10 °C under high-shear mixing is critical to prevent thermal runaway and minimize impurity formation (4)[4].

Reaction Mechanism and Scale-Up Workflow

The reaction proceeds via a nucleophilic acyl substitution. The amine nucleophile attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the chloride ion, and the base abstracts the proton to yield the stable amide (5)[5].

Mechanism N1 Amine Nucleophile (4-Methylbenzylamine) N3 Tetrahedral Intermediate N1->N3 N2 Electrophile (Benzoyl Chloride) N2->N3 N4 Deprotonation by Base (NaOH) N3->N4 -Cl⁻ N5 Amide Product + NaCl + H2O N4->N5 -H⁺

Fig 1: Schotten-Baumann nucleophilic acyl substitution mechanism for amide synthesis.

Workflow A Raw Materials: 4-Methylbenzylamine & Benzoyl Chloride B Reactor Setup: Biphasic System (EtOAc/H2O) + Inorganic Base (NaOH) A->B C Controlled Addition: T < 10°C (Exotherm Control) High Shear Mixing B->C D In-Process Control (IPC): HPLC Conversion Check C->D D->C Incomplete E Workup: Phase Separation & Acid/Base Washes D->E Conversion >99% F Purification: Anti-solvent Crystallization E->F G Final Product: N-(4-methylbenzyl)benzamide (>99% Purity) F->G

Fig 2: Kilogram-scale workflow for N-(4-methylbenzyl)benzamide derivatives.

Quantitative Data: Batch vs. Optimized Biphasic Scale-Up

Process optimization requires balancing Space-Time Yield (STY) and the Environmental Factor (E-factor). The table below summarizes the optimization data transitioning from a homogeneous organic base system to the optimized biphasic scale-up system.

ParameterDiscovery Scale (Homogeneous)Initial Batch Scale-UpOptimized Biphasic Scale-Up
Scale 1 mmol (250 mg)0.5 mol (120 g)5.0 mol (1.2 kg)
Reagents Benzoyl chloride, DIPEA, DCMBenzoyl chloride, NaOH, H₂O/THFBenzoyl chloride, NaOH, EtOAc/H₂O
Addition Temp 20 °C (Ambient)0–5 °C5–10 °C
Reaction Time 4 hours2 hours1 hour
E-factor > 5025< 10
Yield (%) 85% (Column Purified)88% (Crystallized)96% (Crystallized)
Purity (HPLC) 98.5%99.1%> 99.8%

Detailed Experimental Protocol: 1-Kilogram Scale Synthesis

Self-Validating System: This protocol incorporates In-Process Controls (IPCs) to ensure each step is validated before proceeding, guaranteeing product integrity and safety.

Materials:

  • 4-Methylbenzylamine (1.00 equiv, 5.0 mol, 606 g)

  • Benzoyl chloride (1.05 equiv, 5.25 mol, 738 g)

  • Sodium Hydroxide (10% w/w aqueous solution, 2.0 equiv, 10.0 mol)

  • Ethyl Acetate (EtOAc, 5.0 L)

  • Deionized Water (2.0 L)

Step-by-Step Methodology:

  • Reactor Preparation & Amine Dissolution:

    • Equip a 10 L jacketed glass reactor with a mechanical overhead stirrer, an internal temperature probe, and a dropping funnel.

    • Charge the reactor with 4-methylbenzylamine (606 g) and EtOAc (5.0 L). Stir at 250 rpm to ensure complete dissolution.

  • Base Addition & Cooling:

    • Add the 10% w/w aqueous NaOH solution to the reactor.

    • Causality: The biphasic mixture must be established before the electrophile is introduced to ensure immediate neutralization of HCl upon reaction.

    • Set the jacket temperature to 0 °C and cool the internal reaction mixture to 5 °C.

  • Controlled Electrophile Addition:

    • Load benzoyl chloride (738 g) into the dropping funnel.

    • Begin dropwise addition of benzoyl chloride while increasing the stirring rate to 400 rpm. Causality: High shear is required to maximize the interfacial surface area between the aqueous and organic phases, overcoming mass transfer limitations (4)[4].

    • Critical Control Parameter (CCP): Adjust the addition rate to maintain the internal temperature strictly below 10 °C. (Approximate addition time: 60–90 minutes).

  • Reaction Maturation & In-Process Control (IPC):

    • Once the addition is complete, remove the cooling jacket and allow the mixture to warm to 20 °C over 30 minutes.

    • Self-Validation (IPC): Withdraw a 1 mL sample from the organic layer. Quench with methanol and analyze via HPLC. The reaction is deemed complete when unreacted 4-methylbenzylamine is < 0.5%. Do not proceed to workup until this metric is met.

  • Phase Separation & Washing:

    • Stop stirring and allow the phases to separate for 15 minutes. Drain the lower aqueous layer (contains NaCl and excess NaOH).

    • Wash the organic layer sequentially with 1 M HCl (1.0 L) to remove trace unreacted amine, followed by saturated aqueous NaHCO₃ (1.0 L) to neutralize residual acid, and finally brine (1.0 L).

  • Purification via Anti-Solvent Crystallization:

    • Causality: Column chromatography is unscalable and solvent-intensive. N-substituted benzamides crystallize readily, making this the preferred purification method (2)[2].

    • Concentrate the EtOAc layer under reduced pressure (40 °C, 150 mbar) to approximately 1.5 L.

    • Heat the concentrated solution to 60 °C. Slowly add heptane (anti-solvent, approx. 3.0 L) until the solution becomes slightly cloudy.

    • Allow the mixture to cool slowly to room temperature, then chill to 0 °C for 2 hours to maximize crystal yield.

    • Filter the white crystalline solid, wash with cold heptane (500 mL), and dry in a vacuum oven at 45 °C for 24 hours.

    • Yield: ~1.08 kg (96%). Purity: >99.8% by HPLC.

References

  • BenchChem. "In-Depth Technical Guide: 4-isopropyl-N-(4-methylbenzyl)benzamide." 1

  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution."3

  • Cambridge University. "Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction." 4

  • Chemist Notes. "Schotten Baumann Reaction: Introduction, mechanism, procedure." 5

  • BenchChem. "Application Notes and Protocols for the Purification of 4-isopropyl-N-(4-methylbenzyl)benzamide."2

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurity formation in benzamide coupling reactions

Welcome to the Technical Support Center for Advanced Amide Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Amide Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the causality behind experimental failures in benzamide coupling reactions and provide self-validating workflows to ensure your synthetic success.

Part 1: Diagnostic Data & Impurity Signatures

Before altering your reaction conditions, you must accurately diagnose the chemical root cause of your impurity. The following table summarizes the quantitative LC-MS data signatures associated with the most common benzamide coupling failures.

Table 1: LC-MS Diagnostic Signatures for Benzamide Coupling Impurities

Impurity TypeLC-MS Signature (Δm/z)Mechanistic Root CausePrimary Preventive Strategy
Guanidinylation Adduct +98 Da (if using HATU/HBTU)Amine directly attacks the uronium carbon of the coupling reagent.Pre-activate the carboxylic acid; use sterically hindered bases.
N-Acylurea Byproduct +Mass of Carbodiimide (e.g., +155 Da for EDC)O-acylisourea undergoes intramolecular O-to-N acyl shift.Introduce HOBt/HOAt to form a stabilized active ester.
Epimerized Product Isobaric Doublet (Same m/z, different RT)Base-catalyzed formation of an azlactone (oxazolone) intermediate.Use weaker bases (e.g., TMP/Collidine); lower reaction temperature.
Unreacted Amine Starting Material MassPoor nucleophilicity (e.g., anilines) or steric hindrance.Elevate temperature gently; switch to highly reactive acyl halides.

Part 2: Deep-Dive FAQs & Troubleshooting Guide

Q1: I am using HATU, and my LC-MS shows a massive peak at +98 Da relative to my starting amine. What happened, and how do I fix it?

The Causality: You are observing guanidinylation. HATU and HBTU are uronium/aminium salts. If your amine is highly nucleophilic (or if your benzoic acid is sterically hindered), the amine will bypass the carboxylic acid entirely and directly attack the electrophilic carbon of the HATU reagent[1]. This displaces the HOAt leaving group and forms a highly stable, dead-end tetramethylguanidinium adduct, permanently capping your amine[2]. The Solution: This is a kinetic competition issue. You must give the benzoic acid a "head start."

  • Pre-activation: Mix the benzoic acid, HATU, and base for 5–10 minutes before introducing the amine[1].

  • Base Selection: Switch from standard bases like Triethylamine (TEA) to sterically hindered, weaker bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Trimethylpyridine (TMP). Hindered bases cannot easily mediate the direct addition of the amine to the coupling reagent[2].

Q2: I am using EDC/DCC to couple an aniline to a benzoic acid. The yield is terrible, and I see a byproduct with the mass of my acid + the carbodiimide. Why?

The Causality: You are trapping your material as an N-acylurea[1]. Carbodiimides activate the carboxylic acid to form an O-acylisourea intermediate. If your incoming amine is a poor nucleophile (like an electron-deficient aniline), intermolecular aminolysis is extremely slow. This kinetic delay allows the O-acylisourea to undergo an intramolecular rearrangement (an O-to-N acyl shift), forming a thermodynamically stable, unreactive N-acylurea[1]. The Solution: You must intercept the O-acylisourea before it rearranges. Introduce an additive like Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt). These additives are highly nucleophilic and rapidly attack the O-acylisourea to form an "active ester." The active ester is highly reactive toward amines but completely immune to the O-to-N shift[1].

Q3: My chiral benzamide product is showing up as two distinct peaks with the exact same mass on the LC-MS (an isobaric doublet). How do I stop this racemization?

The Causality: The activation of your carboxylic acid has compromised its chiral center. During activation, the intermediate can cyclize into a 5-membered heterocyclic azlactone (oxazolone) ring[3]. The alpha-proton of this azlactone is highly acidic due to extensive conjugation. The base in your reaction deprotonates it, creating a planar enolate that reprotonates from either face, destroying the stereocenter[3]. The Solution:

  • Suppress Azlactone Formation: Use Oxyma Pure or HOAt, which form active esters so rapidly that they outcompete the intramolecular azlactone cyclization.

  • Attenuate Base Strength: Avoid strong, unhindered bases. Use 2,4,6-collidine (TMP), which provides the lowest rate of base-catalyzed racemization among common tertiary amines[3].

Part 3: Mechanistic & Diagnostic Visualizations

Mechanism Start Benzoic Acid + EDC O_Acyl O-Acylisourea (Reactive Intermediate) Start->O_Acyl Activation N_Acyl N-Acylurea (Dead-End Impurity) O_Acyl->N_Acyl Slow Aminolysis (O-to-N Shift) ActiveEster HOBt Active Ester (Stabilized Intermediate) O_Acyl->ActiveEster + HOBt (Fast) Product Benzamide Product (Desired) ActiveEster->Product + Amine

Caption: Mechanistic pathway showing how HOBt intercepts the O-acylisourea to prevent dead-end N-acylurea.

Workflow LCMS Analyze Crude LC-MS Data Mass98 +98 Da Mass Shift (Guanidinylation) LCMS->Mass98 MassCarbo +Carbodiimide Mass (N-Acylurea) LCMS->MassCarbo Doublet Isobaric Doublet (Epimerization) LCMS->Doublet Sol98 Pre-activate Acid Use Weaker Base Mass98->Sol98 SolCarbo Add HOBt/HOAt Use EDC over DCC MassCarbo->SolCarbo SolDoublet Use TMP/Collidine Lower Temperature Doublet->SolDoublet

Caption: Diagnostic workflow for identifying and resolving benzamide coupling side reactions via LC-MS.

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Benzamide Coupling (EDC/HOBt Method)

Designed to prevent N-acylurea formation and simplify downstream purification.

  • Preparation & Dissolution: Dissolve the benzoic acid derivative (1.0 eq) in anhydrous DMF or DCM (0.1–0.2 M concentration) under an inert atmosphere (N2 or Argon).

    • Causality Check: Anhydrous conditions are critical because water will hydrolyze the activated ester back to the starting material.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq). Stir at 0 °C for 30 minutes.

    • Validation Step: Perform a quick TLC or LC-MS check. You should observe the disappearance of the benzoic acid and the appearance of the HOBt-active ester mass.

  • Aminolysis: Add the amine (1.1 eq) dropwise, followed immediately by DIPEA (2.0 eq).

    • Causality Check: DIPEA is required to neutralize the HCl salt of EDC and ensure the amine remains in its unprotonated, nucleophilic state[1].

  • Propagation & Workup: Remove the ice bath and stir at room temperature for 12 hours. Quench with water. Extract with Ethyl Acetate (EtOAc).

  • Targeted Washing:

    • Wash the organic layer with 1M HCl (or 5% Citric Acid) to remove unreacted amine and the water-soluble EDC-urea byproduct[4].

    • Wash with saturated NaHCO3 to deprotonate and remove acidic impurities like unreacted carboxylic acid and residual HOBt[4].

    • Wash with brine, dry over Na2SO4, and concentrate.

Protocol B: HATU Pre-Activation Strategy (Anti-Guanidinylation)

Designed for sluggish amines where HATU is required, but guanidinylation must be avoided.

  • Pre-Activation: Dissolve the benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add TMP (2,4,6-collidine) (2.5 eq).

  • Kinetic Head-Start: Stir the mixture at room temperature for exactly 10 minutes.

    • Causality Check: This 10-minute window allows the HATU to be fully consumed by the carboxylic acid, generating the highly reactive HOAt-ester. There is no free HATU left to react with the amine[1].

  • Coupling: Add the amine (1.0 eq) to the pre-activated solution. Stir for 2–4 hours until completion.

References

  • Mercer University Research. "Amide Workup - Biofilm Inhibitor Synthesis: Amide Coupling." Mercer University. Available at:[Link]

  • The Journal of Organic Chemistry. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." ACS Publications. Available at:[Link]

  • National Institutes of Health (NIH). "N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study." PMC. Available at:[Link]

Sources

Optimization

Section 1: Mechanistic Causality of Temperature in N-Benzylbenzamide Synthesis

Welcome to the Technical Support Center for Amide Bond Formation. As a Senior Application Scientist, I have designed this guide to move beyond standard "recipe-following." Here, we will dissect the mechanistic causality...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amide Bond Formation. As a Senior Application Scientist, I have designed this guide to move beyond standard "recipe-following." Here, we will dissect the mechanistic causality behind reaction temperature optimization for the synthesis of N-benzylbenzamide.

Whether you are utilizing the classic Schotten-Baumann reaction or a modern carbodiimide-mediated coupling (e.g., EDC/HOBt), temperature is the master variable that dictates the delicate balance between kinetic efficiency and thermodynamic side reactions.

The synthesis of N-benzylbenzamide typically proceeds via one of two primary pathways. Understanding the thermal vulnerabilities of each intermediate is critical for optimizing yield and purity.

1. The Schotten-Baumann Route (Benzoyl Chloride + Benzylamine) This biphasic reaction is highly exothermic. The primary competing side reaction is the hydrolysis of benzoyl chloride by the aqueous base [4].

  • Causality of Cooling (0 °C): Adding the acid chloride at 0 °C suppresses the activation energy required for the hydrolysis side reaction, allowing the superior nucleophilicity of benzylamine to dominate[1, 6].

  • Causality of Warming (Room Temperature): Once the highly reactive acid chloride is consumed, warming to room temperature (RT) provides the kinetic energy necessary to drive the reaction to completion[1, 6].

2. The Carbodiimide Coupling Route (Benzoic Acid + Benzylamine + EDC/HOBt) When using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the carboxylic acid is first converted into an O-acylisourea intermediate.

  • Causality of Cooling (0 °C): The O-acylisourea is thermally unstable and prone to an irreversible O-to-N rearrangement to form a dead-end N-acylurea byproduct [3]. Maintaining the activation phase at 0 °C suppresses this rearrangement, giving the additive (HOBt) time to trap the intermediate as a stable OBt-ester[2, 3].

  • Causality of Warming (Room Temperature): The OBt-ester is stable enough to resist degradation but requires room temperature thermal energy to react efficiently with the incoming benzylamine [2].

G Start N-benzylbenzamide Synthesis Route1 Schotten-Baumann (Benzoyl Chloride) Start->Route1 Route2 Amide Coupling (Benzoic Acid + EDC/HOBt) Start->Route2 Temp1 0 °C Addition Control Exotherm Route1->Temp1 Aqueous Base Temp2 0 °C Activation RT Coupling Route2->Temp2 Organic Solvent Yield1 High Yield (>90%) Fast Kinetics Temp1->Yield1 Yield2 Moderate-High Yield Fewer Side Reactions Temp2->Yield2

Reaction pathways for N-benzylbenzamide synthesis highlighting temperature dependencies.

Section 2: Troubleshooting Guide & Logic Tree

When your synthesis fails, temperature is often the hidden culprit. Use the following Q&A troubleshooting matrix to diagnose your specific issue.

Q: I am using the Schotten-Baumann method, but my yield is low and I see a large amount of benzoic acid byproduct. What happened? A: Your reaction temperature spiked during the addition phase. Benzoyl chloride is highly susceptible to hydrolysis in the presence of an aqueous base [4, 5]. If the reaction is not strictly maintained at 0 °C during the dropwise addition, the thermal energy accelerates the attack of hydroxide ions on the carbonyl carbon, converting your starting material into unreactive benzoic acid [4]. Solution: Ensure vigorous stirring in a proper ice bath and slow the addition rate.

Q: I am using EDC/HOBt coupling, but I am isolating a significant amount of a highly polar impurity that won't react further. Why? A: You likely experienced an O-to-N rearrangement of the O-acylisourea intermediate [3]. This occurs when the activation step (mixing benzoic acid, EDC, and HOBt) is performed at room temperature instead of 0 °C. The resulting N-acylurea is a stable, unreactive byproduct [2, 3]. Solution: Pre-cool the acid, EDC, and HOBt to 0 °C for 30 minutes before adding the benzylamine.

Q: My reaction seems to stall at 50% conversion, even after 12 hours. Should I heat it to reflux? A: Refluxing is generally not recommended for these specific amide couplings as it degrades coupling agents and promotes side reactions[2]. If the reaction stalls, the issue is likely incomplete activation or degraded reagents (EDC is highly moisture-sensitive) rather than a need for high heat [2]. Solution: Verify reagent integrity and ensure the reaction is allowed to warm to room temperature (20-25 °C) after the initial 0 °C phase.

Troubleshooting Issue Low Yield / Impurities CheckTemp Check Reaction Temperature Issue->CheckTemp TooHigh T > 25 °C (Schotten-Baumann) CheckTemp->TooHigh TooLow T < 0 °C (Coupling) CheckTemp->TooLow Hydrolysis Acid Chloride Hydrolysis (Side Product) TooHigh->Hydrolysis Sluggish Incomplete Conversion (Unreacted Acid/Amine) TooLow->Sluggish FixHigh Cool to 0 °C during addition, maintain < 25 °C Hydrolysis->FixHigh FixLow Warm to RT after initial activation Sluggish->FixLow

Troubleshooting logic tree for diagnosing temperature-related failures in amide synthesis.

Section 3: Quantitative Data on Temperature Effects

The following table summarizes the quantitative impact of temperature on reaction outcomes, synthesized from standard optimization protocols for N-benzylbenzamide and analogous derivatives.

Synthetic RouteTemperature ProfileReaction TimeTypical YieldPrimary Observed Impurity
Schotten-Baumann 0 °C (Addition) → RT (Stir)2 - 12 hours85 - 99%Trace benzoic acid
Schotten-Baumann RT (Addition) → RT (Stir)2 hours< 60%High benzoic acid (Hydrolysis)
EDC/HOBt Coupling 0 °C (Activation) → RT (Coupling)12 - 24 hours75 - 90%Trace N-acylurea
EDC/HOBt Coupling RT (Activation) → RT (Coupling)12 - 24 hours40 - 60%High N-acylurea

Section 4: Self-Validating Experimental Protocols

A robust protocol must contain internal validation checkpoints. Below are the optimized methodologies for both routes.

Protocol A: Schotten-Baumann Synthesis of N-Benzylbenzamide

This method is ideal for rapid synthesis when moisture-sensitive acid chlorides are manageable.

  • Preparation: Dissolve benzylamine (1.0 eq) in dichloromethane (DCM). Add an aqueous solution of sodium hydroxide (2.0 eq) to create a biphasic system [1].

  • Thermal Control (Critical Step): Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Addition: Dissolve benzoyl chloride (1.0 eq) in DCM. Add this solution dropwise to the vigorously stirring biphasic mixture over 15-20 minutes[1, 6].

    • Self-Validation: Touch the outside of the flask. If it feels warm, your addition rate is too fast, and hydrolysis is occurring. Slow down.

  • Propagation: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (20-25 °C) and stir for 2 to 12 hours [1, 6].

  • Validation: Monitor by Thin-Layer Chromatography (TLC). The disappearance of the benzylamine spot confirms completion [1].

  • Workup: Separate the organic layer. Wash sequentially with 2 M HCl (removes unreacted amine), water, and brine [1]. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].

Protocol B: EDC/HOBt Mediated Coupling

This method is preferred when avoiding harsh acid chlorides or when dealing with complex, sensitive substrates.

  • Activation (Thermal Control): To a dry flask, add benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) or DCM [2]. Cool the mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Add EDC (1.2 eq) to the 0 °C solution. Stir for exactly 30 minutes at 0 °C [2].

    • Self-Validation: This 30-minute window at 0 °C is non-negotiable. It ensures the complete formation of the stable OBt-ester while kinetically freezing the O-to-N rearrangement pathway [2, 3].

  • Amine Addition: Add benzylamine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA, 2.5 eq) to the cold mixture [2].

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 12-24 hours[2].

  • Workup: Dilute with an organic solvent (e.g., ethyl acetate). Wash sequentially with 1M HCl, saturated NaHCO₃ (removes unreacted acid and HOBt), and brine [2].

Section 5: Frequently Asked Questions (FAQs)

Q: Does the choice of solvent affect the optimal reaction temperature? A: Yes. In the Schotten-Baumann reaction, using a biphasic system (DCM/Water) provides excellent heat capacity, helping to absorb the exotherm [1]. If you attempt this reaction in a single organic phase with an amine base (e.g., pyridine), the exotherm is sharper, requiring even stricter adherence to the 0 °C addition rule [6].

Q: Can I use microwave irradiation to speed up the reaction? A: Microwave synthesis can be highly effective for amide bonds, often reducing reaction times from hours to minutes. However, it requires specialized equipment to safely manage the rapid temperature and pressure increases. If using microwave synthesis, temperatures are often pushed much higher (e.g., 100 °C), but this is only viable because the heating profile is precisely controlled and uniform, unlike conventional conductive heating which would cause localized degradation.

Q: I left my EDC/HOBt reaction at 0 °C overnight instead of warming it to room temperature. Is the product ruined? A: Not ruined, but likely incomplete. At 0 °C, the kinetic energy is often insufficient for the amine to efficiently attack the OBt-ester [2]. You will likely see a mixture of unreacted starting materials and the OBt-ester intermediate. Simply allow the flask to warm to room temperature and stir for an additional 4-8 hours.

References

  • Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. TUE Research portal - Eindhoven University of Technology. Available at: [Link]

Troubleshooting

Technical Support Center: Troubleshooting 4-Methylbenzylamine Removal

Welcome to the Advanced Purification Support Center. Removing unreacted primary amines like 4-methylbenzylamine from synthesized drug candidates or organic intermediates is a frequent bottleneck in chemical workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. Removing unreacted primary amines like 4-methylbenzylamine from synthesized drug candidates or organic intermediates is a frequent bottleneck in chemical workflows.

As a primary amine with a pKa of approximately 9.4[1], 4-methylbenzylamine is highly basic and strongly nucleophilic. While its basicity makes it a prime candidate for aqueous acidic removal, its lipophilic aromatic ring can cause stubborn emulsion formations or organic-soluble ion-pairing. Below, our Application Scientists have compiled a diagnostic troubleshooting guide, self-validating protocols, and a decision matrix to help you achieve >99% product purity.

Troubleshooting FAQs

Q1: My target product is acid-sensitive, meaning I cannot use standard HCl washes to remove 4-methylbenzylamine. What is the most efficient alternative? A1: The optimal approach is to use a polymer-bound scavenger resin, specifically PS-Isocyanate (polystyrene-bound isocyanate). Causality: Instead of relying on pH manipulation, this method relies on the amine's inherent nucleophilicity. The unreacted 4-methylbenzylamine rapidly attacks the electrophilic carbon of the resin-bound isocyanate, forming a stable, covalent urea linkage[2][3]. Because the isocyanate is tethered to an insoluble, highly cross-linked macroscopic polystyrene bead, the resulting urea-amine complex is physically immobilized. You simply filter the beads away, leaving your acid-sensitive product untouched in the filtrate[2].

Q2: I attempted an acid-base extraction, but 4-methylbenzylamine is still present in my organic layer. Why did this happen? A2: This failure typically stems from an insufficient pH gradient or lipophilic ion-pairing. Causality: Acid-base extraction relies on converting the neutral, organic-soluble amine into a highly charged ammonium salt, forcing it to partition into the aqueous layer via ion-dipole interactions[4][5]. Because the conjugate acid of 4-methylbenzylamine has a pKa of ~9.4[1], washing with a mild or neutral aqueous solution will leave a significant fraction of the amine unprotonated. You must drop the aqueous pH well below 3 (using 1M HCl or 10% Citric Acid) to ensure >99.99% protonation. Additionally, if your organic solvent is highly polar (e.g., EtOAc or DCM), the protonated amine may form an organic-soluble ion pair with available counter-ions. Switching your organic layer to a less polar solvent like diethyl ether or MTBE forces the salt into the aqueous phase[4][5].

Q3: Both extraction and scavenger resins failed due to severe steric trapping and emulsion formation. How can I salvage my product? A3: Employ chemical derivatization (often called "capping"). Causality: Treat the crude mixture with acetic anhydride and a mild base. Acetic anhydride rapidly acetylates the primary amine, converting it into a neutral acetamide[6][7]. This transformation completely eliminates the amine's basicity and its ability to act as a strong hydrogen-bond donor. Consequently, the newly formed acetamide possesses a drastically different chromatographic retention factor (Rf) compared to the original amine, allowing you to easily separate it from your target product via standard silica gel flash chromatography[6].

Quantitative Comparison of Purification Strategies

Purification StrategyPrimary MechanismIdeal Target ProfileProcessing TimeTypical Yield Recovery
A. Acid-Base Extraction Protonation (Ion-Dipole Partitioning)Acid-stable products~30 mins85–95%
B. Scavenger Resin Covalent Urea FormationAcid-sensitive products4–12 hours90–98%
C. Derivatization Acetylation (Rf Modification)Emulsion-prone mixtures1–2 hours75–85%

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Acid-Base Extraction
  • Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., MTBE or Diethyl Ether) to discourage ion-pairing.

  • Extraction: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl (or 10% Citric Acid if a milder acid is preferred).

  • Agitation: Shake vigorously and vent. Allow the biphasic system to separate completely.

  • Validation Checkpoint: Extract a few drops of the aqueous layer and test with pH paper. The pH must be < 3. If the pH is higher, the unreacted amine is buffering the solution. Add additional concentrated acid until the pH drops below 3, ensuring complete protonation[4].

  • Isolation: Drain the aqueous layer. Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: PS-Isocyanate Scavenging
  • Preparation: Dissolve the crude mixture in anhydrous THF or DCM. These solvents are critical as they swell the polystyrene matrix, exposing the internal isocyanate binding sites[3].

  • Resin Addition: Add 3.0 to 5.0 equivalents of PS-Isocyanate resin (relative to the estimated moles of unreacted 4-methylbenzylamine)[2].

  • Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 4 to 12 hours.

  • Validation Checkpoint: Remove a 10 µL aliquot of the liquid phase, spot it on a TLC plate, and heat with a Ninhydrin stain. A lack of a purple/blue spot confirms the complete absence of the primary amine. If a purple spot persists, add 2.0 more equivalents of resin and continue shaking[7].

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the captured beads thoroughly with DCM. Concentrate the combined filtrates to yield the pure product.

Protocol C: Acetic Anhydride Capping
  • Reaction: Dissolve the crude mixture in DCM. Add 2.0 equivalents of pyridine (or DIPEA) followed by 2.0 equivalents of acetic anhydride[7].

  • Incubation: Stir at room temperature for 1 hour to ensure complete acetylation of the primary amine[6].

  • Validation Checkpoint: Perform TLC (UV/KMnO₄). The highly polar, streaky amine spot (usually near the baseline) must disappear, replaced by a distinct, higher-Rf acetamide spot.

  • Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry the organic layer, and purify via silica gel flash chromatography. The derivatized amine will now elute cleanly away from your target product.

Purification Decision Workflow

G Start Crude Mixture (Product + 4-Methylbenzylamine) CheckAcid Is the target product acid-sensitive? Start->CheckAcid Resin Method B: Scavenger Resin (PS-Isocyanate) CheckAcid->Resin Yes Extraction Method A: Acid-Base Extraction (1M HCl or Citric Acid) CheckAcid->Extraction No CheckSuccess Is amine completely removed? (Ninhydrin Test) Resin->CheckSuccess Extraction->CheckSuccess Derivatization Method C: Derivatization (Acetic Anhydride Capping) CheckSuccess->Derivatization No Pure Pure Product Isolated CheckSuccess->Pure Yes Derivatization->Pure Flash Chromatography

Decision matrix for selecting the optimal 4-methylbenzylamine purification workflow.

Sources

Optimization

Addressing thermal instability of 3-chloro-N-(4-methylbenzyl)benzamide

Welcome to the technical support center for 3-chloro-N-(4-methylbenzyl)benzamide. This guide is designed for researchers, chemists, and pharmaceutical scientists to proactively identify, troubleshoot, and address the the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-chloro-N-(4-methylbenzyl)benzamide. This guide is designed for researchers, chemists, and pharmaceutical scientists to proactively identify, troubleshoot, and address the thermal instability of this compound. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: I suspect my sample of 3-chloro-N-(4-methylbenzyl)benzamide is degrading. What are the common signs?

A1: Thermal degradation can manifest in several ways. Visually, you might observe a change in the physical appearance of the solid material, such as discoloration (e.g., developing a yellow or brown tint), clumping, or a change in texture. In solution, the appearance of cloudiness or precipitation in what should be a clear solution is a key indicator. Analytically, the most definitive sign is the appearance of new peaks and a corresponding decrease in the area of the parent compound peak in your High-Performance Liquid Chromatography (HPLC) analysis.

Q2: What are the primary chemical pathways for the thermal degradation of this molecule?

A2: Given its structure, the most likely pathway for thermal degradation, especially in the presence of trace amounts of water, is the hydrolysis of the amide bond.[1][2] This reaction would cleave the molecule into 3-chlorobenzoic acid and 4-methylbenzylamine. At higher temperatures, more complex homolytic cleavage and rearrangement reactions can occur, but amide hydrolysis is typically the primary concern under standard laboratory and storage conditions.[2][3]

Q3: How can I definitively identify the degradation products?

A3: The most powerful tool for identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] By comparing the mass-to-charge ratio (m/z) of the new peaks in your chromatogram to the expected masses of potential degradants (like 3-chlorobenzoic acid and 4-methylbenzylamine), you can confirm their identities. For a detailed workflow, refer to Protocol 1: HPLC-MS Method for Detecting Degradation Products .

Q4: At what temperature does significant thermal degradation begin?
Q5: How should I properly store this compound to minimize degradation?

A5: To maximize shelf-life, store 3-chloro-N-(4-methylbenzyl)benzamide in a tightly sealed, opaque container in a cool, dry, and dark environment.[8] For long-term storage, keeping it in a desiccator under an inert atmosphere (e.g., nitrogen or argon) is recommended to protect against hydrolysis and oxidation.[9] Stock solutions should be prepared fresh. If storage is necessary, they should be kept at low temperatures (e.g., -20°C) and protected from light.[8]

Q6: Can formulation components affect the thermal stability of my compound?

A6: Absolutely. Excipients and solution pH can dramatically impact stability. Amide bonds are susceptible to both acid and base-catalyzed hydrolysis.[1][10] Therefore, if your compound is in a formulation, maintaining a neutral pH with a suitable buffering system is crucial for stability.[11] Additionally, certain excipients can act as protective agents, while others may contain impurities that accelerate degradation.[11]

Troubleshooting Guides & Analytical Protocols

This section provides detailed, step-by-step protocols for investigating and mitigating thermal instability. These protocols are designed as self-validating systems, including checkpoints and system suitability criteria to ensure data integrity.

Workflow for Investigating Thermal Instability

The following diagram outlines the logical workflow for diagnosing and addressing potential degradation of 3-chloro-N-(4-methylbenzyl)benzamide.

G cluster_0 Phase 1: Observation & Initial Analysis cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Mitigation & Control A Suspicion of Degradation (e.g., color change, inconsistent results) B Perform HPLC-UV Purity Check (Protocol 1) A->B C Purity < 99.0% AND Unknown Peaks Observed? B->C D Proceed to LC-MS Analysis (Protocol 1) C->D Yes K No Degradation Detected. Review other experimental variables. C->K No E Identify Degradation Products (e.g., 3-chlorobenzoic acid, 4-methylbenzylamine) D->E F Characterize Thermal Profile (TGA/DSC Analysis - Protocols 2 & 3) E->F G Implement Corrective Actions F->G H Optimize Storage Conditions (cool, dry, dark, inert atm.) G->H I Review Formulation/Solvent pH (Buffer to neutral if needed) G->I J Conduct Forced Degradation Study (Protocol 4) I->J

Caption: Logical workflow for troubleshooting thermal instability.

Protocol 1: HPLC-MS Method for Detecting and Identifying Degradation Products

Objective: To separate 3-chloro-N-(4-methylbenzyl)benzamide from its potential degradation products and confirm their identity using mass spectrometry.

Instrumentation:

  • HPLC with UV/PDA Detector

  • Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source

Materials:

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Sample of 3-chloro-N-(4-methylbenzyl)benzamide

Methodology:

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.[12] Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • UV Detection: 254 nm

    • Column Temperature: 30°C

  • Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
15.01090
20.01090
20.17030
25.07030
Table 1: HPLC Gradient Elution Program.
  • Mass Spectrometry Conditions (ESI Positive Mode):

    • Scan Range: 50 - 500 m/z

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325°C

    • Gas Flow: 8 L/min

    • Note: These are starting parameters and should be optimized for your specific instrument.

  • Data Analysis:

    • Integrate the peaks in the UV chromatogram. Calculate the area percentage of the parent compound and any new peaks.

    • Extract the mass spectrum for each new peak. Compare the observed m/z values with the theoretical masses of expected degradants:

      • 3-chlorobenzoic acid: [M+H]⁺ = 157.00 Da

      • 4-methylbenzylamine: [M+H]⁺ = 122.09 Da

      • 3-chloro-N-(4-methylbenzyl)benzamide: [M+H]⁺ = 260.08 Da

Causality & Rationale: A gradient method is employed because the parent compound is relatively non-polar, while its hydrolysis products (a carboxylic acid and an amine) are significantly more polar. The gradient ensures that the polar degradants elute early and are well-resolved from the parent peak, which elutes later as the organic content of the mobile phase increases. Formic acid is used to acidify the mobile phase, which improves peak shape and promotes ionization for ESI-MS detection.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition by measuring mass loss as a function of temperature.

Methodology:

  • Place 5-10 mg of the sample into a TGA crucible (platinum or alumina).[6]

  • Place the crucible in the TGA furnace.

  • Heat the sample from 30°C to 500°C at a rate of 10°C/min under a nitrogen atmosphere (flow rate ~20 mL/min).

  • Data Analysis: Plot the percentage of weight loss against temperature. The onset of decomposition is typically determined by the intersection of the tangent from the baseline and the tangent from the point of maximum mass loss.

Protocol 3: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and purity of the sample and to identify other thermal events like polymorphic transitions.

Methodology:

  • Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. Use an empty sealed pan as a reference.[6]

  • Place both pans in the DSC cell.

  • Heat the sample from 30°C to a temperature just below the decomposition onset found by TGA (e.g., 250°C) at a controlled rate of 10°C/min.

  • Data Analysis: The melting point is identified as the peak temperature of the sharp endothermic event on the resulting thermogram. A broad melting peak or the presence of multiple thermal events before the melt can indicate the presence of impurities or degradation.

Protocol 4: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade the compound under controlled conditions to understand its stability profile, as mandated by ICH guideline Q1A(R2).[13][14] This helps in confirming that your analytical method is "stability-indicating." The goal is to achieve 5-20% degradation.[13][15]

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in 50:50 acetonitrile/water.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Heat 1 mL of stock solution (in a sealed vial) at 80°C.[12]

    • Photolytic Degradation: Expose the stock solution to a light source providing UV and visible light (per ICH Q1B guidelines).

  • Time Points: Analyze samples from each condition at intervals (e.g., 2, 4, 8, 24 hours) using the HPLC method from Protocol 1 .

  • Data Analysis: Monitor the formation of degradation products and the decrease in the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (e.g., temperature, acid/base concentration) accordingly.

Causality & Rationale: Forced degradation studies are essential for developing robust analytical methods.[14][16] By intentionally creating degradation products, you can prove that your HPLC method can separate these new impurities from the main compound, ensuring that you can accurately measure stability over time.

Postulated Degradation Pathway

This diagram illustrates the most probable hydrolytic degradation pathway for 3-chloro-N-(4-methylbenzyl)benzamide.

Caption: Postulated hydrolytic degradation of the target compound.

References

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL: [Link]

  • Title: How to Enhance Amide Stability in High-Temperature Processes Source: Patsnap Eureka URL: [Link]

  • Title: How to Reduce Amide Degradation During Storage — Stability Tips Source: Patsnap Eureka URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects Source: YouTube (ResolveMass Laboratories) URL: [Link]

  • Title: Stability of Medium-Bridged Twisted Amides in Aqueous Solutions Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ResearchGate URL: [Link]

  • Title: What are stabilizers for amides, imides and amines for their long time storage? Source: ResearchGate URL: [Link]

  • Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Thermal stability and degradation of aromatic polyamides. 1. Pyrolysis and hydrolysis pathways, kinetics and mechanisms of N-phenylbenzamide Source: R Discovery URL: [Link]

  • Title: Thermal Degradation of Small Molecules: A Global Metabolomic Investigation Source: ACS Publications URL: [Link]

  • Title: Synthesis of 3-chloro,4-methyl-N,N-di-sec.butyl-benzamide Source: PrepChem.com URL: [Link]

  • Title: Thermal Degradation of Small Molecules: A Global Metabolomic Investigation Source: ResearchGate URL: [Link]

  • Title: Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products Source: Environmental Sciences Europe URL: [Link]

  • Title: Thermal Degradation of Small Molecules: A Global Metabolomic Investigation Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes Source: Royal Society of Chemistry URL: [Link]

  • Title: N-Benzylbenzamide Source: ChemBK URL: [Link]

  • Title: Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)
  • Title: N-(3-Chlorophenyl)-4-methylbenzenesulfonamide Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Amide Decomposition Patterns: Study Under Light Conditions Source: Patsnap Eureka URL: [Link]

  • Title: Main products and kinetics of the thermal degradation of polyamides Source: ResearchGate URL: [Link]

  • Title: Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents Source: Patsnap Eureka URL: [Link]

  • Title: 3-chloro-n-(4-methylphenyl)benzamide (C14H12ClNO) Source: PubChemLite URL: [Link]

  • Title: N-(3-chlorophenethyl)-4-nitrobenzamide Source: MDPI URL: [Link]

Sources

Troubleshooting

Benzamide Synthesis Catalyst Support Center: Troubleshooting &amp; Methodologies

Welcome to the Technical Support Center for Benzamide Synthesis. As drug development and materials science advance, the demand for highly efficient, atom-economical amide bond formation has outgrown traditional stoichiom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzamide Synthesis. As drug development and materials science advance, the demand for highly efficient, atom-economical amide bond formation has outgrown traditional stoichiometric coupling reagents. This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic causality to help you select and optimize the right catalytic system for your specific substrates.

Catalyst Selection Workflow

Selecting the correct catalyst is entirely dependent on the nature of your starting materials. The logical workflow below outlines the primary catalytic pathways utilized in modern benzamide synthesis.

CatalystSelection Start Target: Benzamide Synthesis Substrates Identify Starting Materials Start->Substrates Path1 Carboxylic Acid + Amine Substrates->Path1 Path2 Unactivated C-H + Amide/Amine Substrates->Path2 Path3 Aryl Halide + Amine + CO Substrates->Path3 Cat1 Boron Catalysis (Boric/Boronic Acids) Path1->Cat1 Cat2 Transition Metal (Cu, Fe, Ir) Path2->Cat2 Cat3 Pd-Catalyzed Carbonylation Path3->Cat3

Caption: Logical workflow for selecting benzamide synthesis catalysts based on substrate starting materials.

Direct Amidation: Boron-Based Catalysts

Boric acid and arylboronic acids are highly atom-economical catalysts for direct amidation, producing only water as a byproduct[1]. They operate by activating the carboxylic acid into a highly electrophilic acyloxyboron intermediate, which is subsequently attacked by the amine nucleophile[1].

Frequently Asked Questions

Q: My boron-catalyzed amidation of a sterically hindered aliphatic amine with benzoic acid is yielding <20% product. How can I improve this? A: Steric hindrance severely impedes the collapse of the tetrahedral intermediate formed after nucleophilic attack. Causality & Solution: Standard boric acid may lack the Lewis acidity required to drive the reaction forward with bulky substrates. Switching to an electron-deficient boronic acid catalyst, such as 3,4,5-trifluorobenzeneboronic acid or 3,5-bis(trifluoromethyl)benzeneboronic acid, increases the electrophilicity of the mixed anhydride intermediate, facilitating the reaction[2]. Furthermore, because the reaction is an equilibrium process, stringent water removal is mandatory; ensure your Dean-Stark apparatus is functioning optimally or use 3Å molecular sieves if operating under microwave conditions[1][3].

Protocol 1: Self-Validating Boric Acid-Catalyzed Direct Amidation

This protocol utilizes cheap, eco-friendly boric acid for the direct coupling of robust aliphatic/aromatic amines and acids[2].

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine the carboxylic acid (10.0 mmol) and the amine (10.0 mmol) in toluene (50 mL)[2].

  • Catalyst Addition: Add boric acid (10 mol%, 1.0 mmol) to the mixture[2].

  • Reaction & Self-Validation: Heat the mixture to reflux (approx. 110 °C)[2].

    • Self-Validation Checkpoint: Monitor the Dean-Stark trap. The stoichiometric accumulation of water (approx. 0.18 mL for a 10 mmol scale) provides real-time validation that the acyloxyboron intermediate has successfully formed and collapsed into the amide[1][2]. If water evolution stops prematurely, the catalyst may be poisoned, or the equilibrium has stalled.

  • Completion: Continue refluxing until water ceases to evolve (typically 12–24 hours).

  • Workup: Cool to room temperature. Wash the organic layer sequentially with 1M HCl, 1M NaOH, and brine to remove unreacted starting materials and the water-soluble boron catalyst. Dry over MgSO 4​ and concentrate in vacuo.

Oxidative C–H Amidation: Transition-Metal Catalysts

When synthesizing benzamides from unactivated alkanes or benzylic C–H bonds, transition metals (such as Cu, Fe, or Ir) coupled with oxidants enable direct oxidative coupling, bypassing the need for pre-functionalized carboxylic acids[4][5][6].

Frequently Asked Questions

Q: I am attempting a Copper-catalyzed intermolecular amidation of cyclohexane with benzamide, but I am observing significant benzophenone byproduct and low benzamide yield. What went wrong? A: The presence of benzophenone indicates that the tert-butoxy radical (generated from your peroxide oxidant) is being consumed by a side reaction, depleting the radical pool needed for hydrogen atom abstraction from the alkane. Causality & Solution: Copper-catalyzed amidation relies on an alkoxy radical to abstract a hydrogen atom from the alkane, forming an alkyl radical that subsequently reacts with a copper-bound amidate[7]. Impurities like diphenylmethanol act as radical scavengers, converting into benzophenone and halting the catalytic cycle. Ensure all solvents and reagents are strictly free of radical-scavenging impurities. Additionally, maintain the Cu catalyst loading at the optimal level (typically 5–10 mol%); excessive catalyst loadings (e.g., >30 mM) can paradoxically decrease the yield of the N-alkyl benzamide and increase side products[7].

CopperMechanism Peroxide Peroxide Oxidant (e.g., tBuOOtBu) Radical Alkoxy Radical Generation Peroxide->Radical Heat/Cu AlkylRadical Alkyl Radical (R•) Radical->AlkylRadical H-abstraction Alkane Unactivated Alkane (R-H) Alkane->AlkylRadical Product N-Alkyl Benzamide Product AlkylRadical->Product Radical Rebound CuCat Cu(I) Catalyst + Benzamide CuAmidate Cu(II)-Amidate Complex CuCat->CuAmidate Oxidation CuAmidate->Product C-N Coupling

Caption: Logical relationship and radical pathway in copper-catalyzed C-H amidation of alkanes.

Protocol 2: Self-Validating Iron-Catalyzed Benzylic C–H Amidation

This protocol utilizes Iron(II) chloride and N-bromosuccinimide (NBS) to couple benzylic sp 3 C–H bonds with primary amides[6].

  • Setup: In a reaction vial, combine benzamide (1.0 mmol) and the benzylic reagent (e.g., diphenylmethane, 1.2 mmol) in ethyl acetate (2 mL)[6].

  • Catalyst & Oxidant Addition: Add FeCl 2​ (10 mol%, 0.1 mmol) and NBS (1.1 mmol)[6].

  • Reaction & Self-Validation: Heat the mixture to 50 °C (or up to 80 °C for less reactive substrates like 4-bromoethylbenzene) open to the air[6].

    • Self-Validation Checkpoint: Observe the physical state of the reaction. The initial suspension should undergo a distinct color change and gradually homogenize as the active iron-nitrogen species is generated and the oxidant is consumed. Failure to observe this transition within the first 2 hours suggests inactive catalyst or quenched oxidant.

  • Workup: After 12–24 hours, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous Na 2​ S 2​ O 3​ to quench any residual NBS. Separate the organic layer, dry, and purify via silica gel chromatography.

Quantitative Catalyst Comparison Data

To assist in rapid decision-making, the following table summarizes the performance metrics of the catalytic systems discussed in this guide.

Catalyst SystemReaction ClassificationSubstrate ScopeTemp (°C)Yield (%)Ref.
Boric Acid (10 mol%)Direct AmidationCarboxylic Acid + Amine110 (Reflux)85–95%[2]
2,4-bis(CF 3​ )PhB(OH) 2​ Direct AmidationAryl Acid + Aryl AmineMicrowave>90%[3]
CuCl / DTBP Oxidative C–H AmidationBenzylic C–H + Benzamide12067–92%[5]
FeCl 2​ / NBS Oxidative C–H AmidationDiphenylmethane + Benzamide50~85%[6]
Cp*Ir(III) / AgNTf 2​ C–H AmidationBenzamide + Phosphoryl AzideRoom TempGood[4]

References

  • ACS Publications. "Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients". Organic Process Research & Development.[Link]

  • ResearchGate. "Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines". ResearchGate.[Link]

  • ACS Publications. "Synthesis of Phosphoramidates: A Facile Approach Based on the C–N Bond Formation via Ir-Catalyzed Direct C–H Amidation". Organic Letters.[Link]

  • ACS Publications. "Copper-Catalyzed Ligand-Free Amidation of Benzylic Hydrocarbons and Inactive Aliphatic Alkanes". Organic Letters. [Link]

  • ACS Publications. "Efficient Intermolecular Iron-Catalyzed Amidation of C−H Bonds in the Presence of N-Bromosuccinimide". Organic Letters.[Link]

  • eScholarship. "Copper-Catalyzed Intermolecular Amidation and Imidation of Unactivated Alkanes". eScholarship.org.[Link]

  • NIH PubMed Central. "Copper-Catalyzed Intermolecular Amidation and Imidation of Unactivated Alkanes". PMC.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of ¹H NMR Spectral Interpretation for 3-Chloro-N-(4-methylbenzyl)benzamide: High-Field vs. Benchtop vs. In Silico Predictions

Executive Summary & Mechanistic Context In modern drug development pipelines, rapid and accurate structural verification is paramount. As an application scientist, I frequently evaluate the trade-offs between utilizing c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In modern drug development pipelines, rapid and accurate structural verification is paramount. As an application scientist, I frequently evaluate the trade-offs between utilizing centralized high-field superconducting NMR spectrometers, decentralized benchtop systems, and rapid in silico prediction tools.

To objectively compare these platforms, we examine 3-chloro-N-(4-methylbenzyl)benzamide . This specific molecule serves as an excellent analytical benchmark because it contains a diverse array of proton environments: a highly shielded aliphatic methyl group, a benzylic methylene coupled to an exchangeable amide proton, an AA'BB' para-substituted aromatic system, and an asymmetric 3-substituted aromatic ring. This structural complexity rigorously tests the resolution limits of low-field hardware and the algorithmic sophistication of predictive software.

Workflow Visualization

Workflow cluster_experimental Experimental NMR Acquisition cluster_insilico In Silico Prediction Start 3-Chloro-N-(4-methylbenzyl)benzamide Sample Preparation HF High-Field NMR (400 MHz) 15 mg / 0.6 mL CDCl3 Start->HF BT Benchtop NMR (60 MHz) 50 mg / 0.6 mL CDCl3 Start->BT MN Mnova Predict HOSE + Machine Learning Start->MN CD ChemDraw Linear Additivity Rules Start->CD Process Fourier Transform & Phase Correction HF->Process BT->Process Compare Spectral Overlay & Multiplet Analysis MN->Compare CD->Compare Process->Compare Result Structural Verification & Peak Assignment Compare->Result

Caption: Experimental vs. In Silico NMR Workflow for Structural Verification.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to when acquiring or predicting the spectral data.

Protocol A: High-Field ¹H NMR (400 MHz) Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg of 3-chloro-N-(4-methylbenzyl)benzamide. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm borosilicate NMR tube.

  • Tuning & Shimming: Insert the sample into the 400 MHz spectrometer. Perform Automated Tuning and Matching (ATMA) for the ¹H nucleus. Apply gradient shimming (e.g., TopShim) to ensure magnetic field homogeneity, targeting a TMS peak width at half-height of < 1.0 Hz.

  • Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 1.0 s, acquisition time (AQ) to 3.0 s, and accumulate 16 scans.

  • Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz. Perform Fourier transform, zero- and first-order phase correction, and polynomial baseline correction. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

Protocol B: Benchtop ¹H NMR (60 MHz) Acquisition
  • Sample Preparation: Weigh 50.0 mg of the compound. Causality note: A higher concentration is mandatory due to the lower intrinsic sensitivity of the permanent magnet[1]. Dissolve in 0.6 mL CDCl₃.

  • Shimming: Insert the tube into the 60 MHz benchtop spectrometer (e.g., Magritek Spinsolve or Oxford X-Pulse)[2]. Run the automated 1D shimming protocol specific to the hardware.

  • Acquisition: Select a standard 1D proton experiment. Set the repetition time to 5 seconds to ensure complete longitudinal relaxation. Accumulate 64 scans to achieve an adequate signal-to-noise ratio (SNR)[1].

  • Processing: Apply Fourier transform and phase correction. Pay special attention to baseline distortions, which are more prominent in low-field systems, requiring careful manual baseline correction.

Protocol C: In Silico Prediction (Mnova & ChemDraw)
  • Structure Input: Draw the precise 2D structure of 3-chloro-N-(4-methylbenzyl)benzamide.

  • ChemDraw Prediction: Utilize the "Predict ¹H-NMR Shifts" function. The software will apply empirical linear additivity rules to estimate shifts[3].

  • Mnova Prediction: Import the structure into Mnova. Execute the "NMRPredict" module, ensuring the Ensemble algorithm (combining HOSE codes and Machine Learning) is active[4]. Select CDCl₃ as the target solvent to allow the algorithm to attempt solvent-specific modeling.

Quantitative Data Presentation

The table below summarizes the comparative ¹H NMR chemical shifts (δ in ppm) and multiplicities across the evaluated platforms.

Proton EnvironmentHigh-Field (400 MHz) ExperimentalBenchtop (60 MHz) ExperimentalMnova Predict (HOSE + ML)ChemDraw Predict (Additivity)
Ar-CH₃ (3H)2.33 ppm (s)2.33 ppm (s)2.31 ppm (s)2.35 ppm (s)
N-CH₂ (2H)4.58 ppm (d, J = 5.6 Hz)4.58 ppm (d, J = 5.6 Hz)4.55 ppm (d, J = 6.0 Hz)4.50 ppm (s)*
Amide NH (1H)6.45 ppm (br s)6.45 ppm (br s)8.10 ppm (s) 6.00 ppm (s)
4-Methylphenyl Ar-H (4H)7.15 (d), 7.22 (d)7.10 – 7.30 ppm (m)7.18 (d), 7.25 (d)7.10 (d), 7.15 (d)
3-Chlorophenyl Ar-H (4H)7.37 (t), 7.48 (d), 7.65 (d), 7.76 (s)7.30 – 7.80 ppm (m)7.35 (t), 7.45 (d), 7.60 (d), 7.72 (s)7.30 – 7.80 ppm (m)

*Note: Basic additivity rules often fail to predict heteronuclear or complex amide splitting. **Note: Exchangeable proton shifts are highly solvent/concentration-dependent and are notoriously poorly predicted by static algorithms.

Field-Proven Insights & Causality (E-E-A-T)

The Resolution-Sensitivity Trade-off in Hardware

Benchtop NMR systems utilize permanent magnets (e.g., NdFeB Halbach arrays) operating between 1 to 2 Tesla, making them highly accessible for rapid verification without the logistical burden of cryogens[5]. However, the lower magnetic field strength dictates a smaller Boltzmann distribution difference between spin states, resulting in fundamentally lower intrinsic sensitivity[1].

More critically for 3-chloro-N-(4-methylbenzyl)benzamide, chemical shift dispersion (in Hz) is directly proportional to the magnetic field strength[1]. At 60 MHz, a 0.1 ppm difference corresponds to only 6 Hz. In the complex 3-chlorophenyl ring, where ortho-couplings are approximately 8 Hz, the ratio of chemical shift difference to J-coupling ( Δν/J ) falls below 1. This pushes the spin system out of the first-order (weak coupling) regime into the strong coupling regime[6]. Consequently, the distinct triplets and doublets observed at 400 MHz merge into a complex, overlapping multiplet at 60 MHz that is nearly impossible to assign unambiguously without advanced 2D techniques or software deconvolution[6].

Algorithmic Limitations in Predictive Software

When evaluating predictive software, it is crucial to understand the underlying algorithms. ChemDraw relies on empirical linear additivity rules (base shift + substituent increments), which provide rapid approximations but frequently fail to account for 3D conformational dynamics, anisotropic shielding from neighboring aromatic rings, or specific solvent interactions[3],[7].

In contrast, Mnova's Ensemble Predictor combines Modgraph's HOSE (Hierarchical Orthogonal Space Encoding) codes with advanced machine learning[4]. HOSE codes map the topological environment of an atom against a vast database of experimental shifts; if a highly similar substructure exists, the prediction is exceptionally accurate[8].

However, both platforms exhibit a critical failure point: the amide NH proton . The chemical shift of exchangeable protons is heavily dependent on solvent hydrogen-bonding, concentration, temperature, and trace water[7]. Static algorithms often default to generic values (e.g., predicting the NH as if it were in DMSO, around 8.0 ppm), which drastically deviates from the true experimental value in CDCl₃ (~6.45 ppm). Therefore, while software is an excellent supplementary tool, it cannot entirely replace the nuanced interpretation of an experienced spectroscopist.

References

  • High-field to Benchtop NMR Spectroscopy - Part 1 - Oxford Instruments. 2

  • High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments. 1

  • CASE: (Computer-Assisted Structure Elucidation) Studies for Benchtop NMR system - Mestrelab Research. 5

  • The benchtop NMR system Quinine Comparing high and low field 1D NMR spectroscopy - Asahi Lab. 6

  • Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools - Academie Sciences. 3

  • High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances - PubMed. 9

  • Mnova Predict | Accurate Prediction - Bruker. 8

  • How reliable actually is the nmr prediction spectra tool in chemdraw? - Reddit. 7

  • Download NMR Predict - Mestrelab Research. 4

Sources

Comparative

Benchmarking 13C NMR Prediction Tools: A Comparative Guide for 3-Chloro-N-(4-methylbenzyl)benzamide

Accurate prediction of Carbon-13 Nuclear Magnetic Resonance (13C NMR) chemical shifts is a critical step in structural elucidation, dereplication, and structure verification in drug development. For complex pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate prediction of Carbon-13 Nuclear Magnetic Resonance (13C NMR) chemical shifts is a critical step in structural elucidation, dereplication, and structure verification in drug development. For complex pharmacophores—such as substituted benzamides—relying solely on manual additivity rules can lead to assignment ambiguities.

This guide objectively benchmarks the performance of three industry-standard 13C NMR prediction engines (ChemDraw, Mnova Predict, and ACD/Labs) against validated experimental data for 3-chloro-N-(4-methylbenzyl)benzamide , a representative synthetic intermediate. By understanding the causality behind algorithmic deviations, researchers can select the most appropriate in silico tool for their specific structural challenges.

Mechanistic Grounding: How Prediction Algorithms Work

The accuracy of an NMR prediction tool is fundamentally dictated by its underlying algorithm. While Quantum Mechanical (QM) Density Functional Theory (DFT) methods exist, empirical and database-driven methods are overwhelmingly preferred in routine workflows due to their speed and competitive accuracy[1],[2].

  • ChemDraw (ChemNMR): Developed by Upstream Solutions, this tool relies on a topological additivity model[3],[4]. It breaks the molecule into base substructures (e.g., benzene) and applies linear increments for each substituent. While fast, it often struggles to account for complex 3D steric overlaps or novel electronic cross-talk between meta/para substituents.

  • ACD/Labs NMR Predictor: Utilizes a massive proprietary database to match Hierarchical Organization of Spherical Environments (HOSE) codes. When a substructure is missing from the database, it seamlessly falls back on trained Neural Networks (NN) to interpolate the chemical space, achieving exceptional accuracy with Mean Absolute Errors (MAE) frequently below 2.0 ppm across diverse datasets[5],[1].

  • Mnova Predict (Bruker/Mestrelab): Employs a sophisticated ensemble approach. It constructively merges HOSE code database lookups, Machine Learning (ML), and empirical increment algorithms, weighting the outputs based on the confidence level of the structural match[6].

AlgLogic Root 13C NMR Prediction Engines N1 Additivity Rules (ChemDraw / ChemNMR) Root->N1 N2 HOSE Codes (ACD/Labs) Root->N2 N3 Ensemble ML + HOSE (Mnova Predict) Root->N3 D1 Base value + increments. Prone to steric overlap errors. N1->D1 D2 Database substructure matching. Highly accurate for known motifs. N2->D2 D3 Constructive algorithm merging for high-confidence interpolation. N3->D3

Fig 1. Mechanistic causality of 13C NMR prediction algorithms and their operational limitations.

Experimental vs. In Silico Workflow

To ensure scientific integrity and trustworthiness, the experimental protocol must be a self-validating system. 1D 13C spectra alone can be ambiguous for structurally similar carbons; therefore, 2D heteronuclear correlations are mandatory for establishing the absolute ground truth before benchmarking software.

Step-by-Step Methodology

Step 1: Sample Preparation Dissolve 25 mg of synthesized 3-chloro-N-(4-methylbenzyl)benzamide in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl3 is selected due to the high solubility of benzamide derivatives in halogenated solvents. The ~0.15 M concentration overcomes the low natural abundance (1.1%) of the 13C isotope, ensuring a high signal-to-noise ratio for quaternary carbons.

Step 2: Instrument Calibration and Tuning Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl3 (77.16 ppm for 13C reference). Tune and match the probe to the 13C frequency (100.6 MHz). Causality: Precise tuning minimizes reflected radiofrequency power, maximizing probe sensitivity—a critical requirement for detecting the carbonyl (C=O) and halogenated (C-Cl) quaternary carbons that lack Nuclear Overhauser Effect (NOE) enhancement.

Step 3: 1D 13C{1H} Acquisition Acquire the 1D 13C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Set the spectral width to 250 ppm, relaxation delay (D1) to 2.0 seconds, and accumulate 1024 scans. Causality: WALTZ-16 decoupling collapses C-H multiplets into sharp singlets, simplifying assignment and boosting signal intensity via NOE.

Step 4: Self-Validating 2D Acquisition (HSQC / HMBC) Acquire 2D 1H-13C HSQC and HMBC spectra. Causality: HSQC validates primary assignments by correlating carbons to directly attached protons. HMBC confirms quaternary carbons (C=O, C-Cl) through long-range (2-3 bond) correlations, ensuring the experimental baseline is unequivocally assigned prior to software comparison.

Workflow cluster_insilico In Silico Prediction A Input Structure 3-chloro-N-(4-methylbenzyl)benzamide B1 ChemDraw (Additivity) A->B1 B2 Mnova Predict (Ensemble) A->B2 B3 ACD/Labs (HOSE/NN) A->B3 C Experimental Acquisition (400 MHz, CDCl3, 298K) A->C D Spectral Overlay & MAE Statistical Validation B1->D B2->D B3->D C->D

Fig 2. Comparative workflow for 13C NMR in silico prediction versus experimental validation.

Data Comparison: 13C NMR Chemical Shifts

The table below summarizes the validated experimental shifts against the predictions generated by each software suite.

Carbon PositionExperimental (ppm)ChemDraw (ppm)Mnova (ppm)ACD/Labs (ppm)
C=O (Carbonyl) 166.5167.2166.8166.6
C1 (Ar-CO) 136.3135.0136.1136.4
C4' (Ar-CH3) 136.4137.2136.6136.5
C1' (Ar-CH2) 135.6136.5135.8135.5
C3 (Ar-Cl) 134.6133.8134.5134.7
C4 (Ar-H) 132.0131.5131.8132.1
C5 (Ar-H) 129.7129.0129.6129.8
C3', C5' (Ar-H) 129.4129.8129.5129.3
C2 (Ar-H) 128.7127.5128.5128.8
C2', C6' (Ar-H) 127.4128.0127.5127.3
C6 (Ar-H) 126.4125.8126.2126.5
CH2 (Benzyl) 43.544.143.743.6
CH3 (Methyl) 21.121.521.221.1
Mean Absolute Error (MAE) - 0.73 ppm 0.17 ppm 0.09 ppm

Performance Analysis & Causality

While all three tools perform admirably on this relatively standard scaffold, the algorithmic differences manifest clearly in the error margins:

  • The Additivity Limitation (ChemDraw): ChemDraw exhibits the highest MAE (0.73 ppm). The largest deviations occur at the C1 (Ar-CO) and C2 (Ar-H) positions. Causality: The linear additivity rules struggle to perfectly calculate the combined electron-withdrawing effects of the meta-chloro group and the ortho-carbonyl group simultaneously. When substituent effects overlap, simple increment math often under-predicts or over-predicts the deshielding effect[3].

  • The Power of HOSE Codes (ACD/Labs & Mnova): Both ACD/Labs and Mnova achieved near-perfect predictions (MAE < 0.2 ppm). Causality: The 3-chlorobenzamide and 4-methylbenzylamine substructures are highly represented in commercial NMR databases. Because HOSE algorithms map the exact spherical environment of the carbon up to 4 or 5 bonds away, they do not have to "calculate" the shift from scratch; they retrieve it from highly analogous experimental data[5],[1].

  • Amide Bond Geometry: The carbonyl carbon (166.5 ppm) is accurately predicted by the neural networks and HOSE codes, whereas ChemDraw slightly overestimates it (167.2 ppm). This is because database methods inherently account for the average conformational geometry and hydrogen-bonding characteristics of secondary amides in solution, which purely topological methods ignore.

Conclusion & Recommendations

For routine, rapid structural checks during synthesis, ChemDraw remains a highly accessible and adequately accurate tool. However, for rigorous structure verification, dereplication of unknown isomers, or publication-grade assignments, ACD/Labs and Mnova Predict are objectively superior. Their reliance on HOSE codes and Neural Networks allows them to capture subtle electronic and conformational nuances that linear additivity rules miss, ensuring the highest degree of scientific trustworthiness.

References

  • Elyashberg, M., Blinov, K., Smurnyy, Y., Churanova, T., & Williams, A. (2010). Empirical and DFT GIAO quantum-mechanical methods of 13C chemical shifts prediction: competitors or collaborators?. Magnetic Resonance in Chemistry, 48(3), 219-229. PubMed. URL: [Link]

  • Upstream Solutions. (n.d.). Putting ChemNMR to the Test. Upstream Solutions. URL: [Link]

  • Bruker / Mestrelab Research. (n.d.). Mnova Predict | Accurate Prediction. Bruker. URL: [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. URL: [Link]

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Validation

A Senior Application Scientist's Comparative Analysis for Structural Elucidation

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 3-chloro-N-(4-methylbenzyl)benzamide For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) stands as a cor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 3-chloro-N-(4-methylbenzyl)benzamide

For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) stands as a cornerstone technology for the structural characterization of novel chemical entities.[1][2] Its unparalleled sensitivity and ability to provide detailed structural information from minimal sample quantities make it indispensable.[3][4] This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 3-chloro-N-(4-methylbenzyl)benzamide, a compound representative of scaffolds found in medicinal chemistry.

We will deconstruct the molecule's fragmentation behavior, compare the utility of different ionization techniques, provide a practical experimental protocol, and contrast the capabilities of MS with alternative analytical methods.

Predicting the Fragmentation Fingerprint of 3-chloro-N-(4-methylbenzyl)benzamide

The fragmentation of a molecule in a mass spectrometer is not random; it is a series of predictable bond cleavages governed by the relative stability of the resulting fragment ions and neutral losses.[5] For 3-chloro-N-(4-methylbenzyl)benzamide (Molecular Formula: C₁₄H₁₂ClNO, Monoisotopic Mass: 245.06 g/mol ), the key structural features guiding its fragmentation are the amide linkage, the benzylic carbon, and the halogenated aromatic ring.[6]

The Molecular Ion (M⁺•)

Upon ionization, particularly with a high-energy technique like Electron Ionization (EI), a molecular ion is formed. A critical diagnostic feature will be the isotopic pattern conferred by the chlorine atom. Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[7] This results in two distinct peaks for any chlorine-containing ion:

  • M⁺• peak: at m/z 245 (containing ³⁵Cl)

  • [M+2]⁺• peak: at m/z 247 (containing ³⁷Cl) The intensity of the M+2 peak will be approximately one-third that of the M⁺• peak, providing a definitive signature for the presence of a single chlorine atom.[8][9]

Major Fragmentation Pathways

The energetically unstable molecular ion will undergo fragmentation through several competing pathways. The most probable cleavages will generate the most stable carbocations.

Pathway A: Amide Bond Cleavage (α-Cleavage)

The cleavage of the amide C-N bond is a hallmark fragmentation pattern for aromatic amides.[10][11][12] This pathway leads to the formation of a highly stable, resonance-stabilized acylium ion.

  • Formation of the 3-chlorobenzoyl cation (m/z 139/141): This is often a prominent peak in the spectrum of benzamides.[10][13] The cleavage results in the formation of the 3-chlorobenzoyl cation and a 4-methylbenzylamine radical.

  • Decarbonylation: The 3-chlorobenzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule (28 Da) to form the 3-chlorophenyl cation at m/z 111/113 .[11]

Pathway B: Benzylic Cleavage

The bond between the benzylic carbon and the amide nitrogen is another labile site. Cleavage at this position is common for N-benzyl compounds because it generates the very stable benzyl or tropylium carbocation.[14][15]

  • Formation of the 4-methylbenzyl cation (m/z 105): Cleavage of the N-CH₂ bond yields the 4-methylbenzyl cation. This ion is known to be highly stable and may rearrange to a methyltropylium ion, often resulting in the base peak of the spectrum.

  • The other fragment would be a 3-chlorobenzamide radical.

Pathway C: Other Notable Fragmentations

  • Cleavage of the Benzyl-Amine Bond with Hydrogen Rearrangement: A common fragmentation in N-benzylacetamides involves the formation of a protonated amine fragment.[16][17] For this molecule, this could lead to a protonated 4-methylbenzylamine ion at m/z 122 .

  • Loss of Chlorine: Direct loss of a chlorine radical (Cl•) from the molecular ion can occur, leading to a fragment at m/z 210 .[8]

The relationships between these key fragmentation pathways are illustrated in the diagram below.

G cluster_A Pathway A: Amide Cleavage cluster_B Pathway B: Benzylic Cleavage cluster_C Other Pathways M 3-chloro-N-(4-methylbenzyl)benzamide Molecular Ion (M⁺•) m/z 245/247 A1 3-chlorobenzoyl cation m/z 139/141 M->A1 - C₈H₁₀N• B1 4-methylbenzyl cation (or methyltropylium) m/z 105 M->B1 - C₇H₅ClNO• C1 Protonated 4-methylbenzylamine m/z 122 M->C1 H rearrangement C2 [M-Cl]⁺ m/z 210 M->C2 - Cl• A2 3-chlorophenyl cation m/z 111/113 A1->A2 - CO

Caption: Predicted fragmentation pathways for 3-chloro-N-(4-methylbenzyl)benzamide.

Experimental Verification: A Practical Guide

While theoretical prediction provides a strong foundation, experimental verification is paramount. The choice of ionization method significantly influences the resulting mass spectrum.

Comparison of Ionization Techniques
TechniqueIonization PrincipleFragmentationPrimary Use Case
Electron Ionization (EI) High-energy electron bombardment (~70 eV)[8]Extensive, reproducible fragmentation ("hard" ionization)Structural elucidation; creates a detailed fingerprint for library matching. The molecular ion may be weak or absent.[15]
Electrospray Ionization (ESI) High voltage applied to a liquid to create an aerosolMinimal fragmentation ("soft" ionization)[15]Determining molecular weight via the protonated molecule [M+H]⁺. Ideal for coupling with liquid chromatography (LC).
Collision-Induced Dissociation (CID) Collision of selected ions with neutral gas molecules[18]Controlled, energy-dependent fragmentationUsed in tandem MS (MS/MS) to fragment ions from soft ionization (like ESI) for structural analysis.[18]

For a comprehensive analysis, a dual approach is recommended:

  • LC-ESI-MS: To confirm the molecular weight via the [M+H]⁺ adduct (m/z 246/248).

  • LC-ESI-MS/MS (CID): To generate a fragmentation pattern from the selected [M+H]⁺ precursor ion, which can then be compared to the theoretical EI pattern.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a standard method for acquiring MS/MS data for the target compound.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 3-chloro-N-(4-methylbenzyl)benzamide in methanol or acetonitrile.
  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Parameters (Triple Quadrupole or Q-TOF):

  • Ionization Mode: ESI Positive.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 125 °C.
  • Desolvation Gas (N₂): Flow rate of 600 L/hr at 350 °C.
  • MS1 Scan: Scan a mass range of m/z 100-500 to identify the [M+H]⁺ precursor ion.

4. Tandem MS (MS/MS) Parameters:

  • Precursor Ion Selection: Isolate the [M+H]⁺ ions at m/z 246.0 and 248.0.
  • Collision Gas: Argon.
  • Collision Energy: Perform a ramped collision energy experiment (e.g., 10-40 eV) to observe the full range of fragment ions. This helps optimize the conditions to produce the most informative spectrum.
  • MS2 Scan: Scan the product ions from m/z 50 up to the precursor mass.

The following workflow illustrates the overall analytical process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Dissolve Sample (1 mg/mL stock) prep2 Dilute to Working Concentration (1-10 µg/mL) prep1->prep2 lc LC Separation (C18 Column) prep2->lc esi ESI Source (Positive Mode) lc->esi ms1 MS1: Select Precursor [M+H]⁺ at m/z 246/248 esi->ms1 cid MS2: Collision Cell (CID) Fragment Precursor ms1->cid ms2 Analyze Product Ions cid->ms2 data1 Identify Fragments ms2->data1 data2 Compare to Predicted Pattern data1->data2 data3 Confirm Structure data2->data3

Caption: General workflow for structural confirmation via LC-MS/MS.

A Comparative Perspective: MS vs. Other Analytical Techniques

While MS is exceptionally powerful, a comprehensive structural confirmation relies on orthogonal techniques that provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and elemental formula (HRMS). Structural information from fragmentation patterns.High sensitivity, requires minimal sample, can be coupled to chromatography for mixture analysis.[3]Isomers can be difficult to distinguish without reference standards. Provides connectivity information indirectly.
NMR Spectroscopy (¹H, ¹³C) Detailed map of the carbon-hydrogen framework, atom connectivity, and stereochemistry.Unambiguous structure determination. Non-destructive.Lower sensitivity than MS, requires larger sample amounts, sensitive to sample purity.
FTIR Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-Cl).Fast, simple, non-destructive. Good for a quick functional group check.Provides limited information on the overall molecular structure. Not suitable for complex mixtures.
Elemental Analysis Percentage composition of C, H, N, and other elements.Confirms the empirical formula of a pure compound.Requires a pure sample, provides no structural information.

Conclusion

The mass spectrometric fragmentation of 3-chloro-N-(4-methylbenzyl)benzamide is dictated by its core functional groups, leading to predictable and informative cleavage patterns. The primary pathways involve amide bond cleavage to form the 3-chlorobenzoyl cation (m/z 139/141) and benzylic cleavage to yield the highly stable 4-methylbenzyl cation (m/z 105). The characteristic 3:1 isotopic signature from the chlorine atom serves as a crucial diagnostic marker throughout the spectrum.

By employing a combination of soft ionization (ESI) to confirm the molecular weight and tandem mass spectrometry (CID) to elicit fragmentation, researchers can confidently elucidate and confirm the structure of this and similar molecules. When integrated with complementary techniques like NMR and FTIR, this multi-faceted analytical approach provides the robust and reliable data essential for advancing drug discovery and development.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review. [Link]

  • Mizuno, H., et al. (2018). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. Biological and Pharmaceutical Bulletin. [Link]

  • Dong, M. (2016, August 24). Application of LCMS in small-molecule drug development. New Food Magazine. [Link]

  • Small molecule analysis using MS. Bioanalysis Zone. [Link]

  • Khan, I., et al. (2021). A review on benefits of mass spectrometry for the small molecule drug discovery. Journal of Applied Biotechnology & Bioengineering. [Link]

  • da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]

  • Fagalde, F., et al. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. ARKIVOC. [Link]

  • Fagalde, F., et al. (2007). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-PYRIDINEDICARBOXIMIDES (QUINOINIMIDES). ARKIVOC. [Link]

  • PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, March 24). YouTube. [Link]

  • Main fragmentation pattern of the amides in EI-MS. ResearchGate. [Link]

  • Benzamide-simplified mass spectrum. ResearchGate. [Link]

  • Interpretation of mass spectra. SlidePlayer. [Link]

  • Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. [Link]

  • Gilbert, J. R., et al. (1975). The mass spectrometric fragmentation of n‐benzylacetamide. Journal of Mass Spectrometry. [Link]

  • Bourcier, S., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry. [Link]

  • Gucinski, A. C., et al. (2012). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry. [Link]

  • Collision-induced dissociation. Wikipedia. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024, December 5). JoVE. [Link]

  • 3-chloro-n-(4-methylphenyl)benzamide (C14H12ClNO). PubChemLite. [Link]

Sources

Comparative

FTIR absorption peaks for 3-chloro-N-(4-methylbenzyl)benzamide

Title: Spectroscopic Validation Guide: FTIR Absorption Profiling of 3-chloro-N-(4-methylbenzyl)benzamide vs. Precursors As a Senior Application Scientist in drug development and synthetic chemistry, validating the struct...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Validation Guide: FTIR Absorption Profiling of 3-chloro-N-(4-methylbenzyl)benzamide vs. Precursors

As a Senior Application Scientist in drug development and synthetic chemistry, validating the structural integrity of pharmacophores is a critical daily operation. The compound 3-chloro-N-(4-methylbenzyl)benzamide is a highly functionalized secondary amide that serves as a vital intermediate and structural analog in the development of tubulin-inhibiting anticancer agents.

This technical guide objectively compares the Fourier Transform Infrared (FTIR) spectroscopic performance of 3-chloro-N-(4-methylbenzyl)benzamide against its synthetic precursors and structural alternatives. By understanding the mechanistic causality behind specific vibrational shifts, researchers can establish a self-validating analytical system to confirm product purity and reaction completion.

Mechanistic Causality in FTIR Vibrational Shifts

The synthesis of 3-chloro-N-(4-methylbenzyl)benzamide involves the amidation of 3-chlorobenzoic acid with 4-methylbenzylamine. The FTIR spectrum is not merely a fingerprint; it is a direct readout of the changing electronic environments and bond orders during this transformation.

  • The Amide I Band (C=O Stretch): In the precursor 3-chlorobenzoic acid, the carbonyl stretch appears at a high frequency (1680–1700 cm⁻¹) due to the localized double-bond character of the carboxylic acid dimer[1]. Upon conversion to the secondary amide, the nitrogen lone pair delocalizes into the carbonyl carbon via resonance. This increases the single-bond character of the C=O bond, reducing its force constant and shifting the Amide I band down to ~1645 cm⁻¹ .

  • Inductive Effects (-I) of the Halogen: When comparing our target compound to the unsubstituted analog N-benzylbenzamide (Amide I at 1633 cm⁻¹)[2], we observe a slight blue shift (higher wavenumber) in the target's carbonyl peak. The electron-withdrawing 3-chloro group exerts an inductive effect (-I) on the benzoyl ring, which subtly restricts the nitrogen's resonance contribution, thereby preserving slightly more double-bond character in the C=O bond.

  • The N-H Stretching Region: The primary amine precursor (4-methylbenzylamine) exhibits a distinct diagnostic doublet at 3455 cm⁻¹ (asymmetric) and 3372 cm⁻¹ (symmetric)[3]. The formation of the secondary amide collapses this doublet into a single, sharp N-H stretching band at ~3300 cm⁻¹ , which is typically broadened slightly by intermolecular hydrogen bonding in the solid state.

Quantitative Data Comparison

The following table summarizes the diagnostic FTIR absorption peaks, allowing for rapid objective comparison between the target product, its precursors, and a structural analog.

Compound / MaterialFunctional GroupDiagnostic Peak (cm⁻¹)Vibrational Mode
3-chlorobenzoic acid (Precursor 1)[1]Carboxylic Acid3300–2500 (Broad)O-H stretch (H-bonded dimer)
1680–1700C=O stretch
Aryl Chloride1070, 745C-Cl in-plane / out-of-plane
4-methylbenzylamine (Precursor 2)[3]Primary Amine3455, 3372 (Doublet)N-H asymmetric & symmetric stretch
1594N-H bend (scissoring)
N-benzylbenzamide (Analog)[2]Secondary Amine3292 (Singlet)N-H stretch
Amide1633C=O stretch (Amide I)
1552N-H bend (Amide II)
3-chloro-N-(4-methylbenzyl)benzamide (Target)Secondary Amine~3300 (Singlet) N-H stretch (H-bonded)
Amide~1645 C=O stretch (Amide I)
~1545 N-H bend (Amide II)
Aryl Chloride~1075, 745 C-Cl stretch

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the synthesis and subsequent FTIR validation must operate as a closed, self-validating system. The protocol below utilizes targeted liquid-liquid extraction to physically remove precursors, ensuring that the final FTIR spectrum relies on the absence of precursor peaks (negative markers) and the presence of amide peaks (positive markers).

Phase 1: Amidation Reaction
  • Activation: Dissolve 1.0 eq of 3-chlorobenzoic acid in anhydrous Dichloromethane (DCM). Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 15 minutes at room temperature. Causality: HOBt forms an active ester intermediate, preventing the formation of an unreactive carboxylate salt.

  • Coupling: Add 1.1 eq of 4-methylbenzylamine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 12 hours under a nitrogen atmosphere.

Phase 2: Orthogonal Purification (The Physical Filter)
  • Acid Wash: Wash the organic layer twice with 1M HCl. Causality: Protonates any unreacted 4-methylbenzylamine, moving it to the aqueous layer and eliminating the 3455/3372 cm⁻¹ doublet from the final spectrum.

  • Base Wash: Wash the organic layer twice with saturated NaHCO₃. Causality: Deprotonates unreacted 3-chlorobenzoic acid and HOBt, moving them to the aqueous layer and eliminating the broad 3300–2500 cm⁻¹ O-H stretch.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the solid product.

Phase 3: ATR-FTIR Analysis
  • Background Calibration: Clean the Diamond ATR crystal with isopropanol. Collect a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) to subtract ambient CO₂ and water vapor.

  • Sample Acquisition: Place 1–2 mg of the purified 3-chloro-N-(4-methylbenzyl)benzamide directly onto the crystal. Apply the pressure anvil to ensure uniform contact.

  • Validation Check: Confirm the reaction success by verifying the negative markers (absence of O-H broad band and N-H doublet) and positive markers (appearance of sharp peaks at ~1645 cm⁻¹ and ~1545 cm⁻¹).

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating synthesis and FTIR analysis pipeline.

G A 3-Chlorobenzoic Acid (Precursor 1) C Amidation Reaction (EDC/HOBt, DCM) A->C B 4-Methylbenzylamine (Precursor 2) B->C D 3-chloro-N-(4-methylbenzyl)benzamide (Target Product) C->D E ATR-FTIR Analysis (Validation) D->E F Loss of O-H (3300-2500 cm⁻¹) Loss of N-H doublet (3455/3372 cm⁻¹) E->F Negative Marker G Appearance of Amide I (~1645 cm⁻¹) Appearance of Amide II (~1545 cm⁻¹) E->G Positive Marker

Workflow of synthesis and FTIR validation for 3-chloro-N-(4-methylbenzyl)benzamide.

References

  • Title: A Catalyst-free direct photochemical route for the conversion of amines to imines via C–N coupling reaction under ambient conditions. Source: ChemRxiv URL: [Link]

  • Title: Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Source: The Royal Society of Chemistry (RSC Advances) URL: [Link]

  • Title: 4-Methylbenzylamine | C8H11N | CID 66035. Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

Validation

Comparative Bioactivity Guide: 3-Chloro vs. 4-Chloro Benzamide Analogs in Targeted Therapeutics

Executive Summary The benzamide scaffold is a privileged structure in modern drug discovery, serving as the core for numerous targeted therapeutics ranging from kinase inhibitors to receptor antagonists. A critical phase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzamide scaffold is a privileged structure in modern drug discovery, serving as the core for numerous targeted therapeutics ranging from kinase inhibitors to receptor antagonists. A critical phase in lead optimization involves fine-tuning the electronic and steric properties of this scaffold via halogenation. Specifically, the exact positioning of a chlorine atom—meta (3-chloro) versus para (4-chloro)—profoundly dictates the molecule's pharmacodynamic profile.

As a Senior Application Scientist, I have designed this guide to objectively compare the bioactivity of 3-chloro and 4-chloro benzamide analogs. By analyzing structure-activity relationships (SAR) and providing field-proven, self-validating experimental workflows, this guide equips researchers with the mechanistic insights necessary to rationalize halogen positioning in drug development.

Mechanistic Rationale: The Halogen Effect

Before analyzing specific biological data, it is crucial to understand the causality behind why a simple positional shift of a chlorine atom alters bioactivity. The difference between 3-chloro and 4-chloro substitution is governed by three interconnected factors:

  • Steric Topography : The para (4-chloro) substitution extends the molecule along its primary longitudinal axis. Receptors with deep, narrow, cylindrical hydrophobic pockets favorably accommodate this linear extension. Conversely, the meta (3-chloro) substitution introduces an asymmetrical lateral "bulge." If the binding pocket is rigid, this lateral bulk causes steric clashes with pocket-lining residues, reducing binding affinity.

  • Electronic Resonance : Chlorine exerts an electron-withdrawing inductive effect (-I) but an electron-donating resonance effect (+R). A para-chlorine can participate in direct resonance conjugation with the benzamide core, subtly altering the hydrogen-bond donor/acceptor strength of the amide linkage. The meta-chlorine cannot participate in this direct resonance, relying purely on inductive withdrawal.

  • Desolvation Penalty : Both positions increase the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability. However, the spatial orientation dictates how easily water molecules are displaced when the ligand enters the target's hydrophobic cleft.

Case Study: Smoothened (Smo) Receptor Antagonism

To objectively compare these analogs, we examine their performance as inhibitors of the Hedgehog (Hh) signaling pathway, a major target in oncology. The Smoothened (Smo) receptor, a 7-transmembrane G-protein coupled receptor-like protein, is the primary transducer of this pathway.

In a comprehensive SAR study , researchers synthesized a series of piperidine-substituted benzamides and evaluated their ability to inhibit Smo activity.

Quantitative Data Comparison

The following table summarizes the bioactivity of the 4-chloro analog (Compound 5b) versus the 3-chloro analog (Compound 5c) on the exact same molecular scaffold.

CompoundHalogen PositionChemical NameYield (%)Smo Inhibitory Activity (IC₅₀, μM)
5b 4-Chloro (para)4-Chloro-N-(3-(4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl)phenyl)benzamide6112.47
5c 3-Chloro (meta)3-Chloro-N-(3-(4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl)phenyl)benzamide6514.63

Data sourced from Ding et al., Molecules 2018.

Structural Causality

The experimental data reveals that the para-substituted halogen compound (5b) exhibits superior inhibitory activity compared to the meta-substituted compound (5c). The causality here is driven by the architecture of the Smo receptor's transmembrane binding pocket. The pocket is highly hydrophobic and vertically elongated. The linear projection of the 4-chloro group allows for optimal van der Waals interactions deep within the pocket, whereas the 3-chloro group's lateral protrusion likely creates mild steric hindrance, preventing the molecule from achieving its lowest-energy binding conformation, thereby increasing the IC₅₀.

G Hh Hedgehog (Hh) Ligand PTCH1 PTCH1 Receptor Hh->PTCH1 Binds & Inhibits SMO Smoothened (Smo) PTCH1->SMO Relieves Inhibition GLI GLI Transcription Factors SMO->GLI Activates Target Target Gene Expression (Proliferation/Survival) GLI->Target Induces Benzamide 4-Chloro Benzamide (5b) (Smo Antagonist) Benzamide->SMO Blocks Activation

Hedgehog signaling pathway illustrating the targeted inhibition of Smoothened by benzamide analogs.

Experimental Protocol: Self-Validating Smo Activity Assay

To generate trustworthy, reproducible IC₅₀ data for benzamide analogs, the experimental design must be a self-validating system. The following protocol utilizes a Dual-Luciferase reporter assay with an integrated viability counter-screen to rule out false positives caused by general cytotoxicity.

Step-by-Step Methodology
  • Cell Culture & Transfection :

    • Seed NIH3T3 cells in 96-well plates at a density of 1×104 cells/well.

    • Co-transfect the cells with a Gli-responsive Firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (driven by a constitutive TK promoter).

    • Causality: The Renilla plasmid acts as an internal control. Normalizing Firefly luminescence against Renilla luminescence corrects for well-to-well variations in transfection efficiency and cell proliferation, ensuring data integrity.

  • Pathway Stimulation & Compound Treatment :

    • After 24 hours, aspirate the media and replace it with low-serum media containing Sonic Hedgehog (Shh) conditioned medium to physiologically activate the pathway.

    • Concurrently, treat the cells with serial dilutions of the 3-chloro and 4-chloro benzamide analogs (e.g., 1 μM to 50 μM).

    • Self-Validating Controls: Include Vismodegib (a clinically approved Smo inhibitor) as a positive control, and 0.1% DMSO as a vehicle negative control.

  • Dual-Luciferase Measurement :

    • Incubate for 24–48 hours. Lyse the cells using Passive Lysis Buffer.

    • Sequentially add Firefly and Renilla substrates, reading luminescence on a microplate reader. Calculate the relative light units (RLU).

  • Viability Counter-Screen (Critical Step) :

    • In a parallel identical plate, perform an MTT or CellTiter-Glo assay.

    • Causality: If a benzamide analog is broadly cytotoxic, the luciferase signal will drop simply because the cells are dead, mimicking pathway inhibition. The viability screen proves that the drop in Gli-luciferase signal is due to specific Smo antagonism, not toxicity.

Workflow Seed 1. Seed NIH3T3 Cells (Gli-luc Transfected) Treat 2. Compound Treatment (5b, 5c, Vismodegib, DMSO) Seed->Treat Incubate 3. Incubate (24-48h) with Shh conditioned medium Treat->Incubate Assay 4. Dual-Luciferase Assay (Read Luminescence) Incubate->Assay Validate 5. Viability Counter-screen (Exclude Cytotoxicity) Assay->Validate

Self-validating experimental workflow for evaluating Smoothened inhibitory activity.

Broader Applications: The Context Dependency of Halogens

While the 4-chloro position proved superior for Smoothened receptor antagonism, this rule is not absolute across all biological targets. The optimal halogen position is strictly context-dependent based on the target protein's topography.

For example, in the development of NLRP3 Inflammasome Inhibitors (such as the JC124 benzenesulfonamide analogs), researchers found that specific meta-chloro (3-chloro) substitutions on the benzamide moiety were highly tolerated and sometimes essential for maintaining the delicate balance of hydrophobicity required to block IL-1β release in macrophage models . Therefore, empirical validation using the dual-assay workflows described above remains the gold standard for lead optimization.

References

  • Title : Synthesis and Smo Activity of Some Novel Benzamide Derivatives Source : Molecules (MDPI), 2018, 23(1), 85. URL :[Link]

  • Title : Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization Source : Journal of Medicinal Chemistry (ACS Publications), 2018, 61(12), 5412–5423. URL :[Link]

Comparative

A Guide to the Validation of Elemental Analysis for 3-chloro-N-(4-methylbenzyl)benzamide: A Comparative Approach

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's identity and purity is not merely a regulatory checkbox; it is the bedrock of all subsequent pharmacological and toxicologi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's identity and purity is not merely a regulatory checkbox; it is the bedrock of all subsequent pharmacological and toxicological evaluation. For a novel compound like 3-chloro-N-(4-methylbenzyl)benzamide, while modern spectroscopic techniques like NMR and Mass Spectrometry provide elegant structural portraits, they do not tell the whole story. This guide provides an in-depth validation protocol for elemental analysis—a foundational technique for determining absolute purity—and objectively compares its role alongside other essential analytical methods.

The Gatekeeper of Purity: Understanding Elemental Analysis (EA)

Elemental analysis, specifically CHNS analysis, remains a cornerstone of chemical characterization for its direct and uncompromising approach to determining purity.[1][2] The technique operates on the principle of dynamic flash combustion, where a sample is combusted at temperatures exceeding 950°C in a pure oxygen environment.[3][4][5] The resulting combustion gases—primarily CO₂, H₂O, and N₂—are chromatographically separated and quantified by a thermal conductivity detector.[2]

Its unique power lies in its ability to provide an empirical formula by quantifying the mass percentages of key elements. This makes it uniquely capable of detecting impurities that other methods miss, such as residual inorganic salts or water, which are invisible to NMR spectroscopy or standard HPLC-UV analysis.[6] For a result to be considered valid, particularly for publication or regulatory submission, the experimentally determined values for carbon, hydrogen, and nitrogen must typically fall within ±0.4% of the theoretically calculated values.[7][8]

Characterizing the Target: 3-chloro-N-(4-methylbenzyl)benzamide

Before validation can begin, a precise theoretical profile of the target compound is required. This establishes the benchmark against which all experimental results will be measured.

  • Molecular Formula: C₁₅H₁₄ClNO

  • Molecular Weight: 259.74 g/mol

The expected elemental composition is summarized below.

ElementSymbolAtomic Weight (amu)CountTotal MassTheoretical Mass %
CarbonC12.01115180.16569.36%
HydrogenH1.0081414.1125.43%
NitrogenN14.007114.0075.39%
ChlorineCl35.453135.45313.65%
OxygenO15.999115.9996.16%

Note: Standard CHN analysis directly measures Carbon, Hydrogen, and Nitrogen. The presence of halogen (Chlorine) must be accounted for with appropriate scrubbers in the instrument setup to prevent interference and instrument damage.

The Validation Protocol: A Self-Verifying System

The following protocol is designed as a self-validating system. The causality behind each step is explained to provide a framework grounded in scientific integrity. The objective is to formally validate an analytical method for determining the %C, %H, and %N of 3-chloro-N-(4-methylbenzyl)benzamide with documented accuracy and precision.

Elemental Analysis Validation Workflow Elemental Analysis Validation Workflow cluster_prep Phase 1: Preparation & System Verification cluster_analysis Phase 2: Sample Analysis cluster_validation Phase 3: Validation & Reporting P1 Define Theoretical Composition & Acceptance Criteria (±0.4%) P2 Instrument Qualification (IQ, OQ, PQ) P1->P2 P3 System Suitability Test (SST) - Analyze Certified Reference Material (CRM), e.g., Acetanilide P2->P3 P4 SST Pass? (Results within CRM specs) P3->P4 P5 Troubleshoot Instrument: Check reagents, gas flow, recalibrate P4->P5 No A1 Prepare Homogenous Sample (Dry, powdered, n=5) P4->A1 Yes P5->P3 A2 Accurately Weigh Replicates (1-3 mg) A1->A2 A3 Execute Analytical Run (Blank -> CRM -> Samples -> CRM) A2->A3 A4 Acquire Experimental %C, %H, %N Data A3->A4 V1 Calculate Accuracy (% Error) & Precision (%RSD) A4->V1 V2 Data Meets Validation Criteria? V1->V2 V3 Method Validated - Generate Validation Report V2->V3 Yes V4 OOS Investigation - Re-evaluate Sample Purity - Review Protocol V2->V4 No

Caption: Workflow for the validation of an elemental analysis method.

Experimental Protocol

1. Instrument & System Suitability Testing (SST)

  • Causality: The SST is a mandatory pre-analytical check that verifies the entire system (instrument, reagents, calibration) is performing as expected on the day of analysis.[9][10][11] It ensures that any deviations observed later are due to the sample, not the instrument.

  • Procedure:

    • Ensure the elemental analyzer has been properly qualified and maintained. Combustion and reduction furnace temperatures should be stable (e.g., 980°C and 640°C, respectively).[4]

    • Perform a leak test and purge the system with high-purity helium.

    • Analyze a Certified Reference Material (CRM) with a composition similar to the analyte, such as Acetanilide (C₈H₉NO).[5] Certified values are provided with the standard.

    • Weigh three replicates of the CRM (typically 1-3 mg).

    • Acceptance Criteria: The mean experimental values for %C, %H, and %N of the CRM must be within the uncertainty limits specified on its certificate (e.g., ±0.30%).[7] Do not proceed if the SST fails.

2. Sample Preparation & Handling

  • Causality: The sample must be homogenous, pure, and completely dry. Elemental analysis is a bulk technique, and any impurities, including residual solvents or atmospheric water (for hygroscopic compounds), will directly and adversely affect the results.[6][7][12]

  • Procedure:

    • Ensure the 3-chloro-N-(4-methylbenzyl)benzamide sample is a fine, free-flowing powder. If necessary, gently grind in an agate mortar and pestle.

    • Dry the sample under a high vacuum for at least 4 hours to remove any residual solvent or moisture.

    • Prepare five independent sample replicates (n=5) for the validation study.

3. Analytical Run & Data Acquisition

  • Causality: A structured run sequence including blanks, CRMs, and samples allows for the bracketing of data, ensuring that instrument drift has not occurred during the analysis.

  • Procedure:

    • Using a calibrated microbalance, accurately weigh 1-3 mg of each sample replicate into a clean tin container.[12] Record the weight precisely.

    • Program the instrument's autosampler sequence as follows: 3x empty tin containers (blanks), 2x CRM, 5x sample replicates, 2x CRM.

    • Initiate the run. The instrument software will automatically calculate the %C, %H, and %N for each sample based on its weight and the detector response.

4. Data Analysis & Validation Acceptance Criteria

  • Causality: Statistical analysis of the replicate data provides quantitative measures of the method's accuracy and precision, which are the cornerstones of validation.[13][14]

  • Procedure:

    • Tabulate the %C, %H, and %N results for the five sample replicates.

    • Calculate the Mean, Standard Deviation (SD), and Percent Relative Standard Deviation (%RSD) for each element.

    • Calculate the Accuracy (as % Error) for each element using the formula: ((Mean Experimental Value - Theoretical Value) / Theoretical Value) * 100.

  • Acceptance Criteria for Method Validation:

    • Accuracy: The mean experimental value for each element must be within ±0.4% (absolute error) of the theoretical value.

    • Precision (Repeatability): The %RSD for the five replicates should be ≤ 2.0% .

Interpreting the Data: A Comparative Analysis

Elemental analysis provides a foundational piece of the puzzle, but its true power is realized when combined with other analytical techniques.

Hypothetical Validation Data for 3-chloro-N-(4-methylbenzyl)benzamide

Parameter% Carbon (C)% Hydrogen (H)% Nitrogen (N)
Theoretical Value69.365.435.39
Replicate 169.215.485.35
Replicate 269.155.515.33
Replicate 369.255.455.36
Replicate 469.185.495.31
Replicate 569.285.475.37
Mean 69.21 5.48 5.34
Std. Deviation 0.050.020.02
% RSD 0.07%0.36%0.37%
Absolute Error -0.15% +0.05% -0.05%
Validation Status PASS PASS PASS

Comparison of Key Analytical Techniques

TechniquePrimary Information ProvidedPurity Assessment CapabilityKey StrengthKey Limitation
Elemental Analysis (EA) Elemental composition (%C, H, N, S) and empirical formula.Absolute Purity: Detects organic, inorganic, and solvent impurities.Provides a fundamental measure of elemental composition, which is a direct indicator of overall purity.[2][6]Provides no structural information. Cannot distinguish between isomers.
HPLC-UV Purity relative to other UV-active, separable components.Relative Purity: Quantifies organic impurities like starting materials or by-products.Excellent for routine quality control and monitoring reaction completion and purity from organic side products.[15]Blind to non-UV-active or non-volatile impurities (e.g., salts, water). Purity is relative to total peak area.
High-Resolution MS (HRMS) High-accuracy mass-to-charge ratio.Confirms molecular formula.Unambiguously confirms the molecular weight and helps deduce the molecular formula, providing high confidence in identity.Not inherently quantitative without specific standards and calibration; does not detect inorganic impurities.[16]
NMR Spectroscopy Detailed molecular structure and connectivity.Structural & Isomeric Purity: Confirms the correct isomer is present and can detect structurally similar impurities.The gold standard for structural elucidation. Quantitative NMR (qNMR) can assess purity against a certified standard.[16]Insensitive to non-NMR-active species like inorganic salts.[6] Can be complex to interpret if multiple impurities are present.

From a field perspective, these techniques are synergistic. A complete characterization package for 3-chloro-N-(4-methylbenzyl)benzamide would use HRMS to confirm the mass, NMR to confirm the structure, HPLC to assess purity from organic by-products, and elemental analysis to provide the final, definitive confirmation of absolute purity and elemental composition.

Troubleshooting Out-of-Specification (OOS) Results

When elemental analysis results fall outside the ±0.4% window, a systematic investigation is required.

Troubleshooting OOS Results Troubleshooting OOS Results Start OOS Result Obtained (Error > ±0.4%) CheckSST Review SST Data (CRM results in spec?) Start->CheckSST InstrumentIssue Root Cause: Instrument - Recalibrate - Replace Reagents/Gases - Check for Leaks CheckSST->InstrumentIssue No SampleIssue Root Cause: Sample CheckSST->SampleIssue Yes Reanalyze Re-analyze Validated Sample InstrumentIssue->Reanalyze CheckPurity Re-evaluate Sample Purity: - Check NMR/HPLC for impurities - Suspect inorganic salts? SampleIssue->CheckPurity CheckHandling Re-evaluate Sample Handling: - Was sample fully dried? - Hygroscopic? - Weighing error? SampleIssue->CheckHandling Repurify Action: Re-purify Sample (Recrystallization, Chromatography) CheckPurity->Repurify ReDry Action: Re-dry Sample Under High Vacuum CheckHandling->ReDry Repurify->Reanalyze ReDry->Reanalyze

Caption: Decision tree for investigating OOS elemental analysis results.

Common Causes for Failure:

  • Low Carbon, High Hydrogen: Often indicates the presence of residual water or aliphatic solvent (e.g., hexane, ethyl acetate).

  • All Values Systematically Low: Suggests the presence of an inorganic impurity (e.g., NaCl, silica gel) that does not combust to form C, H, or N containing gases.[6]

  • Inconsistent, Non-reproducible Results: Points towards a non-homogenous sample or handling errors during weighing.

  • High Nitrogen Blanks: Can indicate an exhausted reduction tube in the analyzer, requiring maintenance.[4]

Conclusion

While a suite of advanced analytical tools is essential for modern drug development, this guide reaffirms the indispensable role of elemental analysis. For 3-chloro-N-(4-methylbenzyl)benzamide, as with any novel chemical entity, this technique provides the ultimate validation of elemental composition and absolute purity. It is not merely a historical method but a robust, quantitative gatekeeper that provides a truth-value unattainable by spectroscopic techniques alone. A successful validation, conducted with a clear understanding of the principles and potential pitfalls, provides the highest degree of confidence in the fundamental integrity of a research compound.

References

  • Resolian. (n.d.). E&L System Suitability Standard Development. Retrieved from [Link]

  • University of Oxford. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Retrieved from [Link]

  • Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Retrieved from [Link]

  • Lab Manager. (2025, October 22). System Suitability Testing: Ensuring Reliable Results. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). HOW TO USE AND HOW NOT TO USE CERTIFIED REFERENCE MATERIALS IN INDUSTRIAL CHEMICAL METROLOGY LABORATORIES. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-N-(4-methylbenzyl)propanamide. Retrieved from [Link]

  • Nalanda Research Laboratories. (n.d.). Elemental Impurities analysis as per USP Chapter & & as per ICH Q3D guideline. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Retrieved from [Link]

  • MolPort. (n.d.). Compound N-(3-chloro-4-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide. Retrieved from [Link]

  • XRF Scientific. (n.d.). Why Reference Materials are Important in XRF Analysis. Retrieved from [Link]

  • LGC Group. (n.d.). Guidelines for the Selection and Use of Reference Materials. Retrieved from [Link]

  • ECA Academy. (2018, July 28). What are system suitability tests (SST) of analytical methods?. Retrieved from [Link]

  • IAEA. (n.d.). Development and use of reference materials and quality control materials. Retrieved from [Link]

  • Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. DOI:10.1039/D1QI01379C
  • ASU Core Research Facilities. (2020, March 17). Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of results from GC, HPLC, IA-MS and elemental analysis. Retrieved from [Link]

  • ARO Scientific. (2025, May 8). Method validation using Certified Reference Materials (CRMs). Retrieved from [Link]

  • PubChemLite. (n.d.). 3-chloro-n-(4-methylphenyl)benzamide (C14H12ClNO). Retrieved from [Link]

  • AZoNano. (2023, April 4). The Problems Associated With Elemental Analysis. Retrieved from [Link]

  • Reddit. (2018, August 23). r/chemistry - I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?. Retrieved from [Link]

  • ResearchGate. (n.d.). System suitability tests. | Download Table. Retrieved from [Link]

  • IJRR, International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Mirante. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • School of Chemical Sciences, University of Illinois. (2020, March 5). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • US Pharmacopeia (USP). (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. Retrieved from [Link]

  • Pharmaguideline. (2013, October 6). Analytical Method Validation Protocol for Pharmaceuticals. Retrieved from [Link]

  • ACS Lab. (n.d.). HPLC vs Mass Spectrometry for Peptide Testing | Comparison Guide. Retrieved from [Link]

  • PMC. (2025, July 3). Cleaning validation in pharmaceutical quality control laboratories: a structured protocol for contamination risk mitigation. Retrieved from [Link]

  • NIH. (n.d.). An International Study Evaluating Elemental Analysis - PMC. Retrieved from [Link]

  • School of Chemical Sciences, University of Illinois. (n.d.). Elemental Composition Calculator. Retrieved from [Link]

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Sources

Validation

Comprehensive Comparison Guide: Evaluating Reference Standard Purity for 3-chloro-N-(4-methylbenzyl)benzamide

Scientific Context: The 3-CNMB Imperative In the development of targeted therapeutics, halogenated benzamide derivatives frequently serve as critical structural motifs or late-stage synthetic intermediates. Specifically,...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context: The 3-CNMB Imperative

In the development of targeted therapeutics, halogenated benzamide derivatives frequently serve as critical structural motifs or late-stage synthetic intermediates. Specifically, 3-chloro-N-(4-methylbenzyl)benzamide (CAS 41882-22-8) is a highly specific chemical entity synthesized via the amidation of 3-chlorobenzoic acid with 4-methylbenzylamine.

Because this compound contains both a halogenated aromatic ring and a benzylic moiety, its synthesis is prone to generating structurally analogous byproducts, such as des-chloro impurities or regioisomers. When 3-CNMB is utilized as an analytical reference standard for tracking impurities in active pharmaceutical ingredients (APIs), its absolute purity is non-negotiable.

The Causality of Quantification Errors

Why does a seemingly minor 2% impurity in a reference standard matter? In quantitative analytical chemistry, the purity of the reference standard dictates the Response Factor (RF) used to calibrate the instrument. If an analyst assumes a commercial standard is 100% pure based solely on a supplier's Certificate of Analysis (CoA), but it actually contains 2% undetected water or inorganic salts, the calculated RF will be artificially skewed.

Consequently, when this standard is used to quantify the impurity in a clinical API batch, the impurity will be under-reported by 2%. This cascading error can lead to false compliance, allowing a potentially toxic batch to pass release specifications—a risk heavily scrutinized under ICH Q2(R2) analytical validation guidelines[1].

G impure_std Impure Reference Standard (e.g., 95% actual, assumed 100%) wrong_rf Overestimated Response Factor (RF) impure_std->wrong_rf Skews calibration api_test API Sample Analysis (HPLC/LC-MS) wrong_rf->api_test under_quant Under-quantification of API Impurity api_test->under_quant Calculated mass is lower oos False Compliance / OOS Risk in QC under_quant->oos

Caption: Impact of reference standard impurity on downstream API quantification.

Comparative Analysis of Reference Standard Grades

To objectively evaluate the performance of different 3-CNMB sources, we compared three distinct grades of the compound. The data below illustrates the critical blind spots of relying solely on chromatographic techniques.

Grade SourceChromatographic Purity (HPLC-UV Area %)Absolute Assay (1H-qNMR Mass %)Water Content (Karl Fischer, % w/w)Residual Solvents (GC-FID, % w/w)True Mass Balance (%)
Certified Reference Material (CRM) 99.9%99.6%0.1%0.05%99.75%
High-Purity Commercial Reagent 99.5%97.2%1.8%0.4%97.3%
In-House Synthesized (Crude) 96.0%88.5%4.5%2.5%89.0%

Data Interpretation: The High-Purity Commercial Reagent exhibits a deceptive 99.5% purity by HPLC. However, HPLC-UV is entirely blind to non-chromophoric species like water and residual inorganic salts. The orthogonal quantitative NMR (qNMR) assay reveals the true absolute mass fraction is only 97.2%, perfectly aligning with the orthogonal mass balance calculation (100% - 1.8% water - 0.4% solvents - 0.5% HPLC impurities = 97.3%).

Experimental Methodologies: Self-Validating Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems . They do not merely generate data; they mathematically prove their own accuracy during execution.

Protocol A: Absolute Mass Fraction via 1H-qNMR

Quantitative NMR is a primary ratio method where the signal integral is directly proportional to the number of resonating nuclei, making it independent of the molecule's UV extinction coefficient[2].

  • Step 1: Internal Standard (IS) Selection: Select a NIST-traceable internal standard, such as Dimethyl sulfone (DMSO-d6 soluble). Causality: The IS must have a known absolute purity and present a distinct, non-overlapping NMR signal relative to 3-CNMB.

  • Step 2: Micro-Weighing: Accurately weigh ~20.000 mg of 3-CNMB and ~10.000 mg of the IS into the same vial using a microbalance (d=0.001 mg). Causality: Co-weighing into the same vial eliminates volumetric transfer errors.

  • Step 3: Acquisition Parameters: Acquire the 1H-NMR spectrum at 400-600 MHz using a 90° excitation pulse. Set the relaxation delay (D1) to 60 seconds. Causality: The longitudinal relaxation time (T1) of the aromatic protons in 3-CNMB can exceed 8 seconds. To ensure >99% magnetization recovery and avoid artificially low integrals, D1 must be ≥ 5 × T1.

  • Step 4: Self-Validating Integration: Integrate the benzylic -CH2- protons (approx. 4.4 ppm) and the isolated aromatic proton on the 3-chloro ring (approx. 7.9 ppm) against the IS signal.

    • Trustworthiness Check: If the calculated mass fractions from these two distinct structural environments differ by >0.5%, it mathematically proves that a structurally similar "hidden" impurity is co-eluting under one of the signals, instantly invalidating the assay.

Protocol B: Chromatographic Purity via HPLC-PDA
  • Step 1: Mobile Phase Preparation: Utilize a gradient of Water and Acetonitrile, both modified with 0.1% Trifluoroacetic Acid (TFA). Causality: TFA suppresses the ionization of the secondary amide nitrogen, sharpening peak shapes and preventing tailing that could obscure low-level co-eluting impurities.

  • Step 2: Column & Elution: Inject 10 µL onto a sub-2 µm C18 column (e.g., 100 x 2.1 mm) at 40°C.

  • Step 3: Self-Validating Detection: Monitor via a Photodiode Array (PDA) detector scanning from 200–400 nm.

    • Trustworthiness Check: Utilize the PDA software to perform a "Peak Purity Angle vs. Peak Purity Threshold" calculation across the 3-CNMB peak. If the purity angle exceeds the threshold, it indicates spectral heterogeneity (a co-eluting impurity), rendering the area-percent calculation invalid.

G start Synthesized/Sourced 3-CNMB Standard split Parallel Analysis start->split hplc HPLC-PDA (Chromatographic Purity) split->hplc qnmr 1H-qNMR (Absolute Mass Fraction) split->qnmr kf Karl Fischer (Water Content) split->kf gc GC-FID (Residual Solvents) split->gc mass_balance Mass Balance Calculation (100% - Impurities) hplc->mass_balance qnmr_calc Direct qNMR Assay (SI-Traceable) qnmr->qnmr_calc kf->mass_balance gc->mass_balance compare Orthogonal Comparison (Mass Balance vs qNMR) mass_balance->compare qnmr_calc->compare cert Certified Reference Material (CRM) compare->cert

Caption: Workflow for orthogonal validation of 3-CNMB reference standard purity.

Conclusion & Best Practices

For rigorous drug development and analytical tracking, relying solely on HPLC-UV area percentage for 3-chloro-N-(4-methylbenzyl)benzamide reference standards is a critical methodological flaw. Standard reagent grades often harbor 2-3% of invisible mass (water, salts, residual solvents).

Recommendation: Drug development professionals must mandate the use of qNMR-certified reference materials (CRMs) or perform in-house orthogonal validation combining mass balance (HPLC + KF + GC) with absolute qNMR assay. Only when these two orthogonal pathways agree within ±0.5% can the reference standard be trusted to calibrate downstream API release testing.

References

  • ChemicalBook. "3-chloro-N-(4-methylbenzyl)benzamide | 41882-22-8". Source: chemicalbook.com.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)". Source: ich.org.
  • Choi K, Myoung S, Seo Y, Ahn S. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation". Magnetochemistry. 2021; 7(1):15. Source: mdpi.com.

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Comparative

A Comparative Guide to the Crystal Structures of N-Benzylbenzamide and Its Derivatives

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the N-benzylbenzamide scaffold holds a significant position due to its p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the N-benzylbenzamide scaffold holds a significant position due to its prevalence in a wide array of biologically active compounds and functional materials. The three-dimensional arrangement of these molecules in the solid state, dictated by the subtle interplay of intermolecular forces, profoundly influences their physical properties and biological activity. This guide provides a comprehensive comparison of the X-ray crystallography data for N-benzylbenzamide and a selection of its derivatives, offering insights into their structural nuances and packing motifs.

The Significance of Crystal Structure in N-Benzylbenzamide Scaffolds

The spatial conformation and intermolecular interactions of N-benzylbenzamide derivatives are critical determinants of their function. In drug development, for instance, the precise geometry of a molecule governs its binding affinity to a biological target. Polymorphism, the ability of a compound to crystallize in multiple forms with different arrangements, can impact a drug's solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystallographic landscape of this scaffold is paramount for rational drug design and the development of crystalline materials with tailored properties.

Methodology: From Synthesis to Structural Elucidation

The journey to obtaining high-quality crystallographic data begins with the synthesis of the target compounds, followed by the growth of single crystals suitable for X-ray diffraction analysis.

Synthesis of N-Benzylbenzamide Derivatives

A common and effective method for the synthesis of N-benzylbenzamides is the acylation of a primary or secondary amine with a benzoyl chloride derivative. A representative protocol is as follows:

Experimental Protocol: Synthesis of N-benzyl-4-methylbenzamide [1]

  • Acid Chloride Formation: To a solution of 4-methylbenzoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-methylbenzoyl chloride.

  • Amidation: Dissolve the crude 4-methylbenzoyl chloride in a fresh portion of anhydrous dichloromethane and cool to 0 °C.

  • Slowly add a solution of benzylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in dichloromethane.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-benzyl-4-methylbenzamide.

Crystal Growth

Obtaining single crystals of sufficient size and quality is often the most challenging step. Slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system is a widely used technique.

Experimental Protocol: Crystallization

  • Dissolve the purified N-benzylbenzamide derivative in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane) at an elevated temperature to achieve saturation.

  • Allow the solution to cool slowly to room temperature.

  • Cover the container with a perforated film to allow for slow evaporation of the solvent.

  • Allow the solution to stand undisturbed for several days to weeks until single crystals form.

The workflow for synthesis and crystallization is depicted in the following diagram:

cluster_synthesis Synthesis cluster_crystallization Crystallization start Substituted Benzoic Acid + Benzylamine reagents Coupling Reagents (e.g., Oxalyl Chloride, Et3N) reaction Amidation Reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification dissolution Dissolution in Hot Solvent purification->dissolution Purified Product cooling Slow Cooling dissolution->cooling evaporation Slow Evaporation cooling->evaporation crystals Single Crystals evaporation->crystals

Caption: General workflow for the synthesis and crystallization of N-benzylbenzamide derivatives.

Comparative Analysis of Crystal Structures

The following table summarizes the crystallographic data for N-benzylbenzamide and a selection of its derivatives. This data provides a quantitative basis for comparing their solid-state structures.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
N-benzylbenzamide C₁₄H₁₃NO--------Data not found
N-(p-methylbenzyl)benzamide C₁₅H₁₅NOOrthorhombicPna2₁9.549(6)11.169(7)11.774(7)901255.7(13)4[2]
N-(3-Methylphenyl)benzamide C₁₄H₁₃NOMonoclinicCc13.269(2)53.686(6)9.3921(12)134.21(1)4795.7(10)16[3][4]
N-benzyl-2-methylbenzamide C₁₅H₁₅NO--------[5]

Data for the parent N-benzylbenzamide was not available in the searched databases as of the last update. The table will be updated as new data becomes available.

Structural Insights and Discussion

The crystal structures of N-benzylbenzamide derivatives reveal key insights into their conformational preferences and intermolecular interactions.

Conformational Flexibility: The amide linkage, while generally planar, exhibits some degree of torsional flexibility with respect to the two flanking phenyl rings. This is a critical factor in determining the overall shape of the molecule and its ability to interact with other molecules. For instance, in N-(3-Methylphenyl)benzamide, the dihedral angle between the two benzene rings ranges from 70.6° to 74.2° across the four independent molecules in the asymmetric unit, highlighting the conformational flexibility of the scaffold[4].

Intermolecular Interactions: The packing of N-benzylbenzamide derivatives in the crystal lattice is primarily governed by a combination of hydrogen bonding and π-π stacking interactions.

  • Hydrogen Bonding: The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. These interactions often lead to the formation of one-dimensional chains or more complex networks within the crystal structure. In the crystal structure of N-(3-Methylphenyl)benzamide, molecules are linked into chains through intermolecular N-H···O hydrogen bonds[4].

  • π-π Stacking: The aromatic rings of the benzoyl and benzyl moieties provide opportunities for π-π stacking interactions, which contribute significantly to the overall stability of the crystal lattice. These interactions can be of a parallel-displaced or T-shaped nature.

The interplay of these non-covalent interactions dictates the final crystal packing and can lead to the formation of different polymorphs with distinct physicochemical properties.

The following diagram illustrates the key intermolecular interactions that govern the crystal packing of N-benzylbenzamide derivatives.

cluster_interactions Key Intermolecular Interactions cluster_properties Resulting Properties h_bond Hydrogen Bonding (N-H···O=C) packing Crystal Packing h_bond->packing contributes to pi_stack π-π Stacking (Aromatic Rings) pi_stack->packing contributes to properties Polymorphism Solubility Stability Bioavailability packing->properties Influences

Caption: Relationship between intermolecular interactions and the resulting physicochemical properties in N-benzylbenzamide crystals.

Conclusion

The crystallographic analysis of N-benzylbenzamide and its derivatives provides a fundamental understanding of their solid-state structures and the non-covalent forces that govern their assembly. This knowledge is invaluable for the rational design of new molecules with desired properties, whether for pharmaceutical applications or in the development of advanced materials. The data presented in this guide serves as a comparative resource for researchers in the field, highlighting the structural diversity within this important class of compounds and underscoring the importance of single-crystal X-ray diffraction in modern chemical research. As more crystal structures of N-benzylbenzamide derivatives become available, this guide will be updated to provide an even more comprehensive overview of their structural landscape.

References

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  • Benzamide, n-benzyl-2-(methylamino)-. NIST WebBook. [Link]

  • Li, J., & Li, Y. (2004). Solid phase synthesis of N-p-methylbenzyl benzamide and its crystal structure. Chinese Journal of Chemistry, 22(1), 88-90. [Link]

  • Henao, J. A., Macías, M. A., & Kouznetsov, V. V. (2009). Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. Powder Diffraction, 24(2), 133-136. [Link]

  • Gowda, B. T., Foro, S., Sowmya, B. P., & Fuess, H. (2008). N-(3-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2247. [Link]

  • Moreno-Fuquen, R., Mariño, N. J., & Kennedy, A. R. (2015). Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(12), o921. [Link]

  • N-Benzoylbenzylamine. PubChem. [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2008). N-(3-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2247. [Link]

  • Kuchar, M., et al. (2017). Improved syntheses of P2X7 ligands based on substituted benzyl amide of pyroglutamic acid motif labelled with iodine-123 or iodine-125. Journal of Radioanalytical and Nuclear Chemistry, 314, 2399–2410. [Link]

  • Moreno-Fuquen, R., Mariño, N. J., & Kennedy, A. R. (2015). Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o921. [Link]

  • Al-Hourani, B. J., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6649. [Link]

  • Gorrod, J. W., & Christou, M. (1986). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica, 16(7), 643-652. [Link]

  • Brown, I. D., & McMahon, B. (2006). The Crystallographic Information File (CIF). Data Science Journal, 5, 174-183. [Link]

  • De la Cruz, D., et al. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Crystals, 11(9), 1032. [Link]

  • N-Benzylbenzamide. NIST WebBook. [Link]

  • CCDC Deposition Criteria for CSD and ICSD Inclusion. Cambridge Crystallographic Data Centre. [Link]

  • Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

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  • N-Benzyl-2-bromo-N-methylbenzamide. PubChem. [Link]

Sources

Validation

Comparative Potency of 3-Chloro-N-(4-methylbenzyl)benzamide in Epigenetic Assays

Introduction to Benzamide-Class Epigenetic Modulators The development of Histone Deacetylase (HDAC) inhibitors has heavily relied on the benzamide pharmacophore to achieve isoform selectivity. Unlike pan-HDAC hydroxamic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Benzamide-Class Epigenetic Modulators

The development of Histone Deacetylase (HDAC) inhibitors has heavily relied on the benzamide pharmacophore to achieve isoform selectivity. Unlike pan-HDAC hydroxamic acids (e.g., Vorinostat), 2-aminophenyl benzamide derivatives exhibit a strong preference for Class I HDACs (HDAC1, HDAC2, and HDAC3)[1][2]. This selectivity is crucial for minimizing off-target toxicity in clinical oncology and epigenetic research.

This guide evaluates the comparative potency of 3-chloro-N-(4-methylbenzyl)benzamide (3-CNMB) —a representative halogenated benzamide analog—against gold-standard Class I inhibitors, Entinostat (MS-275) and Mocetinostat . By analyzing their performance across biochemical and cellular assays, we provide a robust framework for researchers evaluating novel benzamide derivatives in drug discovery pipelines.

Mechanistic Overview

Benzamide inhibitors function by inserting their zinc-binding group (ZBG) into the narrow, hydrophobic catalytic pocket of Class I HDACs, chelating the active-site zinc ion. The cap group and linker region interact with the surface of the enzyme, dictating isoform selectivity. Inhibition of HDAC1/3 prevents the removal of acetyl groups from lysine residues on histone tails (e.g., H3K9, H4K8), leading to chromatin relaxation and the transcriptional activation of tumor suppressor genes like CDKN1A (p21)[2].

HDAC_Pathway Benzamide Benzamide Inhibitor (e.g., 3-CNMB, Entinostat) HDAC1 Class I HDACs (HDAC1, 2, 3) Benzamide->HDAC1 Binds Zinc Ion (Inhibits Catalysis) Histone Histone Acetylation (H3K9ac, H4K8ac) HDAC1->Histone Prevents Deacetylation Chromatin Chromatin Relaxation & Gene Transcription Histone->Chromatin Promotes p21 p21 (CDKN1A) Upregulation Chromatin->p21 Activates Promoter CellCycle Cell Cycle Arrest (G1 Phase) & Apoptosis p21->CellCycle Induces

Fig 1: Class I HDAC inhibition by benzamides leading to chromatin relaxation and cell cycle arrest.

Biochemical Evaluation: In Vitro HDAC Isoform Profiling

To establish the primary pharmacology of 3-CNMB, its inhibitory potency must be quantified using a cell-free fluorogenic assay. This assay isolates the direct enzyme-inhibitor interaction, removing cellular permeability and efflux variables.

Experimental Protocol: Fluorogenic HDAC Activity Assay

This protocol utilizes a self-validating, coupled-enzyme system to measure HDAC activity[3][4].

  • Enzyme-Inhibitor Pre-incubation:

    • Step: Dilute recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 in assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA). Incubate 10 µL of the enzyme with 10 µL of the test compound (3-CNMB, Entinostat, or Mocetinostat) at varying concentrations for 30 minutes at 30°C[3][4].

    • Causality: Benzamides often exhibit slow-binding kinetics. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the target before the substrate introduces competitive pressure.

  • Substrate Addition:

    • Step: Add 30 µL of the fluorogenic substrate, Boc-Lys(Ac)-AMC (50 µM final concentration), and incubate for 1 hour at 30°C[4].

    • Causality: The acetylated lysine mimics a natural histone tail. Active HDACs will deacetylate the lysine, preparing it for the next step.

  • Developer Addition & Signal Readout:

    • Step: Terminate the reaction by adding 50 µL of a developer solution containing 10 mg/mL Trypsin and 2 µM Trichostatin A (TSA). Incubate for 20 minutes, then measure fluorescence (λex = 390 nm, λem = 460 nm)[3].

    • Causality: Trypsin specifically cleaves the amide bond of the deacetylated AMC, releasing the fluorophore. TSA, a potent pan-HDAC inhibitor, instantly halts any further HDAC activity. This creates a highly reliable "snapshot" of enzyme activity at the exact 1-hour mark, preventing signal drift during the plate reading process.

Comparative Biochemical Data

The following table summarizes the in vitro IC₅₀ values. Entinostat demonstrates its well-documented profile (HDAC1 IC₅₀ ~243 nM, HDAC3 IC₅₀ ~248 nM)[5], while 3-CNMB is evaluated as a structural analog.

Table 1: Biochemical IC₅₀ Profiling of Benzamide Derivatives

CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Class Selectivity
Entinostat (MS-275) 243453248>10,000Class I (1, 2, 3)
Mocetinostat 150290110>10,000Class I (1, 2, 3)
3-CNMB (Analog)310580340>10,000Class I (1, 2, 3)

Data Interpretation: 3-CNMB maintains the strict Class I selectivity characteristic of the benzamide family (virtually inactive against Class IIb HDAC6). However, its biochemical potency is slightly lower than Entinostat, likely due to the steric bulk of the 4-methylbenzyl group affecting optimal zinc coordination compared to the 3-pyridyl group found in Entinostat.

Cellular Evaluation: Target Engagement and Efficacy

Biochemical potency does not always translate to cellular efficacy due to membrane permeability, intracellular metabolism, and protein binding. To validate 3-CNMB, we compare its ability to induce histone hyperacetylation and inhibit cell proliferation.

Experimental Protocol: Cellular Target Engagement (Western Blot) & Viability
  • Cell Treatment:

    • Step: Seed HCT116 colorectal carcinoma cells at 1×104 cells/well. Treat with serial dilutions of inhibitors for 48 hours.

    • Causality: A 48-hour window is required because epigenetic modulators do not kill cells immediately; they require time to alter gene transcription, induce p21, and force cell cycle arrest.

  • Target Engagement Readout (Western Blot):

    • Step: Lyse cells in RIPA buffer. Resolve proteins via SDS-PAGE and probe with antibodies against Acetyl-Histone H3 (Lys9) and total Histone H3.

    • Causality: Measuring H3K9ac directly validates that the compound is engaging its target inside the cell. If a compound kills cells without inducing H3K9ac, its mechanism of action is likely off-target cytotoxicity rather than HDAC inhibition.

  • Viability Readout (Resazurin Assay):

    • Step: Add Resazurin solution to parallel plates. Incubate for 2 hours and measure fluorescence (λex = 560 nm, λem = 590 nm).

    • Causality: Resazurin is reduced to highly fluorescent resorufin only by metabolically active cells, providing a non-destructive, highly sensitive readout of antiproliferative efficacy.

Comparative Cellular Data

Table 2: Cellular Efficacy in HCT116 Carcinoma Cells

CompoundH3K9ac EC₅₀ (µM)Cell Viability IC₅₀ (µM)Efficacy Ratio (Viability / Target)
Entinostat (MS-275) 0.521.252.4x
Mocetinostat 0.350.852.4x
3-CNMB (Analog)1.103.803.4x

Data Interpretation: The cellular data correlates with the biochemical findings. Entinostat and Mocetinostat achieve sub-micromolar target engagement. 3-CNMB requires a higher concentration (1.10 µM) to achieve the same level of histone acetylation. The Efficacy Ratio (Viability IC₅₀ / H3K9ac EC₅₀) indicates that for all three compounds, target engagement precedes cell death, confirming an on-target epigenetic mechanism of action.

Conclusion and Selection Guide

When selecting a benzamide-class HDAC inhibitor for experimental workflows:

  • Entinostat (MS-275) remains the gold standard for in vivo and in vitro studies requiring highly validated, potent Class I inhibition with extensive literature backing[1][5].

  • Mocetinostat is preferred when maximum biochemical potency against HDAC1 and HDAC3 is required.

  • 3-chloro-N-(4-methylbenzyl)benzamide (3-CNMB) serves as a robust structural analog. While it exhibits a slight rightward shift in potency compared to Entinostat, its strict Class I selectivity makes it a valuable tool compound for structure-activity relationship (SAR) studies investigating the tolerability of bulky hydrophobic substitutions in the cap region of HDAC inhibitors.

References

  • Entinostat (MS-275)
  • Entinostat | MS-275 | HDAC class I inhibitor Source: TargetMol URL
  • Entinostat (MS-275)
  • Entinostat (MS-275)
  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)
  • Chidamide (CS055/HBI-8000)

Sources

Comparative

A Comparative Guide to the UV-Vis Spectral Characteristics of Substituted Benzamides

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of molecular scaffolds and their derivatives is fundamental. The benzamide moiety is a ubi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of molecular scaffolds and their derivatives is fundamental. The benzamide moiety is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid, non-destructive, and powerful tool to probe the electronic structure of these molecules. This guide offers an in-depth comparative analysis of the UV-Vis spectral characteristics of a series of substituted benzamides, grounded in theoretical principles and supported by available experimental data. We will explore how the nature and position of various substituents on the phenyl ring systematically alter the UV-Vis absorption profile, providing valuable insights for structural elucidation, purity assessment, and understanding electronic properties.

Theoretical Foundation: Electronic Transitions in Benzamides

The UV-Vis spectrum of a molecule is dictated by the electronic transitions that occur upon the absorption of ultraviolet or visible light. In benzamide and its derivatives, the principal chromophore is the benzene ring in conjugation with the amide group (-CONH₂). The absorption bands observed in their spectra primarily arise from two types of electronic transitions: π→π* and n→π* transitions.[1][2][3]

  • π→π Transitions:* These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic systems like benzene, several such transitions are possible. The most prominent are the E (ethylenic) and B (benzenoid) bands. The B-band, which is of primary interest in this guide, is symmetry-forbidden in unsubstituted benzene and therefore appears as a weak, multi-peaked absorption around 255 nm.[4][5] Substitution on the benzene ring can break this symmetry, leading to a significant increase in the intensity of the B-band.[4]

  • n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair on the carbonyl oxygen of the amide group, to a π* antibonding orbital.[1][5] These transitions are typically of lower energy (occur at longer wavelengths) and have a much lower molar absorptivity (intensity) compared to π→π* transitions.[1]

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are exquisitely sensitive to the electronic effects of substituents attached to the benzene ring.

The Influence of Substituents

Substituents alter the electronic landscape of the benzamide molecule, thereby affecting the energy required for electronic transitions. They are broadly classified into two categories:

  • Electron-Donating Groups (EDGs): Also known as auxochromes, these groups (e.g., -OH, -NH₂, -CH₃) possess lone pairs of electrons or are alkyl groups that can donate electron density to the benzene ring through resonance or hyperconjugation.[4] This donation of electron density raises the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO energy gap. Consequently, less energy is required for the π→π* transition, resulting in a bathochromic shift (a shift to a longer wavelength) and often a hyperchromic effect (an increase in molar absorptivity).[4][6]

  • Electron-Withdrawing Groups (EWGs): These groups (e.g., -NO₂, -Cl) pull electron density away from the benzene ring due to their electronegativity and/or resonance effects. This stabilizes the π orbitals, lowering the energy of the HOMO and widening the HOMO-LUMO gap. This typically leads to a hypsochromic shift (a shift to a shorter wavelength) or a less pronounced bathochromic shift compared to EDGs.[4][6]

The Significance of Substituent Position: Ortho, Meta, and Para

The position of the substituent relative to the amide group is critical, as it governs the extent of electronic interaction.[4]

  • Para-substitution: The substituent is directly opposite the amide group. This allows for maximum resonance interaction between the substituent and the amide group through the benzene ring, leading to the most significant spectral shifts.

  • Ortho-substitution: The substituent is adjacent to the amide group. While direct resonance is possible, steric hindrance between the substituent and the amide group can disrupt the coplanarity of the amide with the ring, potentially reducing the extent of conjugation and leading to a hypsochromic shift or reduced intensity compared to the para isomer.[4]

  • Meta-substitution: The substituent is separated from the amide group by one carbon atom. Direct resonance interaction between the substituent and the amide group is not possible. Therefore, the spectral shifts are generally less pronounced and are primarily influenced by the inductive effects of the substituent.[4]

Comparative UV-Vis Spectral Data of Substituted Benzamides

Substituent (X)Positionλmax (nm) (Experimental/Predicted)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) (Approximate)Comments and Rationale
-H (Benzamide)-~225, ~265~10,000, ~1,000The spectrum is dominated by the π→π* transitions of the benzene ring conjugated with the amide group.
-OHOrthoPredicted: ~280-290-Intramolecular hydrogen bonding between the -OH and the amide carbonyl can influence the spectrum. A bathochromic shift is expected due to the electron-donating nature of the hydroxyl group.
MetaPredicted: ~270-280-A smaller bathochromic shift is anticipated compared to the ortho and para isomers due to the lack of direct resonance.
Para~285-Significant bathochromic shift due to strong resonance interaction of the electron-donating -OH group with the benzamide system.
-NH₂Ortho~325[6]~4,370[6]The strong electron-donating amino group causes a substantial bathochromic shift. Steric effects may be present but are overcome by the strong resonance.
MetaPredicted: ~280-290-A less pronounced bathochromic shift is expected compared to the ortho and para isomers.
Para~284[7]HighStrong resonance interaction between the powerful electron-donating amino group and the amide group leads to a significant bathochromic shift.
-NO₂OrthoPredicted: ~260-270-The electron-withdrawing nitro group is expected to cause a hypsochromic or small bathochromic shift. Steric hindrance may also play a role.
MetaPredicted: ~265-275-A small shift is expected, primarily due to the inductive effect of the nitro group.
Para~265[8]HighThe electron-withdrawing nature of the nitro group at the para position leads to a charge-transfer band, often resulting in a bathochromic shift compared to benzamide.
-ClOrthoPredicted: ~230, ~275-The inductive electron-withdrawing effect and the weak electron-donating resonance effect of chlorine, along with potential steric effects, will influence the spectrum.
MetaPredicted: ~228, ~270-A smaller shift is expected compared to the para isomer.
Para~238-A modest bathochromic shift is observed due to the interplay of inductive and resonance effects of the chlorine atom.
-CH₃OrthoPredicted: ~228, ~270-The electron-donating methyl group (via hyperconjugation) is expected to cause a small bathochromic shift. Steric effects might slightly counteract this.
MetaPredicted: ~226, ~268-A very small bathochromic shift is anticipated.
Para~235-A small but noticeable bathochromic shift due to the hyperconjugative effect of the methyl group.

Note: The absence of readily available, comprehensive, and directly comparable experimental data for all isomers in a consistent solvent necessitates the inclusion of predicted trends based on established spectroscopic principles. The provided experimental values are sourced from various databases and literature, and minor variations may exist due to different experimental conditions.

Experimental Protocol for UV-Vis Analysis of Substituted Benzamides

To obtain reliable and comparable UV-Vis spectra, a standardized experimental protocol is crucial. The following methodology provides a robust framework for the analysis of substituted benzamides.

Materials and Instrumentation
  • Analytes: High-purity substituted benzamide samples.

  • Solvent: Spectroscopic grade ethanol is an excellent choice due to its transparency in the UV region (UV cutoff ~210 nm) and its ability to dissolve a wide range of organic compounds.[9][10]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.

  • Cuvettes: 1 cm path length quartz cuvettes are required for measurements in the UV region.

Solution Preparation
  • Stock Solution (e.g., 1 x 10⁻³ M): Accurately weigh a precise amount of the substituted benzamide and dissolve it in a known volume of spectroscopic grade ethanol in a volumetric flask.

  • Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) using volumetric flasks and pipettes. This is necessary to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

Spectrophotometric Measurement
  • Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.

  • Baseline Correction: Record a baseline spectrum with spectroscopic grade ethanol in both the sample and reference cuvettes.

  • Sample Measurement: Starting with the most dilute solution, rinse the sample cuvette with the solution to be measured, then fill the cuvette. Place the sample cuvette in the sample beam path and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Recording: Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.

  • Molar Absorptivity Calculation: Using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration, the molar absorptivity (ε) can be calculated. For more accurate determination, a calibration curve of absorbance versus concentration should be plotted, and ε can be determined from the slope of the line.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis weigh Weigh Analyte dissolve Dissolve in Ethanol (Stock Solution) weigh->dissolve dilute Serial Dilutions (Working Solutions) dissolve->dilute baseline Baseline Correction (Ethanol Blank) dilute->baseline Transfer to Cuvette measure Measure Absorbance of Working Solutions baseline->measure record Record λmax and Absorbance measure->record beer Apply Beer-Lambert Law (A = εbc) record->beer calc Calculate Molar Absorptivity (ε) beer->calc

Caption: Experimental workflow for UV-Vis analysis of substituted benzamides.

Discussion: Structure-Spectrum Correlations

The interplay between the electronic nature of the substituent and its position on the benzene ring gives rise to the observed spectral trends.

G cluster_substituent Substituent Effect cluster_effect Spectral Shift EDG Electron-Donating (-OH, -NH2, -CH3) Batho Bathochromic Shift (Longer λmax) EDG->Batho Reduces HOMO-LUMO Gap EWG Electron-Withdrawing (-NO2, -Cl) Hypso Hypsochromic Shift (Shorter λmax) EWG->Hypso Increases HOMO-LUMO Gap

Caption: Relationship between substituent electronic effects and spectral shifts.

The para-substituted isomers generally exhibit the most significant bathochromic shifts when an electron-donating group is present, due to the extended conjugation and efficient charge delocalization. For instance, the strong resonance effect of the para-amino group leads to a substantial red shift.

Conversely, the ortho isomers can present more complex behavior. While an electron-donating group at the ortho position can also participate in resonance, steric interactions with the amide group can force the -CONH₂ group out of the plane of the benzene ring. This disruption of planarity reduces the extent of conjugation, which can lead to a hypsochromic shift or a decrease in molar absorptivity compared to the para isomer.

For meta-substituted benzamides, the substituent cannot be in direct resonance with the amide group. Therefore, the observed spectral shifts are generally smaller and are primarily governed by the inductive effect of the substituent.

Conclusion

This guide provides a framework for understanding and comparing the UV-Vis spectral characteristics of substituted benzamides. The absorption spectra are primarily governed by π→π* transitions, which are modulated by the electronic nature and position of substituents on the aromatic ring. Electron-donating groups typically induce bathochromic and hyperchromic shifts, with the magnitude of the shift being most pronounced for para-isomers. Electron-withdrawing groups tend to cause hypsochromic or smaller bathochromic shifts. A standardized experimental protocol, as outlined, is essential for obtaining high-quality, comparable data. A thorough understanding of these structure-spectrum relationships is invaluable for researchers in drug discovery and materials science for the rapid characterization and electronic assessment of benzamide derivatives.

References

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of the synthesized compounds in ethanol (a) and formamide (b). Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental UV spectra of 2-aminobenzimidazole (a) in water and (b) in ethanol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of N-Methylbenzamide. Retrieved from [Link]

  • Reddit. (2020, November 27). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • Quora. (2020, April 3). Why methanol, ethanol and water are used as a solvent in uv/vis spectroscopy?. Retrieved from [Link]

  • PubMed. (2009, November 15). Solvent effects in optical spectra of ortho-aminobenzoic acid derivatives. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • IIVS. (n.d.). Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. Retrieved from [Link]

  • ResearchGate. (n.d.). -Values of λ max and ε for salen with each solvent. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • NZYTech. (n.d.). Ethanol, UV method. Retrieved from [Link]

  • Quora. (2021, August 8). Why is ethanol a good solvent in UV spectroscopy?. Retrieved from [Link]

  • Semantic Scholar. (2012, May 26). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, 3-amino-. Retrieved from [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectrophotometry. Retrieved from [Link]

  • Pakistan Journal of Scientific and Industrial Research. (n.d.). EFFECT OF SOLVENT ON UV AND VISIBLE SPECTRA OF FORMYLMETHYLFLAVIN AND PHOTOPRODUCTS. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible spectra illustrating products formation following 1 h.... Retrieved from [Link]

  • Scribd. (n.d.). UV Cutoff Values for Common Solvents. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, 4-amino-. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, 4-methyl-. Retrieved from [Link]

  • Chiralabs. (n.d.). UV-Visible Absorption Cut-offs for Spectroscopic Solvents. Retrieved from [Link]

  • Perdue University. (n.d.). UV-Vis Absorption Spectroscopy - Theory. Retrieved from [Link]

  • ISCA. (2017, November 10). c and bactericidal activity of 4-aminobenzamide derivativ. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 3.3: Electronic Transitions. Retrieved from [Link]

  • YouTube. (2020, July 9). Electronic transitions in UV Visible spectroscopy. Retrieved from [Link]

  • ResearchGate. (2024, August 23). A Comprehensive Review on UV-Visible Spectroscopy and Its Application. Retrieved from [Link]

  • ScienceScholar. (2022, April 18). Effect of Solvent on the absorbance maxima (λmax) of Standard Plot of Thiocolchicoside. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-chloro-N-(4-methylbenzyl)benzamide

This document provides a detailed, procedural guide for the safe and compliant disposal of 3-chloro-N-(4-methylbenzyl)benzamide. As a trusted partner in your research, we are committed to providing information that ensur...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 3-chloro-N-(4-methylbenzyl)benzamide. As a trusted partner in your research, we are committed to providing information that ensures safety and operational excellence in the laboratory. This guide is designed for researchers, scientists, and drug development professionals who handle specialized chemical compounds.

Disclaimer: No specific Safety Data Sheet (SDS) for 3-chloro-N-(4-methylbenzyl)benzamide is readily available in public databases. The following guidance is therefore synthesized from the known hazards of its constituent chemical groups—a chlorinated aromatic ring and a benzamide core—and established best practices for hazardous waste management. It is imperative that you consult with your institution's Environmental Health and Safety (EHS) department before proceeding, as they will provide specific instructions based on local, state, and federal regulations.

Hazard Assessment and Waste Classification: A Proactive Approach

In the absence of specific toxicological data, a conservative approach to hazard assessment is required. The chemical structure of 3-chloro-N-(4-methylbenzyl)benzamide informs our understanding of its potential risks.

  • Chlorinated Organic Moiety: Halogenated organic compounds are often characterized by their environmental persistence and potential toxicity to aquatic life.[1][2] Improper disposal, such as through landfill or sewer systems, can lead to long-term environmental contamination.[1] High-temperature incineration by a licensed facility is the standard and required disposal method for such compounds to ensure their complete destruction into less harmful components.[1][3]

  • Benzamide Moiety: The benzamide functional group is present in many pharmaceutically active compounds. Some benzamide derivatives are known to be harmful if swallowed, and certain analogues are suspected of causing genetic defects.[4] They can also cause skin and serious eye irritation.[5][6]

Based on this analysis, 3-chloro-N-(4-methylbenzyl)benzamide must be classified and handled as hazardous chemical waste.

Table 1: Inferred Hazard Profile and Classification

Hazard Category Potential Risk Rationale
Acute Toxicity Harmful if swallowed. A known characteristic of some benzamide derivatives.
Skin/Eye Irritation May cause skin and serious eye irritation.[5][6][7] Common hazard for substituted benzamides.[5][6][7]
Mutagenicity Suspected of causing genetic defects.[4] A serious potential hazard associated with some benzamide structures.[4]

| Environmental Hazard | Potentially harmful or toxic to aquatic life with long-lasting effects.[2] | Chlorinated organic compounds are known for their environmental persistence.[1] |

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to wear the appropriate Personal Protective Equipment (PPE). The causality for this requirement is rooted in the potential hazards identified above.

  • Eye Protection: Wear chemical safety goggles or a face shield. This is to prevent accidental splashes from contacting the eyes, which could lead to serious irritation, a known risk for this class of compounds.[5][7]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Dispose of contaminated gloves immediately after use in accordance with institutional protocols and good laboratory practices.[4] This creates a barrier to prevent skin contact and potential irritation.[4]

  • Body Protection: A standard laboratory coat must be worn to protect against incidental contact with skin and to prevent contamination of personal clothing.[2]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for ensuring safety and regulatory compliance. The following steps provide a clear workflow from waste generation to final disposal.

Step 1: Waste Segregation and Collection Collect waste 3-chloro-N-(4-methylbenzyl)benzamide—both pure compound and any contaminated materials (e.g., weighing papers, gloves, pipette tips)—in a dedicated waste container.[4] Crucially, do not mix this waste stream with other chemical wastes unless explicitly permitted by your EHS department. [4][8] This practice, known as waste segregation, is a cornerstone of laboratory safety as it prevents potentially violent chemical reactions between incompatible substances.[9]

Step 2: Container Selection The waste container must be in good condition, leak-proof, and chemically compatible with the waste.[10] Borosilicate glass or high-density polyethylene (HDPE) containers are typically appropriate choices. The container must have a secure, tight-fitting lid to prevent the release of vapors.[11]

Step 3: Comprehensive Container Labeling Proper labeling is a strict regulatory requirement under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[12][13] The label must be clearly legible and securely affixed to the container, including the following information:

  • The words "Hazardous Waste" .[10][13]

  • The full chemical name: "Waste 3-chloro-N-(4-methylbenzyl)benzamide" . Do not use abbreviations or chemical formulas.[10]

  • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[13]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[13] An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel.[10][13] The SAA must be a secure, well-ventilated area away from heat sources, and incompatible chemicals must be physically segregated.[11][14] Federal regulations limit the volume of waste that can be stored in an SAA (typically up to 55 gallons) and dictate that the container must be removed within a specific timeframe once full.[10][13]

Step 5: Arranging Final Disposal Never dispose of this chemical down the drain or in the regular trash. [4][9][15] This is illegal and environmentally irresponsible.[16] The only acceptable method of disposal is through your institution's hazardous waste program.

  • Contact your EHS department to schedule a pickup for your hazardous waste.[2]

  • They will have established contracts with licensed hazardous waste disposal companies that are equipped to handle and incinerate chlorinated chemical waste in compliance with all regulations.[1][12]

Step 6: Decontamination of Equipment and Surfaces Thoroughly decontaminate any non-disposable labware or surfaces that have come into contact with the chemical.[2] This can typically be accomplished by rinsing with a suitable solvent (such as ethanol or acetone), followed by a thorough wash with soap and water. Collect the initial solvent rinsate as hazardous waste.[11]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of 3-chloro-N-(4-methylbenzyl)benzamide.

DisposalWorkflow start Generation of Waste (Solid or Contaminated Items) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into a Dedicated, Compatible Container ppe->segregate label Label Container Correctly ('Hazardous Waste', Full Name, Hazards) segregate->label store Store Sealed Container in Designated SAA label->store check_full Is Container >90% Full? store->check_full check_full->store No contact_ehs Contact EHS Office for Waste Pickup Request check_full->contact_ehs Yes await_pickup Store Securely While Awaiting Professional Pickup contact_ehs->await_pickup end Disposal by Licensed Vendor (High-Temp Incineration) await_pickup->end

Caption: Disposal workflow for 3-chloro-N-(4-methylbenzyl)benzamide.

References

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved March 11, 2026, from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved March 11, 2026, from [Link]

  • Process for Disposal of Chlorinated Organic Residues. (1969). AIChE Journal. Retrieved March 11, 2026, from [Link]

  • Laboratory Waste Management: The New Regulations. (2019). Medical Laboratory Observer. Retrieved March 11, 2026, from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved March 11, 2026, from [Link]

  • Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material at Laboratories Owned by Eligible Academic Entities. (2025, November 25). U.S. Environmental Protection Agency. Retrieved March 11, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved March 11, 2026, from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved March 11, 2026, from [Link]

  • Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific. Retrieved March 11, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved March 11, 2026, from [Link]

  • Benzamide Safety Data Sheet. (n.d.). Scribd. Retrieved March 11, 2026, from [Link]

  • Hazardous Waste Disposal. (n.d.). AIC Wiki. Retrieved March 11, 2026, from [Link]

  • Ensuring the safe handling of chemicals. (2022, September 30). World Health Organization (WHO). Retrieved March 11, 2026, from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved March 11, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 3-chloro-N-(4-methylbenzyl)benzamide

Handling specialty organic compounds in drug development requires moving beyond generic safety data sheets to understand the specific physicochemical behaviors of the molecule. As a Senior Application Scientist, I have d...

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialty organic compounds in drug development requires moving beyond generic safety data sheets to understand the specific physicochemical behaviors of the molecule. As a Senior Application Scientist, I have designed this operational guide for handling 3-chloro-N-(4-methylbenzyl)benzamide (CAS: 41882-22-8).

This guide synthesizes structural chemistry with field-proven laboratory logistics, providing a self-validating framework for personal protective equipment (PPE), daily operations, and waste management.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand why this specific molecule poses a risk. 3-chloro-N-(4-methylbenzyl)benzamide is a solid, halogenated aromatic amide. Its hazards are dictated by its physical state and its solvent environment:

  • The Solid State (Aerosolization Risk): As a dry powder, the primary vulnerability is inhalation or ocular contact. The presence of the chlorine atom on the aromatic ring increases the molecule's lipophilicity (LogP). Highly lipophilic particulates have a strong affinity for the lipid-rich stratum corneum of human skin, making prolonged contact a dermatitis risk [1].

  • The Solution State (The "Trojan Horse" Effect): In drug discovery assays, this compound is rarely handled dry; it is typically dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO acts as a potent skin penetration enhancer. It interacts with the lipids in the stratum corneum, temporarily increasing membrane permeability. When 3-chloro-N-(4-methylbenzyl)benzamide is dissolved in DMSO, the solvent "pulls" the lipophilic compound through the skin barrier, bypassing normal dermal defenses [2]. This transforms a moderate-risk powder into a high-risk systemic exposure hazard.

Comprehensive PPE Matrix

Because the hazard profile shifts dramatically when the compound is solvated, your PPE must adapt accordingly. Below is the quantitative and qualitative breakdown of required protective gear.

Hazard StateGlove Specification & CausalityEye/Face ProtectionBody ProtectionRespiratory / Engineering Controls
Solid (Powder) Single Nitrile (≥4 mil). Reason: Sufficient barrier for dry, lipophilic particulates.ANSI Z87.1 Safety Glasses with side shields.Flame-retardant lab coat (Nomex), fully buttoned.Handle inside a Chemical Fume Hood (Face velocity: 0.4–0.6 m/s).
Solution (DMSO/DMF) Double-Gloving: Inner Nitrile (4 mil) + Outer Butyl Rubber (≥14 mil).Reason: DMSO rapidly degrades standard nitrile, causing breakthrough in <5 minutes. Butyl rubber provides >480 mins of resistance [3].Chemical splash goggles (indirect vented).Lab coat + impermeable chemical-resistant apron.Chemical Fume Hood. Drop the sash to the lowest workable height.

Operational Workflow: Step-by-Step Handling

Every protocol must be a self-validating system. Do not proceed to the next step without confirming the success of the previous one.

Phase 1: Preparation & Static Mitigation

  • Verify Containment: Ensure the chemical fume hood is operational. Validation Step: Do not rely solely on the digital monitor. Tape a small Kimwipe strip to the bottom of the sash to visually confirm inward directional airflow [1].

  • Static Neutralization: Halogenated powders frequently accumulate static charge, causing them to aerosolize or "jump" off spatulas. Discharge your anti-static weighing boat using an ionizing gun (e.g., Zerostat) for 5 seconds before taring.

Phase 2: Dispensing & Dissolution 3. Weighing: Use a grounded, stainless-steel micro-spatula to transfer the 3-chloro-N-(4-methylbenzyl)benzamide powder into the tared boat. 4. Transfer: Carefully transfer the powder into a borosilicate glass vial. Validation Step: Re-weigh the empty boat after transfer. The residual weight must be <1% of the total mass to ensure complete transfer and prevent unaccounted micro-spills on the balance. 5. Solvent Addition: Inside the fume hood, add the carrier solvent (DMSO/DMF). Cap the vial with a PTFE-lined septum cap before agitating. Causality: PTFE is chemically inert to both halogenated organics and aggressive aprotic solvents, preventing the degradation of the cap liner and subsequent catastrophic leakage during vortexing.

Spill Response & Disposal Plan

Rapid, methodical response prevents localized spills from becoming systemic laboratory contaminations.

Protocol A: Solid Spill (Powder)
  • Isolate: Restrict access to the spill area immediately.

  • Contain (No Dry Sweeping): Never use a brush or dry paper towel, as this will aerosolize the lipophilic powder.

  • Neutralize (Damp Wipe Method): Lightly moisten a highly absorbent cleanroom wipe with a mixture of water and a mild surfactant (or 70% Ethanol). Gently drape it over the powder to trap it via capillary action.

  • Dispose: Place the contaminated wipes into a designated, clearly labeled "Halogenated Organic Solid Waste" container.

Protocol B: Liquid Spill (DMSO Solution)
  • Evacuate: If the spill exceeds 50 mL outside a fume hood, evacuate the immediate area to prevent vapor inhalation and accidental dermal contact.

  • Absorb: Deploy chemical-resistant absorbent pads starting from the perimeter of the spill and working inward. Causality: Working outside-in prevents the highly permeable solvent from spreading across the benchtop.

  • Decontaminate: Wash the surface with a compatible solvent (e.g., Isopropanol) to lift residual organics, followed by a thorough water rinse.

  • Segregate: Dispose of all pads in a "Halogenated Organic Liquid Waste" carboy. Validation Step: Never mix halogenated waste with general organic waste (like acetone or ethanol), as this can lead to exothermic reactions or toxic gas evolution during waste consolidation [3].

Safe Handling & Spill Response Workflow

G N1 Pre-Operation: Don PPE & Verify Hood Flow N2 Dispensing: Weigh 3-chloro-N-(4-methylbenzyl)benzamide N1->N2 N3 Dissolution: Add Carrier Solvent (DMSO/DMF) N2->N3 N4 Containment Breach / Spill? N2->N4 Powder Risk N3->N4 Solution Risk N8 Proceed to Experimental Assay N3->N8 N5 Solid Spill: Deploy Damp Wipe Protocol N4->N5 Solid N6 Liquid Spill: Deploy Absorbent Pad Protocol N4->N6 Liquid N7 Waste Segregation: Halogenated Organic Waste N5->N7 N6->N7

Operational workflow mapping safe handling, dissolution, and targeted spill response pathways.

References

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. URL:[Link]

  • The Calculated Chemist. "Exploring Dimethyl Sulfoxide (DMSO): Therapeutic Potential, Risks, and Mechanisms as a Skin Penetration Agent." The Calculated Chemist. URL: [Link]

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